molecular formula C33H58N2O3 B10799348 DMHAPC-Chol

DMHAPC-Chol

Cat. No.: B10799348
M. Wt: 530.8 g/mol
InChI Key: ZPGAXLXJOCZLCU-FLFWOSPYSA-N
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Description

DMHAPC-Chol is a useful research compound. Its molecular formula is C33H58N2O3 and its molecular weight is 530.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H58N2O3

Molecular Weight

530.8 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate

InChI

InChI=1S/C33H58N2O3/c1-23(2)8-6-9-24(3)28-12-13-29-27-11-10-25-22-26(38-31(37)35-19-7-18-34-20-21-36)14-16-32(25,4)30(27)15-17-33(28,29)5/h10,23-24,26-30,34,36H,6-9,11-22H2,1-5H3,(H,35,37)/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1

InChI Key

ZPGAXLXJOCZLCU-FLFWOSPYSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCNCCO)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCNCCO)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to DMHAPC-Chol: A Cationic Cholesterol for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMHAPC-Chol (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide) is a synthetic cationic cholesterol derivative that has emerged as a promising non-viral vector for the delivery of nucleic acids, including plasmid DNA (pDNA) and small interfering RNA (siRNA). Its unique structure, featuring a cholesterol anchor, a biodegradable carbamoyl linker, and a hydroxyethylated quaternary ammonium headgroup, facilitates the formation of stable lipoplexes with genetic material. These lipoplexes can efficiently transfect a variety of cell types both in vitro and in vivo. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, formulation into liposomes, mechanism of action in gene delivery, and detailed experimental protocols based on key published studies.

Physicochemical Properties of this compound

This compound is characterized by its amphipathic nature, with a hydrophobic cholesterol moiety and a hydrophilic cationic headgroup. This structure is crucial for its function as a gene delivery agent, enabling it to self-assemble into liposomes and interact with negatively charged nucleic acids.

PropertyValueReference
Chemical Name 3β-[N-(N',N'-dimethyl hydroxyethyl aminopropane)-carbamoyl] cholesterol iodide[1]
Molecular Formula C₃₅H₆₃IN₂O₃[2]
Molecular Weight 559.90 g/mol [2]
CAS Number 774598-29-7[2]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as chloroform and methanol.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that links the cholesterol backbone to the cationic headgroup via a carbamoyl linker. While the full detailed synthesis protocol is proprietary to the original researchers, the general scheme can be inferred from the structure and related literature. The synthesis involves the activation of cholesterol, followed by reaction with a diamine spacer, and subsequent quaternization to introduce the permanent positive charge and the hydroxyethyl group.

Experimental Protocols

Preparation of this compound/DOPE Liposomes

This compound is most effective when formulated with a neutral helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). DOPE is known to facilitate endosomal escape by promoting the formation of a hexagonal phase within the endosome, a critical step for the release of the nucleic acid cargo into the cytoplasm. The thin-film hydration method is a standard and widely used technique for preparing these liposomes.[3][4]

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, RNase-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation:

    • Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (commonly 1:1).[5]

    • The total lipid concentration in the organic solvent is typically in the range of 1-10 mg/mL.[6]

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[6]

  • Hydration:

    • Hydrate the lipid film with a sterile, RNase-free aqueous solution (e.g., water, saline, or buffer) by gentle rotation. The volume of the aqueous solution will determine the final lipid concentration.

    • The hydration process is typically carried out above the phase transition temperature of the lipids.

  • Vesicle Sizing:

    • To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle (MLV) suspension is subjected to sonication or extrusion.[6]

    • Sonication: Place the vial containing the lipid suspension in a bath sonicator and sonicate for 5-15 minutes, or until the suspension becomes clear.[6]

    • Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes) using a mini-extruder. This method generally produces more uniform liposome populations.

Lipoplex Formation (this compound/DOPE-Nucleic Acid Complexes)

The formation of lipoplexes is a spontaneous process driven by the electrostatic interaction between the cationic liposomes and the anionic nucleic acids.

Protocol:

  • Dilute the this compound/DOPE liposome suspension to the desired concentration in a suitable buffer (e.g., serum-free cell culture medium or HEPES-buffered saline).

  • Dilute the nucleic acid (pDNA or siRNA) separately in the same buffer.

  • Add the nucleic acid solution to the liposome suspension and mix gently by pipetting. Avoid vigorous vortexing.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

The ratio of cationic lipid to nucleic acid is a critical parameter for transfection efficiency and is often expressed as the N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid). The optimal N/P ratio needs to be determined empirically for each cell type and application.

In Vitro Transfection of Adherent Cells

Protocol:

  • Plate cells in a multi-well plate and grow to 70-90% confluency.

  • On the day of transfection, replace the growth medium with fresh, serum-free or serum-containing medium.

  • Add the freshly prepared lipoplexes to the cells dropwise.

  • Gently rock the plate to ensure even distribution of the lipoplexes.

  • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.[7]

  • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

  • Assay for transgene expression or gene silencing at an appropriate time point (e.g., 24-72 hours post-transfection).

In Vivo Gene Delivery in a Mouse Model

This compound/DOPE lipoplexes have been successfully used for in vivo gene delivery to the lungs via intratracheal injection.

Protocol (adapted from Ding et al., 2008):

  • Prepare this compound/DOPE lipoplexes with the desired plasmid DNA (e.g., encoding a reporter gene like luciferase).

  • Anesthetize the mice according to approved animal care protocols.

  • Administer the lipoplex solution intratracheally.

  • At a predetermined time point (e.g., 24-48 hours) post-administration, sacrifice the animals and harvest the target tissues (e.g., lungs).

  • Homogenize the tissues and perform an assay to quantify reporter gene expression (e.g., luciferase assay).[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from seminal studies utilizing this compound.

Table 1: In Vitro siRNA Delivery and Gene Silencing

Cell LinesTarget GenesiRNA Concentration% Gene SilencingTransfection Reagent ComparisonReference
A431, MDA-MB-231VEGF50 nM> 90%Comparable to INTERFERin, better than Lipofectamine 2000[5]

Table 2: In Vivo Gene Delivery to the Lung

Cationic LipidHelper LipidReporter GeneRelative Luciferase Expression (vs. Naked DNA)Reference
MHAPC*DOPELuciferase~60-fold higher[7]

*Note: MHAPC is a closely related hydroxyethylated cationic cholesterol derivative also investigated in the study by Ding et al.

Table 3: Cytotoxicity Data

Cell LineLiposome FormulationLipid ConcentrationCell ViabilityReference
B16-F10This compound/DOPE> 20 µMCytotoxic[1]

Mechanism of Action and Signaling Pathways

The delivery of nucleic acids by this compound/DOPE lipoplexes involves several key steps, which can be visualized in the following workflow diagram.

G cluster_extracellular Extracellular Space cluster_cell Cell lipoplex This compound/DOPE Lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape DOPE-mediated membrane fusion cytoplasm Cytoplasm endosomal_escape->cytoplasm Nucleic Acid Release nucleus Nucleus cytoplasm->nucleus pDNA transport translation Translation (mRNA) cytoplasm->translation siRNA action (RISC complex) transcription Transcription (pDNA) nucleus->transcription

Caption: Workflow of this compound mediated nucleic acid delivery.

The positively charged lipoplex first binds to the negatively charged cell surface. The complex is then internalized by the cell, primarily through endocytosis. Inside the resulting endosome, the pH decreases, which is thought to protonate the amino groups of DOPE, inducing a conformational change from a bilayer to a hexagonal phase. This disrupts the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm. For siRNA, it then enters the RNA-induced silencing complex (RISC) to mediate mRNA degradation. For plasmid DNA, it must be transported to the nucleus for transcription and subsequent protein expression.

Currently, there is no direct evidence to suggest that this compound itself significantly modulates specific intracellular signaling pathways. Its primary role appears to be that of a structural component for the delivery vehicle. However, the introduction of foreign genetic material can indirectly influence various cellular pathways depending on the nature of the delivered nucleic acid.

Conclusion

This compound is a versatile and efficient cationic lipid for the non-viral delivery of both plasmid DNA and siRNA. Its rational design, incorporating a cholesterol anchor for stability and a hydroxyethylated headgroup for enhanced transfection, makes it a valuable tool for gene therapy research and drug development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their experimental endeavors. Further optimization of liposome formulations and delivery strategies will continue to expand the therapeutic potential of this promising cationic cholesterol.

References

An In-depth Technical Guide to DMHAPC-Chol: A Cationic Cholesterol for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMHAPC-Chol, or Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol, is a cationic cholesterol derivative that has emerged as a valuable tool in the field of non-viral gene delivery. Its unique chemical structure, incorporating a biodegradable carbamoyl linker and a hydroxyethyl group in its polar head, facilitates the formation of stable lipoplexes with negatively charged nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA). These lipoplexes are capable of efficiently traversing cellular membranes and delivering their genetic cargo into the cytoplasm, making this compound a promising candidate for applications in gene therapy and RNA interference-based therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental applications of this compound.

Chemical Structure and Physicochemical Properties

This compound is characterized by a cholesterol anchor, which provides a rigid and lipophilic domain, and a cationic headgroup responsible for electrostatic interactions with nucleic acids. The carbamoyl linker between these two domains is designed for biodegradability, potentially reducing long-term cellular toxicity.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 794494-38-5[1]
Molecular Formula C₃₅H₆₃N₂O₃⁺
Formula Weight 559.9 g/mol [1]
IUPAC Name (3β)-cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)dimethylammonio]propyl]carbamate]
SMILES C--INVALID-LINK--[C@@]1([H])CC[C@@]2([H])[C@]3([H])CC=C4C--INVALID-LINK--(C)CCO)=O">C@@HCC[C@]4(C)[C@@]3([H])CC[C@@]21C[1]
InChI Key ZTGXTDBNSSOEDB-SJTWHRLHSA-O[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical Form Crystalline solid
Solubility DMF: 10 mg/mLEthanol: 10 mg/mLEthanol:PBS (pH 7.2) (1:6): 0.14 mg/mL[1]
Storage Temperature -20°C

Experimental Protocols

The primary application of this compound is in the formation of liposomes, often in conjunction with a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), for the delivery of nucleic acids. The following protocols are based on established methodologies for the preparation and application of this compound/DOPE lipoplexes.

Synthesis of this compound
Preparation of this compound/DOPE Liposomes

The thin-film hydration method is a common and effective technique for preparing this compound/DOPE liposomes.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Nuclease-free water or appropriate buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Protocol:

  • Lipid Film Formation:

    • Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1 or 1:2).

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a nuclease-free aqueous buffer by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

  • Vesicle Sizing:

    • To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be subjected to sonication using a bath sonicator or probe sonicator.

    • Alternatively, for more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

Formulation of this compound/DOPE-siRNA Lipoplexes

Materials:

  • This compound/DOPE liposome suspension

  • siRNA stock solution

  • Serum-free cell culture medium (e.g., Opti-MEM)

Protocol:

  • Dilute the desired amount of siRNA in serum-free medium in a sterile microcentrifuge tube.

  • In a separate sterile tube, dilute the required amount of this compound/DOPE liposome suspension in serum-free medium. The amount of liposome is typically determined by the desired N/P ratio (the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid).

  • Add the diluted siRNA solution to the diluted liposome suspension and mix gently by pipetting.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • The resulting lipoplex solution is now ready for addition to cells in culture.

Mechanism of Action and Cellular Delivery

The positively charged this compound/DOPE liposomes electrostatically interact with the negatively charged phosphate backbone of siRNA or pDNA, leading to the spontaneous formation of condensed, nanoparticle-sized lipoplexes. These lipoplexes protect the nucleic acids from degradation by nucleases in the extracellular environment and facilitate their uptake into cells.

The cellular uptake of these lipoplexes is thought to occur primarily through endocytosis. Once inside the cell and encapsulated within an endosome, the "proton sponge" effect of the amine groups on this compound and the fusogenic properties of DOPE are believed to facilitate endosomal escape. The influx of protons into the endosome leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosomal membrane. This releases the nucleic acid cargo into the cytoplasm where it can engage with the cellular machinery to exert its biological effect (e.g., mRNA degradation in the case of siRNA).

Visualizing the Workflow and Mechanisms

To better illustrate the experimental workflow and the proposed mechanism of cellular uptake, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_lipoplex_formation Lipoplex Formation cluster_cell_treatment Cellular Delivery dissolve Dissolve this compound & DOPE in Chloroform film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Buffer film->hydrate size Vesicle Sizing (Sonication/Extrusion) hydrate->size dilute_lipo Dilute Liposomes (Serum-free medium) size->dilute_lipo dilute_siRNA Dilute siRNA (Serum-free medium) mix Mix & Incubate (15-30 min) dilute_siRNA->mix dilute_lipo->mix lipoplex This compound/DOPE-siRNA Lipoplexes mix->lipoplex add_to_cells Add Lipoplexes to Cells lipoplex->add_to_cells incubate Incubate Cells add_to_cells->incubate assay Assay for Gene Silencing incubate->assay

Caption: Experimental workflow for siRNA delivery using this compound/DOPE liposomes.

cellular_uptake lipoplex Lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane 1. Binding endocytosis Endocytosis cell_membrane->endocytosis 2. Internalization endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape 3. pH-mediated Destabilization siRNA siRNA escape->siRNA cytoplasm Cytoplasm siRNA->cytoplasm risc RISC siRNA->risc 4. Loading target_mrna Target mRNA risc->target_mrna 5. Target Recognition cleavage mRNA Cleavage target_mrna->cleavage 6. Gene Silencing

Caption: Proposed mechanism of cellular uptake and siRNA-mediated gene silencing.

Conclusion

This compound stands out as a potent and versatile cationic lipid for the non-viral delivery of nucleic acids. Its well-defined structure, favorable physicochemical properties, and demonstrated efficacy in forming functional lipoplexes make it an attractive tool for researchers in molecular biology, drug delivery, and gene therapy. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its successful application in the laboratory and contribute to the advancement of nucleic acid-based therapeutics. Further research into optimizing liposome formulations and exploring the in vivo performance of this compound-based delivery systems will be crucial for its translation into clinical applications.

References

An In-depth Technical Guide to the Synthesis of DMHAPC-Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DMHAPC-Chol), commonly known as DC-Cholesterol, is a cationic lipid that has garnered significant attention in the field of drug delivery, particularly for gene therapy applications. Its ability to form stable liposomes, often in conjunction with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), allows for the efficient encapsulation and delivery of nucleic acids such as DNA and siRNA into cells.[1] This technical guide provides a comprehensive overview of the synthesis pathway of this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Quantitative Data

The following table summarizes the key quantitative data for DMHAPC-Cholesterol and its hydrochloride salt.

PropertyValue (this compound)Value (this compound·HCl)Reference(s)
Chemical Formula C₃₂H₅₆N₂O₂C₃₂H₅₆N₂O₂ · HCl[2]
Molecular Weight 500.8 g/mol 537.3 g/mol [2][3]
CAS Number 137056-72-5166023-21-8[2][3]
Melting Point 105 °CNot specified[2]
Purity ≥ 95% (HPLC)≥ 95%[3][4]
Appearance Not specifiedCrystalline solid[3]
Solubility Not specifiedDMSO: >5 mg/ml, Methanol: >10 mg/ml[3]

Synthesis Pathway

The synthesis of this compound (DC-Cholesterol) can be achieved through various methods. A common and effective pathway involves the reaction of cholesteryl chloroformate with N,N-dimethylethylenediamine. An alternative approach detailed in patent literature avoids the use of phosgene derivatives by reacting cholesterol directly with 1,1'-carbonyldiimidazole and N,N-dimethylethylenediamine. A further patented process describes the reaction of cholesterol with triphosgene and N,N-dimethylethylenediamine.[5]

The following diagram illustrates a common synthesis route from cholesteryl chloroformate.

DMHAPC_Chol_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification chol_chloroformate Cholesteryl Chloroformate reaction Carbamate Formation chol_chloroformate->reaction dmeda N,N-Dimethylethylenediamine dmeda->reaction dmhapc_chol DMHAPC-Cholesterol (DC-Cholesterol) reaction->dmhapc_chol Crude Product purification Crystallization (e.g., Ethanol/Acetonitrile) dmhapc_chol->purification DMHAPC_Chol_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_final_product Final Product Reactants Cholesterol Derivative + N,N-Dimethylethylenediamine Reaction Reaction in Organic Solvent Reactants->Reaction Washing Aqueous Wash Reaction->Washing Separation Organic Layer Separation Washing->Separation Concentration Solvent Evaporation Separation->Concentration Crystallization Recrystallization Concentration->Crystallization Final_Product Pure this compound Crystallization->Final_Product

References

The Structure-Activity Relationship of Cationic Lipids in Gene Delivery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Principles Governing the Efficacy of Cationic Lipids, with a Focus on Analogs of Clinically Relevant Scaffolds.

Introduction

Cationic lipids are indispensable tools in the field of non-viral gene therapy, facilitating the delivery of nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA) into cells. Their amphiphilic nature, characterized by a hydrophilic cationic headgroup and a hydrophobic tail, allows them to self-assemble into liposomes and form complexes, termed lipoplexes, with negatively charged nucleic acids. The efficiency of these lipid-based delivery systems is intrinsically linked to the molecular architecture of the cationic lipid. Understanding the structure-activity relationship (SAR) is therefore paramount for the rational design of novel, more potent, and safer gene delivery vectors. This guide provides a comprehensive overview of the SAR of cationic lipids, with a particular focus on analogs of well-characterized scaffolds such as DOTAP and cholesterol-based lipids, including the family to which DMHAPC-Chol belongs.

Core Components of Cationic Lipids and Their Impact on Transfection Efficiency

The structure of a typical cationic lipid can be dissected into three key domains: the hydrophilic headgroup, the linker, and the hydrophobic anchor. Modifications to any of these components can significantly influence the physicochemical properties of the resulting liposomes and their biological activity.

The Hydrophilic Headgroup: The Engine of Nucleic Acid Binding

The cationic headgroup is responsible for the initial electrostatic interaction with the negatively charged phosphate backbone of nucleic acids. The nature of the cationic charge and the overall structure of the headgroup play a crucial role in the stability of the lipoplex and its subsequent interaction with the cell membrane.

Common headgroups include quaternary ammonium salts and polyamines. The charge density of the headgroup influences the compaction of the nucleic acid and the overall surface charge of the lipoplex, which in turn affects cellular uptake. For instance, lipids with polyamine headgroups can offer a higher charge density and the potential for endosomal buffering, which can facilitate escape from the endosome, a critical step in successful gene delivery.

The Linker: A Bridge Influencing Stability and Biodegradability

The linker connects the hydrophilic headgroup to the hydrophobic anchor. Its chemical nature, length, and flexibility can impact the stability of the cationic lipid and its susceptibility to degradation. Common linker moieties include ethers, esters, and carbamates. Ester-containing linkers are often preferred as they are susceptible to hydrolysis by cellular esterases, leading to the breakdown of the cationic lipid into less toxic components and facilitating the release of the nucleic acid cargo within the cell. The length of the linker can also affect the spacing between the headgroup and the hydrophobic core, which can influence the packing of the lipids in the liposome and the overall morphology of the lipoplex.

The Hydrophobic Anchor: The Foundation for Liposome Formation

The hydrophobic domain, typically composed of one or two hydrocarbon chains or a rigid sterol backbone like cholesterol, drives the self-assembly of the cationic lipids into liposomes. The structure of this domain significantly affects the fluidity and stability of the liposomal membrane.

  • Aliphatic Chains: The length and degree of saturation of the hydrocarbon chains are critical determinants of transfection efficiency. Generally, cationic lipids with shorter (e.g., C14) and unsaturated alkyl chains exhibit higher transfection activity.[1] This is attributed to the increased fluidity of the liposomal membrane, which can promote fusion with the endosomal membrane and facilitate the release of the nucleic acid into the cytoplasm. For example, studies on DOTAP analogs have shown that replacing saturated chains with monounsaturated chains enhances transfection efficiency.[1]

  • Cholesterol Backbone: The rigid, bulky structure of cholesterol provides stability to the liposomal membrane. Cationic lipids derived from cholesterol, such as DC-Chol and by extension this compound, are widely used in gene delivery formulations.[2][3] The cholesterol anchor can influence the packing of the lipids in the liposome and the interaction of the lipoplex with cellular membranes.

Quantitative Structure-Activity Relationship Data

The following tables summarize quantitative data from studies on well-characterized cationic lipids, illustrating the impact of structural modifications on transfection efficiency.

Table 1: Structure-Activity Relationship of DOTAP Analogs
Cationic LipidHydrophobic Chain ModificationCell LineTransfection Efficiency (Relative to DOTAP)Reference
DOTAPC18:1 (cis)HeLa1.0[4]
DS(14-yne)TAPC14 (alkyne)COS-7~8-fold increase[4]
DS(14-yne)TAPC14 (alkyne)Panc-1~40-fold increase[4]

Data illustrates the significant impact of modifying the hydrophobic chains of the DOTAP scaffold on transfection efficiency in different cell lines.

Table 2: Influence of Helper Lipid Composition on Transfection Efficiency of DC-Chol Liposomes
Cationic Lipid FormulationMolar Ratio (DC-Chol:DOPE)Nucleic AcidTransfection EfficiencyReference
DC-Chol/DOPE1:1siRNAHigh[5]
DC-Chol/DOPE1:2pDNAHigh[5]

This table highlights that the optimal ratio of the cationic lipid (DC-Chol) to the helper lipid (DOPE) can vary depending on the type of nucleic acid being delivered.

Experimental Protocols

The evaluation of novel cationic lipids for gene delivery involves a series of standardized in vitro assays to determine their transfection efficiency and cytotoxicity.

Protocol 1: In Vitro Transfection Efficiency Assay using a Luciferase Reporter Gene

This protocol describes a common method for quantifying the efficiency of a cationic lipid formulation in delivering a reporter gene (luciferase) to cultured cells.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa)

  • Plasmid DNA encoding firefly luciferase under a suitable promoter (e.g., CMV)

  • Cationic lipid formulation

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium with serum

  • Luciferase Assay Reagent

  • Luminometer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection. Incubate overnight at 37°C and 5% CO2.

  • Lipoplex Formation: a. Dilute the plasmid DNA in serum-free medium. b. In a separate tube, dilute the cationic lipid formulation in serum-free medium. c. Combine the diluted DNA and cationic lipid solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection: a. Remove the culture medium from the cells and replace it with fresh, serum-free medium. b. Add the lipoplex solution to the cells in a drop-wise manner. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C. d. After the incubation period, replace the transfection medium with complete culture medium.

  • Luciferase Assay: a. 24-48 hours post-transfection, lyse the cells according to the manufacturer's protocol for the luciferase assay kit. b. Add the Luciferase Assay Reagent to the cell lysate. c. Measure the luminescence using a luminometer. The light output is proportional to the amount of expressed luciferase and thus reflects the transfection efficiency.[6][7][8]

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is commonly used to evaluate the cytotoxicity of cationic lipid formulations.

Materials:

  • Cultured mammalian cells

  • Cationic lipid formulation

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the cationic lipid formulation (as lipoplexes or empty liposomes) and incubate for a period that corresponds to the transfection experiment (e.g., 24-48 hours).

  • MTT Incubation: a. After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9][10][11] It is important to note that liposomes themselves can sometimes interfere with the MTT assay, so appropriate controls are necessary.[12][13]

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts in cationic lipid-mediated gene delivery.

Cationic_Lipid_Structure cluster_lipid Cationic Lipid Headgroup Hydrophilic Headgroup (Cationic) Linker Linker Headgroup->Linker Anchor Hydrophobic Anchor (e.g., Cholesterol) Linker->Anchor

Caption: Core components of a cationic lipid molecule.

Lipoplex_Formation_and_Uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CationicLipid Cationic Liposome Lipoplex Lipoplex CationicLipid->Lipoplex Complexation NucleicAcid Nucleic Acid (e.g., DNA) NucleicAcid->Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis ReleasedNA Released Nucleic Acid Endosome->ReleasedNA Endosomal Escape

Caption: Process of lipoplex formation and cellular uptake.

SAR_Logic Modification Structural Modification (Headgroup, Linker, Anchor) Properties Physicochemical Properties (Size, Charge, Fluidity) Modification->Properties Influences Activity Biological Activity (Transfection Efficiency, Cytotoxicity) Properties->Activity Determines

Caption: Logical flow of the structure-activity relationship.

Conclusion

The structure-activity relationship of cationic lipids is a complex but crucial area of study for the advancement of non-viral gene therapy. By systematically modifying the hydrophilic headgroup, linker, and hydrophobic anchor, researchers can fine-tune the physicochemical properties of these delivery vectors to enhance their transfection efficiency while minimizing cytotoxicity. The data on well-established cationic lipids like DOTAP and DC-Chol analogs provide a valuable framework for the rational design of novel and more effective gene carriers. The experimental protocols and conceptual diagrams presented in this guide offer a practical resource for scientists and professionals engaged in the development of next-generation lipid-based gene delivery systems. Continued research in this area will undoubtedly lead to the development of safer and more potent therapies for a wide range of genetic and acquired diseases.

References

DMHAPC-Chol for In Vitro DNA Plasmid Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMHAPC-Chol, a cationic cholesterol derivative, has emerged as a promising non-viral vector for the delivery of genetic material, such as plasmid DNA, into cells. Its unique structural features, combining a cholesterol backbone with a cationic headgroup, facilitate the formation of liposomes that can efficiently complex with negatively charged DNA. These lipoplexes are designed to traverse the cell membrane and deliver their genetic cargo to the cytoplasm and subsequently the nucleus, enabling gene expression. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and available data related to the use of this compound for in vitro DNA plasmid delivery.

Core Principles and Mechanism of Action

This compound is typically formulated with a neutral helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to form cationic liposomes. The positively charged surface of these liposomes electrostatically interacts with the negatively charged phosphate backbone of plasmid DNA, leading to the spontaneous self-assembly of liposome-DNA complexes, or lipoplexes.

The primary mechanism of cellular uptake for cholesterol-based cationic lipoplexes is thought to be endocytosis, with macropinocytosis being a significant pathway.[1] Once internalized, the lipoplex is enclosed within an endosome. For successful transfection, the plasmid DNA must escape the endosome before it fuses with a lysosome, where the DNA would be degraded. The presence of cholesterol and fusogenic lipids like DOPE is believed to play a crucial role in destabilizing the endosomal membrane, facilitating the release of the DNA into the cytoplasm.[1] From the cytoplasm, the plasmid DNA must then be transported to the nucleus for transcription and subsequent protein expression.

Quantitative Data

While this compound is cited for its use in DNA and siRNA delivery, specific quantitative data on its performance characteristics are not extensively available in publicly accessible literature. The following tables provide a template for the types of quantitative data that are crucial for evaluating and comparing transfection reagents. The values presented are illustrative and based on findings for similar cationic cholesterol derivatives like DC-Chol, as direct data for this compound is limited.

Table 1: Physicochemical Properties of Cationic Lipoplexes

Cationic Lipid FormulationMolar Ratio (Cationic:Helper)Particle Size (nm)Zeta Potential (mV)
This compound:DOPE User DefinedTypically 150-450Typically +30 to +60
DC-Chol:DOPE1:1~250+45
DC-Chol:DOPE1:2~300+40

Note: Particle size and zeta potential are critical parameters that influence the stability and transfection efficiency of lipoplexes. These properties are highly dependent on the specific formulation, including the molar ratio of lipids, the concentration of DNA, and the buffer conditions.

Table 2: In Vitro Transfection Efficiency

Cell LineCationic Lipid FormulationTransfection Efficiency (%)
B16-F10 (Mouse Melanoma)This compound:DOPE Data Not Available
A549 (Human Lung Carcinoma)This compound:DOPE Data Not Available
MDA-MB-231 (Human Breast Cancer)This compound:DOPE Data Not Available
AGS (Human Gastric Adenocarcinoma)This compound:DOPE Data Not Available
Huh-7 (Human Hepatocellular Carcinoma)This compound:DOPE Data Not Available

Note: Transfection efficiency is often cell-type dependent and should be optimized for each specific cell line. It is typically measured by the expression of a reporter gene (e.g., GFP, luciferase) and quantified as the percentage of fluorescent cells or by measuring enzyme activity.

Table 3: Cytotoxicity Data

Cell LineCationic Lipid FormulationIC50 (µM)
B16-F10This compound:DOPE Data Not Available
A549This compound:DOPE Data Not Available
MDA-MB-231This compound:DOPE Data Not Available

Note: Cytotoxicity is a critical consideration for any delivery vector. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's toxicity. It is important to note that this compound has been reported to be cytotoxic to B16-F10 cells at lipid concentrations greater than 20 µM.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound for in vitro DNA plasmid delivery. These protocols are based on standard techniques for cationic liposome preparation and transfection and should be optimized for specific experimental conditions.

Preparation of this compound:DOPE Liposomes (Lipid Film Hydration Method)

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1 or 1:2). b. Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure. A thin lipid film will form on the wall of the flask. c. Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (e.g., water or buffer) to the flask. The volume will depend on the desired final lipid concentration. b. Gently agitate the flask at a temperature above the phase transition temperature of the lipids until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Vesicle Sizing: a. To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension in a bath sonicator. b. Alternatively, for a more defined size, extrude the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm or 200 nm) using a mini-extruder.

In Vitro DNA Plasmid Transfection

Materials:

  • This compound:DOPE liposome suspension

  • Plasmid DNA (high purity, endotoxin-free)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium (with serum)

  • Cells to be transfected (plated in a multi-well plate)

Procedure:

  • Cell Plating: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Formation: a. In a sterile tube, dilute the required amount of plasmid DNA in serum-free medium. b. In a separate sterile tube, dilute the this compound:DOPE liposome suspension in serum-free medium. c. Add the diluted DNA to the diluted liposome suspension and mix gently by pipetting. Do not vortex. d. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection: a. Remove the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS). b. Add the lipoplex-containing medium to the cells. c. Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours. d. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

  • Gene Expression Analysis: a. Incubate the cells for 24-72 hours to allow for gene expression. b. Analyze gene expression using an appropriate method, such as fluorescence microscopy for reporter genes like GFP or a luciferase assay for luciferase reporter genes.

Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells plated in a 96-well plate

  • This compound:DOPE lipoplexes at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other formazan solubilizing agent

  • Microplate reader

Procedure:

  • Cell Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the this compound:DOPE lipoplexes. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control. c. Incubate the cells for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Incubation: a. Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Lipoplex Formation cluster_1 Cellular Uptake and Trafficking cluster_2 Gene Expression This compound This compound Liposome Liposome This compound->Liposome Hydration DOPE DOPE DOPE->Liposome Plasmid DNA Plasmid DNA Lipoplex Lipoplex Plasmid DNA->Lipoplex Liposome->Lipoplex Electrostatic Interaction Cell Membrane Cell Membrane Lipoplex->Cell Membrane Endocytosis Endosome Endosome Cell Membrane->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription Translation Translation Transcription->Translation mRNA Protein Protein Translation->Protein G cluster_0 Liposome Preparation cluster_1 Transfection Protocol cluster_2 Cytotoxicity Assay (MTT) Dissolve Lipids in Chloroform Dissolve Lipids in Chloroform Form Lipid Film Form Lipid Film Dissolve Lipids in Chloroform->Form Lipid Film Evaporation Hydrate Film Hydrate Film Form Lipid Film->Hydrate Film Add Aqueous Buffer Size Vesicles Size Vesicles Hydrate Film->Size Vesicles Sonication/Extrusion Plate Cells Plate Cells Form Lipoplexes Form Lipoplexes Plate Cells->Form Lipoplexes 24h Incubate with Cells Incubate with Cells Form Lipoplexes->Incubate with Cells 4-6h Assay for Gene Expression Assay for Gene Expression Incubate with Cells->Assay for Gene Expression 24-72h Treat Cells with Lipoplexes Treat Cells with Lipoplexes Add MTT Reagent Add MTT Reagent Treat Cells with Lipoplexes->Add MTT Reagent 24-48h Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan 2-4h Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

References

Cationic Cholesterol DMHAPC-Chol for siRNA Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality, offering the potential to silence disease-causing genes with high specificity. However, the clinical translation of siRNA therapeutics is largely hindered by the challenge of safe and effective intracellular delivery. Cationic lipids, particularly cationic cholesterols, have been extensively investigated as non-viral vectors capable of complexing with negatively charged siRNA and facilitating its entry into cells. This technical guide provides a comprehensive overview of a specific cationic cholesterol, Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (DMHAPC-Chol), for siRNA delivery. This compound, when formulated with the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), forms stable lipoplexes that have demonstrated high efficiency in silencing target genes in vitro. This document details the available quantitative data, experimental methodologies, and proposed mechanisms of action to support researchers and drug development professionals in the evaluation and application of this compound for siRNA delivery.

Data Presentation

Table 1: Physicochemical Properties of Cationic Cholesterol-Based Lipoplexes

ParameterThis compound/DOPEDC-Chol/DOPE (Reference)
Cationic Lipid:Helper Lipid Molar Ratio 1:1[1]1:1 to 1:2[1]
Particle Size (nm) Data not available~150 - 300 nm[2]
Zeta Potential (mV) Data not available+12 to +40 mV[2][3]
siRNA Encapsulation Efficiency (%) Data not available>90% (method dependent)[4][5]

Table 2: In Vitro Gene Silencing Efficacy of this compound/DOPE Lipoplexes Targeting VEGF

Cell LineTarget GenesiRNA ConcentrationSilencing Efficiency (%)Comparison to Commercial Reagents
A431 (Human epidermoid carcinoma)VEGF50 nM> 90%[1]Comparable to INTERFERin, superior to Lipofectamine 2000[1]
MDA-MB-231 (Human breast cancer)VEGF50 nM> 90%[1]Comparable to INTERFERin, superior to Lipofectamine 2000[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of scientific findings. The following protocols are based on established methods for the preparation and application of cationic liposomes for siRNA delivery and have been adapted to the specifics of the this compound/DOPE system where information is available.

Protocol 1: Preparation of this compound/DOPE Liposomes

This protocol describes the thin-film hydration method for preparing cationic liposomes.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Nuclease-free water or buffer (e.g., PBS)

  • Rotary evaporator

  • Bath sonicator or extruder

  • Sterile, nuclease-free vials and syringes

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound and DOPE in chloroform at a 1:1 molar ratio.[1]

    • Attach the flask to a rotary evaporator and rotate it in a water bath at 37-40°C.

    • Apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1 hour after the film appears dry to ensure complete removal of the solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed (37-40°C) nuclease-free aqueous buffer (e.g., PBS) to the desired final lipid concentration (e.g., 1-2 mg/mL).

    • Vortex the flask for several minutes to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

    • Alternatively, for more uniform size distribution, use a mini-extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the MLV suspension through the extruder 10-20 times.

  • Sterilization and Storage:

    • Sterilize the liposome solution by passing it through a 0.22 µm syringe filter.

    • Store the liposomes at 4°C in a sterile, sealed vial.

Protocol 2: Determination of siRNA Encapsulation Efficiency

The RiboGreen assay is a common method to quantify the amount of siRNA encapsulated within liposomes.

Materials:

  • This compound/DOPE-siRNA lipoplexes

  • Nuclease-free TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Quant-iT™ RiboGreen® reagent

  • Triton X-100 (10% solution)

  • Fluorometer or plate reader with appropriate filters

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of the free siRNA in TE buffer.

    • Add the RiboGreen reagent to each standard and measure the fluorescence.

    • Plot the fluorescence intensity against the siRNA concentration to generate a standard curve.

  • Measure Encapsulated siRNA:

    • Dilute an aliquot of the lipoplex solution in TE buffer.

    • Divide the diluted sample into two aliquots.

    • To one aliquot, add Triton X-100 to a final concentration of 1% to lyse the liposomes and release the encapsulated siRNA. Incubate for 10-15 minutes at room temperature.

    • Add the RiboGreen reagent to both the lysed and unlysed samples.

    • Measure the fluorescence of both samples.

  • Calculate Encapsulation Efficiency:

    • Fluorescence from the unlysed sample represents the unencapsulated (free) siRNA.

    • Fluorescence from the lysed sample represents the total siRNA.

    • Encapsulation Efficiency (%) = [(Total siRNA fluorescence - Free siRNA fluorescence) / Total siRNA fluorescence] x 100.

Protocol 3: In Vitro Transfection of A431 Cells with VEGF siRNA

This protocol outlines the steps for delivering VEGF siRNA to A431 cells using this compound/DOPE lipoplexes.

Materials:

  • A431 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM® I Reduced Serum Medium

  • VEGF-targeting siRNA and a non-targeting control siRNA

  • This compound/DOPE liposomes

  • Sterile microcentrifuge tubes and cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed A431 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Lipoplex Formation:

    • For each well, dilute the desired amount of siRNA (to a final concentration of 50 nM) in Opti-MEM®.

    • In a separate tube, dilute the required amount of this compound/DOPE liposomes in Opti-MEM®. The optimal lipid-to-siRNA ratio should be determined empirically, but a charge ratio (N/P) of 2:1 to 5:1 is a common starting point.

    • Add the diluted siRNA to the diluted liposomes, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the lipoplex solution to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation, remove the transfection medium and replace it with fresh, complete growth medium.

  • Gene Silencing Analysis:

    • Incubate the cells for 24-72 hours post-transfection.

    • Harvest the cells for analysis of VEGF mRNA levels by RT-qPCR or VEGF protein levels by ELISA or Western blot.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound for siRNA delivery.

experimental_workflow cluster_prep Liposome Preparation cluster_complex Lipoplex Formation cluster_transfection In Vitro Transfection lipid_film 1. Lipid Film Formation (this compound + DOPE) hydration 2. Hydration (Aqueous Buffer) lipid_film->hydration sizing 3. Size Reduction (Sonication/Extrusion) hydration->sizing liposomes Cationic Liposomes sizing->liposomes siRNA siRNA (e.g., anti-VEGF) incubation 4. Incubation (Self-Assembly) siRNA->incubation liposomes->incubation transfect 5. Transfection incubation->transfect cells A431 Cells cells->transfect analysis 6. Gene Silencing Analysis (RT-qPCR/ELISA) transfect->analysis

Experimental workflow for siRNA delivery using this compound/DOPE liposomes.

cellular_uptake lipoplex This compound/DOPE/siRNA Lipoplex (Positively Charged) cell_membrane Cell Membrane (Negatively Charged) lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Early Endosome endocytosis->endosome escape Endosomal Escape (Proton Sponge Effect/Lipid Fusion) endosome->escape cytoplasm Cytoplasm escape->cytoplasm siRNA Release risc RISC Loading cytoplasm->risc

Proposed mechanism of cellular uptake and endosomal escape.

gene_silencing siRNA_cytoplasm siRNA in Cytoplasm risc_loading RISC Loading siRNA_cytoplasm->risc_loading risc_active Activated RISC risc_loading->risc_active cleavage mRNA Cleavage risc_active->cleavage mrna Target mRNA (e.g., VEGF mRNA) mrna->cleavage degradation mRNA Degradation cleavage->degradation no_protein Reduced Protein Synthesis degradation->no_protein

RNA interference (RNAi) signaling pathway.

Conclusion

This compound, in combination with DOPE, presents a promising cationic lipid formulation for the in vitro delivery of siRNA. The available data demonstrates its high efficacy in silencing the VEGF gene in relevant cancer cell lines, outperforming some commercially available transfection reagents. While a comprehensive physicochemical characterization of this compound/DOPE lipoplexes is yet to be fully elucidated in publicly accessible literature, the provided protocols and mechanistic insights, based on established principles of cationic lipid-based delivery, offer a solid foundation for researchers to explore its potential. Further studies to characterize the particle size, zeta potential, and encapsulation efficiency, as well as in vivo investigations into its biodistribution, efficacy, and toxicity, are warranted to fully assess the therapeutic potential of this cationic cholesterol for siRNA-based therapies.

References

Biodegradability of DMHAPC-Chol Based Liposomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liposomes formulated with the cationic lipid 1,2-dimyristoyl-3-hydroxyethylaminopropyl-N-carbamoyl-cholesterol (DMHAPC-Chol) represent a promising platform for drug and gene delivery. A critical aspect of their clinical translation is their biocompatibility and biodegradability. This technical guide provides an in-depth analysis of the biodegradability of this compound based liposomes, drawing upon existing knowledge of cationic lipid degradation, carbamate chemistry, and liposome stability. While direct experimental data on the complete biodegradation profile of this compound is limited in publicly available literature, this guide synthesizes analogous data and established principles to project a likely degradation pathway and outlines the experimental protocols necessary to validate these predictions.

Introduction to this compound Liposomes

This compound is a cationic lipid that incorporates a cholesterol anchor, a carbamoyl linker, and a hydrophilic headgroup.[1] This structure is designed to facilitate the formation of stable liposomes that can efficiently encapsulate and deliver therapeutic payloads. The inclusion of cholesterol is known to enhance the stability of liposomal formulations by modulating membrane fluidity and reducing permeability.[2][3][4] The cationic nature of this compound promotes interaction with negatively charged cell membranes, a key feature for cellular uptake.[4] A crucial design element of this compound is its biodegradable carbamoyl linker, intended to ensure the lipid's eventual breakdown and clearance from the body, thereby minimizing potential long-term toxicity.[1]

Proposed Biodegradation Pathway of this compound

The biodegradation of this compound is anticipated to occur primarily through the hydrolysis of its carbamoyl and ester linkages. Carbamate bonds, while generally stable at neutral pH, are susceptible to enzymatic and acidic hydrolysis.[2] Within the cellular environment, particularly in the acidic compartments of endosomes and lysosomes, the carbamate linkage in this compound is expected to undergo cleavage.

dot

Biodegradation_Pathway DMHAPC_Chol This compound Liposome Cellular_Uptake Cellular Uptake (Endocytosis) DMHAPC_Chol->Cellular_Uptake Interaction with cell membrane Endosome_Lysosome Endosome/Lysosome (Acidic pH, Enzymes) Cellular_Uptake->Endosome_Lysosome Hydrolysis Hydrolytic Cleavage Endosome_Lysosome->Hydrolysis Enzymatic Activity (e.g., Esterases, Proteases) Products Degradation Products: - 1,2-dimyristoyl-sn-glycerol - Hydroxyethylamine - Cholesterol - CO2 Hydrolysis->Products Metabolism Cellular Metabolism Products->Metabolism Clearance Systemic Clearance Metabolism->Clearance

Caption: Proposed biodegradation pathway of this compound liposomes.

The hydrolysis of the carbamate bond would likely be catalyzed by various endogenous enzymes, such as esterases and proteases, which have been shown to cleave carbamate linkages in other compounds.[1] This enzymatic action, coupled with the low pH environment of intracellular compartments, would lead to the breakdown of this compound into its constituent components: 1,2-dimyristoyl-sn-glycerol, hydroxyethylamine, cholesterol, and carbon dioxide. These resulting molecules are generally considered biocompatible and can be further metabolized or cleared from the body through established pathways.

Quantitative Data on Liposome Stability

ParameterEffect of Cholesterol InclusionReference
Membrane Fluidity Decreases membrane fluidity, leading to a more ordered and rigid bilayer structure.[2][3]
Permeability Reduces the permeability of the liposomal membrane to encapsulated contents.[3]
Drug Retention Improves the retention of encapsulated drugs within the liposome.[2]
Plasma Stability Increases stability in the presence of plasma proteins, reducing premature drug release.[2]
In Vivo Circulation Time Can prolong the circulation half-life of liposomes by reducing uptake by the mononuclear phagocyte system.[5]

Experimental Protocols for Assessing Biodegradability

To rigorously assess the biodegradability of this compound based liposomes, a combination of in vitro and in vivo experimental protocols should be employed.

In Vitro Degradation Assay

This assay aims to simulate the enzymatic and pH conditions that liposomes would encounter within a cell.

Objective: To determine the rate and extent of this compound degradation in the presence of relevant enzymes and at acidic pH.

Methodology:

  • Liposome Preparation: Prepare this compound based liposomes encapsulating a fluorescent marker (e.g., calcein) to monitor liposome integrity.

  • Incubation Conditions: Incubate the liposomes in buffers at physiological pH (7.4) and acidic pH (e.g., 5.5) to mimic endosomal conditions.

  • Enzyme Treatment: To separate aliquots of the liposome suspension, add relevant enzymes such as esterases (e.g., porcine liver esterase) or lysosomal extracts.

  • Sample Analysis: At various time points, measure the release of the fluorescent marker using fluorescence spectroscopy. This indicates liposome leakage due to degradation.

  • Lipid Analysis: Analyze the lipid composition of the samples over time using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify and quantify the degradation products of this compound.[6]

dot

InVitro_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Liposome_Prep Prepare this compound Liposomes with Fluorescent Marker Incubate_pH74 Incubate at pH 7.4 (Control) Liposome_Prep->Incubate_pH74 Incubate_pH55 Incubate at pH 5.5 (Endosomal Mimic) Liposome_Prep->Incubate_pH55 Incubate_Enzymes Incubate with Esterases/Lysosomal Extract Liposome_Prep->Incubate_Enzymes Fluorescence_Measurement Measure Fluorescence (Marker Release) Incubate_pH74->Fluorescence_Measurement Incubate_pH55->Fluorescence_Measurement Incubate_Enzymes->Fluorescence_Measurement HPLC_MS_Analysis Analyze Lipid Content (HPLC/MS) Incubate_Enzymes->HPLC_MS_Analysis

Caption: Workflow for in vitro degradation assay of this compound liposomes.

Cell-Based Uptake and Trafficking Studies

These studies provide insight into the intracellular fate of the liposomes.

Objective: To visualize the cellular uptake and localization of this compound liposomes.

Methodology:

  • Fluorescent Labeling: Label the this compound liposomes with a fluorescent dye (e.g., Rhodamine-PE).

  • Cell Culture: Incubate the labeled liposomes with a relevant cell line (e.g., hepatocytes, macrophages).

  • Confocal Microscopy: At different time points, visualize the intracellular localization of the liposomes using confocal fluorescence microscopy. Co-staining with markers for endosomes (e.g., EEA1) and lysosomes (e.g., LAMP1) can reveal the trafficking pathway.

  • Flow Cytometry: Quantify the cellular uptake of the liposomes using flow cytometry.

In Vivo Biodistribution and Clearance Studies

Animal models are essential for understanding the whole-body distribution and clearance of the liposomes.

Objective: To determine the pharmacokinetic profile and organ distribution of this compound liposomes in vivo.

Methodology:

  • Radiolabeling: Label the liposomes with a gamma-emitting radionuclide (e.g., Technetium-99m) or a long-lived radioisotope (e.g., Tritium).

  • Animal Administration: Administer the radiolabeled liposomes to laboratory animals (e.g., mice or rats) via intravenous injection.

  • Blood Sampling: Collect blood samples at various time points to determine the circulation half-life of the liposomes.

  • Organ Biodistribution: At the end of the study, harvest major organs (liver, spleen, lungs, kidneys, etc.) and measure the radioactivity in each organ to determine the biodistribution profile.

  • Excretion Analysis: Collect urine and feces to quantify the excretion of the radiolabel and its metabolites.

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InVivo_Clearance_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Liposome_Radiolabeling Radiolabel this compound Liposomes Animal_Injection Intravenous Injection into Animal Model Liposome_Radiolabeling->Animal_Injection Blood_Sampling Blood Sampling (Pharmacokinetics) Animal_Injection->Blood_Sampling Organ_Harvesting Organ Harvesting (Biodistribution) Animal_Injection->Organ_Harvesting Excretion_Analysis Urine/Feces Collection (Excretion) Animal_Injection->Excretion_Analysis

References

Methodological & Application

Application Notes and Protocols for DMHAPC-Chol Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formulation of cationic liposomes using DMHAPC-Chol (N,N-dimethyl-N-(2-hydroxyethyl)ammonium propane-carbamoyl-cholesterol). As specific literature detailing this compound liposome formulation is limited, this protocol is based on the well-established formulation of liposomes using the structurally similar cationic lipid, DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol), in combination with the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). This combination is widely used for the delivery of nucleic acids such as plasmid DNA and siRNA.

Introduction

Cationic liposomes are effective non-viral vectors for gene delivery. Their positively charged surface facilitates interaction with negatively charged nucleic acids and cell membranes, promoting cellular uptake. This compound is a cationic cholesterol derivative designed for this purpose. When formulated with a helper lipid like DOPE, which aids in endosomal escape, these liposomes can efficiently deliver their cargo into the cytoplasm of target cells. This document outlines the thin-film hydration method, a common and reproducible technique for preparing this compound/DOPE liposomes.

Experimental Protocols

Materials and Equipment
  • Lipids:

    • This compound (or DC-Chol as a substitute)

    • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Solvents:

    • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration Buffer:

    • Nuclease-free water, phosphate-buffered saline (PBS), or HEPES-buffered saline (HBS)

  • Equipment:

    • Round-bottom flask

    • Rotary evaporator

    • Water bath

    • Nitrogen or Argon gas stream

    • Vacuum pump

    • Bath sonicator or probe sonicator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

    • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

Thin-Film Hydration Protocol

This protocol describes the preparation of this compound/DOPE liposomes using the thin-film hydration method, followed by sonication and extrusion for size homogenization.

Step 1: Lipid Film Preparation

  • In a round-bottom flask, dissolve the desired amounts of this compound and DOPE in chloroform or a chloroform:methanol mixture. Common molar ratios of cationic lipid to helper lipid range from 1:1 to 1:2.

  • Attach the flask to a rotary evaporator.

  • Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids (typically 37-40°C).

  • Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

  • To ensure complete removal of residual solvent, further dry the lipid film under a stream of nitrogen or argon gas, followed by desiccation under high vacuum for at least 1-2 hours.

Step 2: Hydration of the Lipid Film

  • Pre-warm the desired aqueous hydration buffer to a temperature above the lipid transition temperature.

  • Add the warm buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

  • Hydrate the lipid film by rotating the flask in the water bath (without vacuum) for 30-60 minutes. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).

Step 3: Size Reduction and Homogenization

  • Sonication: To break down the large MLVs into smaller vesicles, sonicate the lipid suspension.

    • Bath sonication: Place the flask in a bath sonicator for 5-15 minutes, or until the suspension becomes less turbid.

    • Probe sonication: Use a probe sonicator for short bursts of energy, keeping the sample on ice to prevent overheating and lipid degradation.

  • Extrusion: For a more uniform size distribution, subject the liposome suspension to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) to obtain unilamellar vesicles (LUVs) with a defined size.

Characterization of Liposomes

The physicochemical properties of the formulated liposomes should be characterized to ensure quality and reproducibility.

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The PDI indicates the homogeneity of the vesicle size distribution.

  • Zeta Potential: Also measured by DLS, this indicates the surface charge of the liposomes, which is crucial for their interaction with nucleic acids and cell membranes.

  • Encapsulation Efficiency: This can be determined by separating the encapsulated cargo from the unencapsulated material (e.g., by size exclusion chromatography or centrifugation) and quantifying the amount of encapsulated substance (e.g., using a fluorescent dye or UV-Vis spectroscopy).

Data Presentation

The following tables summarize the expected physicochemical properties of cationic liposomes formulated with DC-Chol and DOPE at different molar ratios, prepared by the thin-film hydration method. These values can serve as a benchmark for the formulation of this compound/DOPE liposomes.

Table 1: Physicochemical Properties of DC-Chol/DOPE Liposomes at Various Molar Ratios

DC-Chol:DOPE Molar RatioAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
1:1130 - 150~0.2 - 0.3+40 to +60[1][2]
1:2130 - 150~0.2 - 0.3+30 to +50[1]
3:2~200~0.3Not specified[3]

Note: Particle size and PDI are highly dependent on the sonication and extrusion parameters used.

Table 2: Influence of Preparation Method on DC-Chol/DOPE Liposome Characteristics

Preparation MethodAverage Particle Size (nm)Zeta Potential (mV)NotesReference
Thin-Film Hydration195.3 ± 9.850.1 ± 3.2Good quality and stability[3][4]
Reverse Phase Evaporation250.7 ± 12.145.3 ± 2.8Larger particle size[3][4]
Ethanol Injection289.4 ± 15.642.1 ± 2.5Larger particle size[3][4]

Visualization of Workflow and Cellular Uptake Pathway

Experimental Workflow

The following diagram illustrates the key steps in the thin-film hydration method for liposome formulation.

G cluster_0 Lipid Film Preparation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Characterization Dissolve Lipids Dissolve Lipids Solvent Evaporation Solvent Evaporation Dissolve Lipids->Solvent Evaporation Chloroform/ Methanol Add Aqueous Buffer Add Aqueous Buffer Solvent Evaporation->Add Aqueous Buffer Formation of MLVs Formation of MLVs Add Aqueous Buffer->Formation of MLVs Sonication Sonication Formation of MLVs->Sonication Extrusion Extrusion Sonication->Extrusion DLS Analysis DLS Analysis (Size, PDI, Zeta Potential) Extrusion->DLS Analysis G cluster_0 Cellular Environment cluster_1 Plasma Membrane cluster_2 Cytoplasm liposome Cationic Liposome binding Binding to Cell Surface liposome->binding pit_formation Clathrin-Coated Pit Formation binding->pit_formation vesicle Clathrin-Coated Vesicle pit_formation->vesicle Dynamin-mediated scission uncoating Uncoating vesicle->uncoating early_endosome Early Endosome uncoating->early_endosome late_endosome Late Endosome early_endosome->late_endosome endosomal_escape Endosomal Escape late_endosome->endosomal_escape cargo_release Cargo Release endosomal_escape->cargo_release

References

Application Notes and Protocols for DMHAPC-Chol and DOPE-Mediated Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids into cells is a cornerstone of modern molecular biology and a critical component in the development of gene therapies and RNA-based therapeutics. Cationic liposomes, composed of a positively charged lipid and a neutral "helper" lipid, are a widely used non-viral vector for this purpose. This document provides detailed application notes and protocols for the use of a specific cationic cholesterol derivative, Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (DMHAPC-Chol), in combination with the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) for the efficient transfection of both plasmid DNA (pDNA) and small interfering RNA (siRNA).

This compound is a biodegradable cationic lipid featuring a hydroxyethyl group in its polar head moiety, which has been shown to contribute to high transfection efficiency. When formulated with DOPE, a fusogenic lipid that facilitates endosomal escape, it forms effective lipoplexes for delivering nucleic acid cargo into the cytoplasm. The molar ratio of this compound to DOPE is a critical parameter influencing the physicochemical properties and biological activity of the resulting liposomes.

Data Presentation

The following tables summarize quantitative data on the use of this compound:DOPE liposomes for nucleic acid delivery, compiled from key research articles.

Table 1: Optimal Molar Ratios and Transfection Efficiency of this compound:DOPE Liposomes

Nucleic AcidCell Line(s)Optimal this compound:DOPE Molar RatioTransfection EfficiencyReference
Plasmid DNAB16-F10 (mouse melanoma)1:1Efficient delivery of reporter genesPercot et al., 2004
siRNA (VEGF)A431 (human epidermoid carcinoma), MDA-MB-231 (human breast adenocarcinoma)1:1>90% silencing of VEGF expression with 50 nM siRNABriane et al., 2012

Table 2: Cytotoxicity of this compound:DOPE Liposomes

Cell LineThis compound:DOPE Molar RatioMeasurementResultsReference
B16-F101:1MTT AssayWeak cytotoxicity observedPercot et al., 2004
A431, MDA-MB-2311:1Not specifiedLess cytotoxic than Lipofectamine 2000Briane et al., 2012

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound:DOPE liposomes and their use in transfection experiments, based on published literature.

Protocol 1: Preparation of this compound:DOPE Cationic Liposomes (1:1 Molar Ratio)

Materials:

  • Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Sterile, nuclease-free water or appropriate buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Film Hydration Method:

    • Dissolve this compound and DOPE in chloroform in a round-bottom flask at a 1:1 molar ratio.

    • Create a thin lipid film by evaporating the chloroform using a rotary evaporator under reduced pressure.

    • Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with sterile, nuclease-free water or a suitable buffer by vortexing or gentle agitation. The final total lipid concentration should be determined based on the experimental requirements (e.g., 1-2 mg/mL).

    • To create small unilamellar vesicles (SUVs), sonicate the resulting multilamellar vesicle (MLV) suspension. This can be done using a bath sonicator until the suspension becomes clear, or with a probe sonicator for short bursts on ice to avoid overheating.

    • (Optional) For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Protocol 2: Transfection of Plasmid DNA using this compound:DOPE Liposomes

Materials:

  • This compound:DOPE (1:1) liposome suspension

  • Plasmid DNA of interest

  • Cell line to be transfected (e.g., B16-F10)

  • Complete cell culture medium (with serum)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • For each well to be transfected, dilute the required amount of plasmid DNA in serum-free medium.

    • In a separate tube, dilute the required amount of this compound:DOPE liposome suspension in serum-free medium. The optimal lipid-to-DNA ratio (w/w or charge ratio) should be empirically determined, but a starting point can be a charge ratio of 2:1 (+/-).

    • Add the diluted DNA solution to the diluted liposome suspension and mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Remove the growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS).

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, add complete growth medium (containing serum) to the wells. Alternatively, the transfection medium can be removed and replaced with fresh complete medium.

  • Post-Transfection Analysis:

    • Incubate the cells for 24-72 hours post-transfection.

    • Analyze gene expression using appropriate methods, such as reporter gene assays (e.g., luciferase, β-galactosidase), fluorescence microscopy (for fluorescent proteins), or quantitative PCR.

Protocol 3: Transfection of siRNA using this compound:DOPE Liposomes

Materials:

  • This compound:DOPE (1:1) liposome suspension

  • siRNA targeting the gene of interest

  • Scrambled or non-targeting siRNA (as a negative control)

  • Cell lines to be transfected (e.g., A431, MDA-MB-231)

  • Complete cell culture medium

  • Serum-free cell culture medium

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 2.

  • Lipoplex Formation:

    • Dilute the siRNA (e.g., to a final concentration of 50 nM in the well) in serum-free medium.

    • In a separate tube, dilute the this compound:DOPE liposome suspension in serum-free medium. The optimal lipid-to-siRNA ratio should be determined, but a charge ratio of 2:1 to 5:1 (+/-) can be a starting point.

    • Combine the diluted siRNA and liposome solutions and incubate at room temperature for 15-30 minutes.

  • Transfection:

    • Add the siRNA-lipoplex mixture to the cells.

    • Incubate for the desired period (e.g., 24-72 hours) at 37°C.

  • Post-Transfection Analysis:

    • Assess the level of gene silencing by measuring the target mRNA levels (e.g., via qRT-PCR) or protein levels (e.g., via Western blot or ELISA).

Visualizations

Diagram 1: Experimental Workflow for Liposome Preparation

Liposome_Preparation cluster_lipids Lipid Preparation cluster_process Liposome Formulation cluster_output Final Product DMHAPC_Chol This compound Dissolve Dissolve Lipids in Chloroform DMHAPC_Chol->Dissolve DOPE DOPE DOPE->Dissolve Chloroform Chloroform Chloroform->Dissolve Evaporate Evaporate Solvent (Thin Film Formation) Dissolve->Evaporate Hydrate Hydrate with Aqueous Buffer Evaporate->Hydrate Sonicate Sonicate (Size Reduction) Hydrate->Sonicate Extrude Extrude (Optional) (Uniform Size) Sonicate->Extrude Liposomes This compound:DOPE Liposomes Sonicate->Liposomes Extrude->Liposomes

Caption: Workflow for preparing this compound:DOPE liposomes.

Diagram 2: General Transfection Workflow

Transfection_Workflow cluster_preparation Preparation cluster_transfection Transfection cluster_analysis Analysis Seed_Cells Seed Cells (70-90% Confluency) Prepare_Lipoplexes Prepare Lipoplexes (this compound:DOPE + Nucleic Acid) Seed_Cells->Prepare_Lipoplexes Incubate_Cells Incubate Cells with Lipoplexes Prepare_Lipoplexes->Incubate_Cells Post_Incubation Post-Transfection Incubation (24-72h) Incubate_Cells->Post_Incubation Analyze_Expression Analyze Gene Expression or Silencing Post_Incubation->Analyze_Expression

Caption: General workflow for cell transfection.

Diagram 3: Signaling Pathway of Lipoplex-Mediated Transfection

Transfection_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Lipoplex This compound:DOPE Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (DOPE-mediated) Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleic_Acid_Release Nucleic Acid Release Cytoplasm->Nucleic_Acid_Release Translation_Silencing Translation (pDNA) or Silencing (siRNA) Nucleic_Acid_Release->Translation_Silencing

Preparing DMHAPC-Chol Lipoplexes for In Vivo Gene Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the preparation and in vivo application of lipoplexes formulated with the cationic lipid DMHAPC-Chol (3β-[N-(N′,N′-dimethylaminoethane)-carbamoyl]cholesterol) and the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). These lipoplexes are effective non-viral vectors for the delivery of nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), in both in vitro and in vivo settings.[1]

Overview of this compound Lipoplexes

This compound is a cationic cholesterol derivative that, when combined with a helper lipid like DOPE, forms liposomes capable of complexing with negatively charged nucleic acids to form lipoplexes.[1] DOPE is known to facilitate the endosomal escape of the nucleic acid cargo, enhancing transfection efficiency.[2] The physicochemical properties of these lipoplexes, such as particle size and zeta potential, are critical for their stability and in vivo performance.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the formulation and characterization of cationic lipoplexes. While specific data for this compound lipoplexes is limited in publicly available literature, the provided data for similar cationic lipid formulations, such as DC-Chol/DOPE and DOTAP/DOPE, serve as a valuable reference for optimization.

Table 1: Physicochemical Properties of Cationic Liposomes

Cationic LipidHelper LipidMolar Ratio (Cationic:Helper)Hydrodynamic Diameter (nm)Zeta Potential (mV)Reference
DC-CholDOPE1:198 ± 6+60.0 ± 2.5[3]
DOTAPDOPE1:1110 ± 8+50.3 ± 1.6[3]

Table 2: Formulation Parameters for Lipoplex Preparation

ParameterRecommended RangeNotes
Lipid Concentration1-20 mg/mL in organic solventHigher concentrations may be used depending on lipid solubility.
N/P Ratio2:1 to 10:1The ratio of positive charges (from the cationic lipid) to negative charges (from the nucleic acid phosphate backbone). This needs to be optimized for each cell type and application.
Final Nucleic Acid Concentration0.5-2.5 mg/kg for in vivo studiesDose-dependent efficacy and toxicity should be evaluated.

Experimental Protocols

Two common methods for preparing this compound/DOPE liposomes and subsequent lipoplexes are the thin-film hydration method and the ethanol injection method.

Protocol 1: Thin-Film Hydration Method

This is a widely used technique for preparing liposomes.[4]

Materials:

  • This compound

  • DOPE

  • Chloroform

  • Nuclease-free water or desired buffer (e.g., PBS)

  • Nucleic acid (pDNA or siRNA)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio.

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under vacuum at 45°C to form a thin, uniform lipid film on the inner surface of the flask.[4]

    • Further dry the film under a stream of nitrogen gas to remove any residual solvent.[4]

  • Hydration:

    • Hydrate the lipid film with nuclease-free water or buffer by rotating the flask at a temperature above the lipid's phase transition temperature (e.g., 60°C) for 1 hour.[4] This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[4]

  • Lipoplex Formation:

    • Dilute the nucleic acid in a suitable buffer.

    • Add the liposome suspension to the diluted nucleic acid solution dropwise while gently vortexing.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

Protocol 2: Modified Ethanol Injection Method

This method is a rapid and simple alternative for preparing lipoplexes.[5][6]

Materials:

  • This compound

  • DOPE

  • Ethanol

  • Nuclease-free water or PBS (pH 7.4)

  • Nucleic acid (pDNA or siRNA)

Procedure:

  • Lipid-Ethanol Solution Preparation:

    • Dissolve this compound and DOPE (and optionally a PEGylated lipid for stability) in ethanol at a specific molar ratio (e.g., 49.5:49.5:1 for Cationic Lipid:DOPE:PEG-Lipid).[5] The total lipid concentration can be around 10 mg/mL.[5]

  • Nucleic Acid Solution Preparation:

    • Dilute the nucleic acid in PBS (pH 7.4).[5]

  • Lipoplex Formation:

    • Rapidly inject the lipid-ethanol solution into the nucleic acid solution while vortexing.[5] The volume ratio of the lipid-ethanol solution to the aqueous nucleic acid solution should be optimized.

    • The resulting mixture containing the lipoplexes can be used directly for in vitro or in vivo studies.[6]

In Vivo Administration Protocol: Intratracheal Delivery in Mice

This protocol is a general guideline for the intratracheal delivery of lipoplexes to the lungs in a mouse model.[7]

Materials:

  • Prepared this compound/DOPE lipoplexes

  • Anesthetized mice

  • Microsyringe or catheter

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Position the mouse to ensure a clear airway.

  • Using a microsyringe or a fine catheter, carefully instill a specific volume (e.g., 50-100 µL) of the lipoplex suspension directly into the trachea.

  • Monitor the animal's recovery from anesthesia.

  • At predetermined time points post-administration, tissues can be harvested for analysis of gene expression or nucleic acid distribution.

Visualization of Experimental Workflows

Thin-Film Hydration Method Workflow

Thin_Film_Hydration cluster_liposome Liposome Preparation cluster_lipoplex Lipoplex Formation A Dissolve this compound & DOPE in Chloroform B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate with Aqueous Buffer B->C D Size Reduction (Sonication/Extrusion) C->D F Mix Liposomes with Nucleic Acid D->F E Dilute Nucleic Acid E->F G Incubate (15-30 min) F->G H This compound Lipoplexes G->H Ethanol_Injection cluster_solutions Solution Preparation cluster_formation Lipoplex Formation A Dissolve this compound & DOPE in Ethanol C Rapidly Inject Lipid-Ethanol Solution into Nucleic Acid Solution A->C B Dilute Nucleic Acid in Aqueous Buffer B->C D Vortex C->D E This compound Lipoplexes D->E In_Vivo_Workflow A Prepare this compound Lipoplexes B Administer to Animal Model (e.g., Intratracheal Injection) A->B C Monitor Animal B->C D Harvest Tissues at Defined Time Points C->D E Analyze Gene Expression/ Nucleic Acid Distribution D->E

References

Application Notes and Protocols for Gene Delivery to Lung Tissue Using DMHAPC-Chol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient and safe gene delivery to lung tissue is a critical objective for the development of therapies for a range of pulmonary diseases, including cystic fibrosis, alpha-1 antitrypsin deficiency, and various forms of lung cancer. Cationic liposomes have emerged as a promising non-viral vector for this purpose, owing to their ability to complex with negatively charged nucleic acids and facilitate their entry into target cells. DMHAPC-Chol (N,N-dimethyl-N-hydroxyethylaminopropane-carbamoyl-cholesterol) is a cationic cholesterol derivative that has been investigated for its potential in gene delivery applications. When formulated with the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), this compound forms liposomes that can encapsulate and deliver genetic material to lung epithelial cells.

These application notes provide a detailed overview of the formulation of this compound:DOPE liposomes, the preparation of lipoplexes with plasmid DNA, and protocols for in vitro and in vivo gene delivery to lung tissue. The information is compiled from available research and is intended to serve as a guide for researchers in the field.

Data Presentation

Due to the limited availability of comprehensive quantitative data for this compound in the public domain, the following tables are presented as templates. Researchers are encouraged to generate and populate these tables with their own experimental data for accurate comparison and optimization.

Table 1: In Vitro Transfection Efficiency of this compound:DOPE Lipoplexes

Cell LineReporter GeneThis compound:DOPE Molar RatioCharge Ratio (+/-)Transfection Efficiency (% Positive Cells)Gene Expression Level (e.g., RLU/mg protein)
BEAS-2BLuciferasee.g., 3:2e.g., 7:1Data to be determinedData to be determined
A549GFPe.g., 3:2e.g., 7:1Data to be determinedData to be determined
Primary HBELacZe.g., 3:2e.g., 7:1Data to be determinedData to be determined

Table 2: In Vitro Cytotoxicity of this compound:DOPE Lipoplexes

Cell LineAssayThis compound:DOPE Molar RatioCharge Ratio (+/-)IC50 (µM)Cell Viability (%) at Optimal Transfection Concentration
BEAS-2BMTTe.g., 3:2e.g., 7:1Data to be determinedData to be determined
A549LDHe.g., 3:2e.g., 7:1Data to be determinedData to be determined
Primary HBEAlamarBluee.g., 3:2e.g., 7:1Data to be determinedData to be determined

Table 3: In Vivo Gene Expression in Mouse Lung Following Intratracheal Administration

Reporter GeneThis compound:DOPE Molar RatioCharge Ratio (+/-)DNA Dose (µ g/mouse )Peak Gene Expression (e.g., RLU/mg protein)Time to Peak Expression (hours)
Luciferasee.g., 3:2e.g., 7:1e.g., 50Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Preparation of this compound:DOPE Liposomes

This protocol describes the preparation of this compound:DOPE liposomes using the thin-film hydration method followed by sonication.

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, RNase-free water or hydration buffer (e.g., 5% dextrose solution)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder (optional)

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 3:2). b. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure to form a thin lipid film on the inner surface of the flask. c. Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator for at least 1 hour to remove residual solvent.

  • Hydration: a. Hydrate the lipid film by adding a pre-warmed (to just above the phase transition temperature of the lipids) sterile, RNase-free aqueous solution (e.g., 5% dextrose). The volume will depend on the desired final lipid concentration. b. Vortex the flask for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Sonication: a. To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension. b. Bath sonication: Place the vial containing the liposome suspension in a bath sonicator and sonicate for 5-15 minutes, or until the suspension becomes translucent. c. Probe sonication: Insert a probe sonicator into the liposome suspension and sonicate in pulsed mode on ice to prevent overheating. The duration and power should be optimized to achieve the desired vesicle size.

  • Extrusion (Optional): a. For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder device. This process should be repeated 10-20 times.

  • Storage: a. Store the prepared liposomes at 4°C. They are typically stable for several weeks.

Liposome_Preparation_Workflow cluster_lipids Lipid Preparation cluster_film Film Formation cluster_hydration Hydration & Sizing dissolve Dissolve this compound and DOPE in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate Form thin film dry Dry Lipid Film (Nitrogen/Vacuum) evaporate->dry Remove residual solvent hydrate Hydrate with Aqueous Solution dry->hydrate Form MLVs sonicate Sonication hydrate->sonicate Form SUVs extrude Extrusion (Optional) sonicate->extrude Uniform sizing

Diagram of the this compound:DOPE liposome preparation workflow.
Protocol 2: Preparation of this compound:DOPE-pDNA Lipoplexes

This protocol describes the formation of lipoplexes by complexing the cationic liposomes with plasmid DNA (pDNA).

Materials:

  • This compound:DOPE liposome suspension (from Protocol 1)

  • Plasmid DNA (pDNA) of high purity

  • Serum-free medium (e.g., Opti-MEM) or sterile 5% dextrose solution

Procedure:

  • Dilution: a. In separate sterile microcentrifuge tubes, dilute the required amount of pDNA and this compound:DOPE liposomes in a serum-free medium or 5% dextrose solution. The final volume for each should be equal. b. The amounts are calculated based on the desired charge ratio (+/-), which is the ratio of positive charges from the cationic lipid to the negative charges from the phosphate backbone of the DNA. A charge ratio of 7:1 has been reported for siRNA and can be used as a starting point for optimization with pDNA.

  • Complexation: a. Gently add the diluted liposome suspension to the diluted pDNA solution while vortexing at a low speed or by pipetting up and down. Do not add the pDNA to the liposomes. b. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Use: a. The freshly prepared lipoplexes are now ready for in vitro transfection or in vivo administration. Do not store lipoplexes for extended periods.

Lipoplex_Formation_Workflow cluster_components Component Preparation cluster_complexation Complexation cluster_product Final Product pDNA Dilute Plasmid DNA (Serum-free medium) mix Add Liposomes to DNA pDNA->mix liposomes Dilute Liposomes (Serum-free medium) liposomes->mix incubate Incubate at RT (15-30 min) mix->incubate Allow complex formation lipoplexes Lipoplexes Ready for Use incubate->lipoplexes

Workflow for the preparation of this compound:DOPE-pDNA lipoplexes.
Protocol 3: In Vitro Transfection of Lung Epithelial Cells

This protocol provides a general procedure for transfecting lung epithelial cell lines (e.g., BEAS-2B, A549) with this compound:DOPE-pDNA lipoplexes.

Materials:

  • Lung epithelial cells

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • This compound:DOPE-pDNA lipoplexes (from Protocol 2)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: a. The day before transfection, seed the lung epithelial cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: a. On the day of transfection, remove the complete culture medium from the cells and wash once with phosphate-buffered saline (PBS). b. Add serum-free medium to each well. c. Add the freshly prepared lipoplex solution dropwise to the cells. The amount of DNA per well should be optimized (e.g., 0.5 - 2.0 µg for a 6-well plate). d. Gently rock the plate to ensure even distribution of the lipoplexes. e. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) culture medium. b. Culture the cells for an additional 24-72 hours before assaying for reporter gene expression.

Protocol 4: In Vivo Gene Delivery to Mouse Lung via Intratracheal Instillation

This protocol describes the administration of this compound:DOPE-pDNA lipoplexes to the lungs of mice. All animal procedures should be performed in accordance with institutional guidelines and approved protocols.

Materials:

  • Mice (e.g., C57BL/6 or BALB/c)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • This compound:DOPE-pDNA lipoplexes (from Protocol 2)

  • Microsprayer or a fine-gauge catheter

Procedure:

  • Anesthesia: a. Anesthetize the mouse using an appropriate method.

  • Intratracheal Instillation: a. Position the anesthetized mouse on a surgical board at a slight incline. b. Visualize the trachea by transillumination of the neck or using a small animal laryngoscope. c. Carefully insert a microsprayer or a fine-gauge catheter into the trachea. d. Administer a defined volume of the lipoplex solution (typically 50-100 µL for a mouse) into the lungs. e. A small bolus of air (e.g., 200 µL) can be administered immediately after the lipoplex solution to aid in its distribution throughout the lungs.

  • Recovery: a. Allow the mouse to recover from anesthesia on a warming pad. b. Monitor the animal closely until it has fully recovered.

  • Analysis: a. At a predetermined time point post-administration (e.g., 24, 48, or 72 hours), euthanize the mice and harvest the lungs for analysis of gene expression (e.g., luciferase assay, qPCR for transgene mRNA).

Signaling Pathways

The precise signaling pathways involved in the uptake and intracellular trafficking of this compound:DOPE lipoplexes in lung epithelial cells have not been fully elucidated. However, the general mechanism for cationic liposome-mediated gene delivery is thought to involve the following steps:

Gene_Delivery_Pathway cluster_extracellular Extracellular cluster_cell Lung Epithelial Cell lipoplex This compound:DOPE-pDNA Lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Electrostatic Interaction & Endocytosis endosome Endosome cell_membrane->endosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (DOPE-mediated) nucleus Nucleus cytoplasm->nucleus Nuclear Import of pDNA nucleus->nucleus

Generalized pathway for cationic liposome-mediated gene delivery.

The cationic nature of the lipoplex facilitates its interaction with the negatively charged cell surface, leading to uptake via endocytosis. The fusogenic lipid DOPE is thought to play a crucial role in destabilizing the endosomal membrane, allowing the lipoplex to escape into the cytoplasm. Subsequently, the plasmid DNA must be released from the liposome and transported to the nucleus for transcription and subsequent protein expression. The efficiency of each of these steps can influence the overall success of gene delivery.

Application Notes and Protocols for DMHAPC-Chol Nanoparticle Preparation in Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gene therapy holds immense promise for treating a wide range of genetic and acquired diseases. The successful delivery of therapeutic nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), to target cells remains a critical challenge. Cationic lipid-based nanoparticles have emerged as a leading non-viral vector for gene delivery due to their biocompatibility, ease of production, and ability to complex with negatively charged nucleic acids. This document provides detailed application notes and protocols for the preparation of nanoparticles using the cationic cholesterol derivative, Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (DMHAPC-Chol), for gene therapy applications.

This compound is a cationic lipid that incorporates a biodegradable carbamoyl linker and a hydroxyethyl group in its polar head moiety.[1][2][3] When co-formulated with a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), it forms stable liposomes that can efficiently encapsulate and deliver genetic material into cells.[1] These nanoparticles, often referred to as lipoplexes upon complexation with nucleic acids, have been utilized for DNA and siRNA delivery both in vitro and in vivo.[4][5]

This guide offers a comprehensive overview of the preparation, characterization, and application of this compound/DOPE nanoparticles, including detailed experimental protocols and quantitative data to aid researchers in their gene therapy studies.

Data Presentation

Table 1: Physicochemical Characteristics of this compound/DOPE Nanoparticles and Lipoplexes
ParameterThis compound/DOPE LiposomesThis compound/DOPE-DNA LipoplexesReference(s)
Molar Ratio (this compound:DOPE) 1:11:1[1]
Mean Particle Size (nm) Varies with preparation method180 - 200[1]
Zeta Potential (mV) PositivePositive[6]
Morphology VesicularGlobular aggregates of smaller vesicles[1]
Table 2: Factors Influencing Transfection Efficiency of this compound/DOPE Lipoplexes
FactorObservationImpact on Transfection EfficiencyReference(s)
Liposome Conditioning Lyophilization (freeze-drying) of liposomes prior to DNA additionUp to 4-fold increase[1]
Lipoplex Conditioning Freeze-thawing cycles of the lipoplexUp to 5-fold increase[1]
Cationic Lipid/DNA Charge Ratio (+/-) Optimal transfection at charge ratios between 1.5 and 2.5Dependent on liposome conditioning[1]

Experimental Protocols

Protocol 1: Preparation of this compound/DOPE Cationic Liposomes

This protocol describes the preparation of this compound/DOPE liposomes using the thin-film hydration method followed by sonication.

Materials:

  • Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Sterile, nuclease-free water or desired buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Nitrogen or Argon gas stream

Procedure:

  • Lipid Film Formation: a. In a round-bottom flask, dissolve this compound and DOPE in chloroform at a 1:1 molar ratio. A typical starting concentration is 1-10 mg/mL of total lipid. b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 37-40°C). d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. To ensure complete removal of the solvent, further dry the lipid film under a gentle stream of nitrogen or argon gas, followed by placing it under high vacuum for at least 1-2 hours.

  • Hydration: a. Hydrate the dried lipid film by adding a pre-warmed (e.g., 37-40°C) sterile, nuclease-free aqueous solution (water or buffer). The volume of the aqueous solution should be chosen to achieve the desired final lipid concentration (e.g., 1 mg/mL). b. Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Sonication for Size Reduction: a. To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator. b. Sonicate for 5-15 minutes, or until the suspension becomes clear, indicating a reduction in particle size. The sonication time may need to be optimized. c. For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm or 200 nm) using a lipid extruder.

  • Storage: a. Store the prepared liposomes at 4°C. For long-term storage, lyophilization (freeze-drying) can be performed. As noted, lyophilization has been shown to enhance subsequent transfection efficiency.[1]

Protocol 2: Formation of this compound/DOPE-Nucleic Acid Lipoplexes

This protocol details the complexation of the prepared cationic liposomes with plasmid DNA or siRNA.

Materials:

  • Prepared this compound/DOPE liposome suspension

  • Plasmid DNA or siRNA solution of known concentration in nuclease-free water or a low-salt buffer

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Determine Optimal Charge Ratio: a. The charge ratio (N/P ratio) is the ratio of the positive charges from the cationic lipid (Nitrogen) to the negative charges from the phosphate backbone of the nucleic acid (Phosphate). b. Calculate the number of moles of positive charges in the liposome suspension (this compound has one positive charge per molecule). c. Calculate the number of moles of negative charges in the nucleic acid solution (one negative charge per phosphate group). d. Based on literature, optimal transfection is often achieved at charge ratios between 1.5 and 2.5.[1] It is recommended to test a range of charge ratios to determine the optimum for your specific cell type and nucleic acid.

  • Lipoplex Formation: a. In a sterile microcentrifuge tube, dilute the required amount of nucleic acid in a suitable volume of nuclease-free water or buffer. b. In a separate tube, dilute the calculated volume of the this compound/DOPE liposome suspension. c. Gently add the diluted liposome suspension to the diluted nucleic acid solution while vortexing at a low speed or by gentle pipetting. Note: Do not add the nucleic acid directly to the concentrated liposomes, as this can lead to aggregation. d. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

  • Application: a. The freshly prepared lipoplexes are now ready for transfection experiments. For in vitro studies, the lipoplex solution can be added directly to the cell culture medium. For in vivo studies, the lipoplexes should be prepared in a physiologically compatible buffer.

Visualizations

Experimental Workflow for this compound/DOPE Nanoparticle Preparation and Gene Transfection

G cluster_prep Liposome Preparation cluster_complex Lipoplex Formation cluster_transfection Gene Transfection lipid_mix 1. Mix this compound and DOPE in Chloroform film_formation 2. Form Thin Lipid Film (Rotary Evaporation) lipid_mix->film_formation hydration 3. Hydrate Film with Aqueous Solution film_formation->hydration sonication 4. Sonicate to Form Unilamellar Vesicles hydration->sonication lipo_dilute 6. Dilute Cationic Liposomes sonication->lipo_dilute dna_prep 5. Dilute Nucleic Acid (pDNA or siRNA) complexation 7. Mix Liposomes and Nucleic Acid dna_prep->complexation lipo_dilute->complexation incubation 8. Incubate for 15-30 min complexation->incubation add_to_cells 9. Add Lipoplexes to Cells incubation->add_to_cells cellular_uptake 10. Cellular Uptake (Endocytosis) add_to_cells->cellular_uptake endosomal_escape 11. Endosomal Escape cellular_uptake->endosomal_escape gene_expression 12. Gene Expression or RNA Interference endosomal_escape->gene_expression G cluster_pDNA Plasmid DNA Pathway cluster_siRNA siRNA Pathway lipoplex This compound/DOPE Lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape (DOPE-mediated) endosome->escape cytoplasm Cytoplasm escape->cytoplasm nucleus Nucleus cytoplasm->nucleus Nuclear Import risc RISC Complex (for siRNA) cytoplasm->risc transcription Transcription (for pDNA) nucleus->transcription translation Translation transcription->translation protein Therapeutic Protein translation->protein mrna_cleavage mRNA Cleavage risc->mrna_cleavage Target mRNA

References

Application Notes and Protocols for Transfecting B16-F10 Cells with DMHAPC-Chol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the transfection of B16-F10 murine melanoma cells using a novel cholesterol-based cationic lipid, DMHAPC-Chol. Cationic lipid-mediated transfection is a widely used method for introducing nucleic acids such as plasmid DNA and siRNA into eukaryotic cells.[1] The positively charged head group of the cationic lipid interacts with the negatively charged phosphate backbone of the nucleic acid, leading to the formation of lipid-DNA complexes (lipoplexes).[1] These complexes are then taken up by the cells, primarily through endocytosis, facilitating the delivery of the genetic material into the cytoplasm.

The B16-F10 cell line, derived from a murine melanoma, is a commonly used model in cancer research to study metastasis and test novel therapeutic agents.[2] Optimizing transfection efficiency in these cells is crucial for various applications, including gene expression studies, RNA interference, and the development of gene-based therapies. This protocol outlines the preparation of this compound liposomes and the subsequent steps for efficient transfection of B16-F10 cells.

Experimental Protocols

Preparation of this compound/DOPE Liposomes

This protocol describes the preparation of unilamellar liposomes composed of the cationic lipid this compound and the neutral helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). DOPE is often included in liposomal formulations to enhance transfection efficiency by promoting the destabilization of the endosomal membrane.

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, nuclease-free water

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound and DOPE in chloroform at a desired molar ratio (e.g., 1:1).

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure to form a thin lipid film on the inner surface of the flask.

    • Continue to dry the film under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile, nuclease-free water by adding the water to the flask and gently rotating it. The temperature of the water should be above the phase transition temperature of the lipids.

    • This initial hydration will result in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

    • For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension through a polycarbonate membrane with a 100 nm pore size multiple times (e.g., 10-15 times) using a mini-extruder.

  • Characterization and Storage:

    • The size distribution and zeta potential of the prepared liposomes can be determined using dynamic light scattering (DLS).

    • Store the prepared liposomes at 4°C.

Transfection of B16-F10 Cells with this compound/pDNA Lipoplexes

This protocol details the steps for transfecting B16-F10 cells in a 24-well plate format. The quantities can be scaled up or down depending on the culture vessel.

Materials:

  • B16-F10 cells

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

  • Serum-free medium (e.g., Opti-MEM®)

  • Plasmid DNA (pDNA) encoding the gene of interest

  • Prepared this compound/DOPE liposomes

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed B16-F10 cells in a 24-well plate at a density of 20,000 - 30,000 cells per well in 0.5 ml of complete growth medium.[3]

    • Incubate the cells at 37°C in a humidified 5% CO2 incubator until they reach 70-80% confluency at the time of transfection.

  • Formation of this compound/pDNA Lipoplexes:

    • For each well to be transfected, prepare the following solutions in separate sterile microcentrifuge tubes:

      • Solution A (pDNA): Dilute the desired amount of pDNA (e.g., 0.5 µg) in 50 µl of serum-free medium. Mix gently.

      • Solution B (Liposomes): Dilute the desired amount of this compound/DOPE liposomes in 50 µl of serum-free medium. Mix gently. The optimal ratio of lipid to DNA should be determined experimentally (see Data Presentation section).

    • Add Solution A to Solution B and mix gently by pipetting up and down.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Gently remove the growth medium from the B16-F10 cells.

    • Wash the cells once with serum-free medium.

    • Add 400 µl of serum-free medium to the well.

    • Add the 100 µl of the lipoplex solution dropwise to the cells.

    • Gently rock the plate to ensure even distribution of the lipoplexes.

    • Incubate the cells at 37°C in a humidified 5% CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the 4-6 hour incubation, remove the transfection medium and replace it with 0.5 ml of complete growth medium.

    • Incubate the cells for 24-72 hours before assessing transgene expression. The optimal incubation time will depend on the specific plasmid and the desired assay.

  • Analysis of Transfection Efficiency:

    • Transfection efficiency can be assessed using various methods, depending on the reporter gene used. For example, if a GFP-expressing plasmid is used, the percentage of fluorescent cells can be determined by fluorescence microscopy or flow cytometry. Gene expression can also be quantified by qPCR or western blotting.

Data Presentation

The following tables provide a template for organizing and presenting quantitative data from optimization experiments.

Table 1: Optimization of this compound to pDNA Ratio

This compound:pDNA Ratio (w/w)Transfection Efficiency (%)Cell Viability (%)
1:1
2:1
4:1
6:1
8:1

Table 2: Optimization of Cell Density at Transfection

Cell Density (cells/well)Transfection Efficiency (%)Cell Viability (%)
10,000
20,000
40,000
60,000

Visualizations

Transfection_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis cell_seeding Seed B16-F10 Cells add_complex Add Lipoplexes to Cells dna_prep Dilute pDNA in Serum-Free Medium mix Combine Diluted pDNA and Liposomes dna_prep->mix lipid_prep Dilute this compound in Serum-Free Medium lipid_prep->mix incubate_complex Incubate 20-30 min at Room Temperature mix->incubate_complex incubate_complex->add_complex incubate_cells Incubate 4-6 hours at 37°C add_complex->incubate_cells change_medium Replace with Complete Medium incubate_cells->change_medium incubate_post Incubate 24-72 hours change_medium->incubate_post analyze Analyze Gene Expression incubate_post->analyze Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments lipoplex This compound/ pDNA Complex cell_membrane Cell Membrane lipoplex->cell_membrane Binding endosome Endosome cell_membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (pDNA Release) nucleus Nucleus cytoplasm->nucleus Nuclear Import protein Protein cytoplasm->protein Translation mrna mRNA nucleus->mrna Transcription mrna->cytoplasm Export

References

Application Notes and Protocols for VEGF siRNA Delivery in A431 Cells using DMHAPC-Chol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels. In many cancers, including epidermoid carcinoma, VEGF is overexpressed, promoting tumor growth and metastasis. The A431 human epidermoid carcinoma cell line is a widely used model for studying cancer biology due to its high expression of VEGF.[1][2] Silencing the expression of VEGF using small interfering RNA (siRNA) presents a promising therapeutic strategy. However, the effective delivery of siRNA into target cells remains a significant challenge.

This document provides detailed application notes and protocols for the use of a novel cationic lipid, dimethyl-hydroxyethyl-aminopropane-carbamoyl-cholesterol (DMHAPC-Chol), in combination with the helper lipid dioleoylphosphatidylethanolamine (DOPE), to form liposomes for the efficient delivery of VEGF siRNA into A431 cells.[3] The this compound/DOPE liposomal formulation has been shown to achieve significant silencing of VEGF expression, offering a potent tool for in vitro studies of anti-angiogenic therapies.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the formulation of this compound/DOPE liposomes and their efficacy in delivering VEGF siRNA to A431 cells.

Table 1: Physicochemical Properties of this compound/DOPE Lipoplexes

ParameterValueReference
Cationic LipidThis compound[3]
Helper LipidDOPE[3]
Molar Ratio (this compound:DOPE)1:1[3]

Table 2: In Vitro VEGF Silencing Efficiency in A431 Cells

TreatmentVEGF siRNA Concentration% VEGF SilencingReference
This compound/DOPE Lipoplexes50 nM>90%[3]
INTERFERin (Commercial Carrier)50 nMComparable to this compound/DOPE[3]
Lipofectamine 2000 (Commercial Carrier)50 nMLess effective than this compound/DOPE[3]

Experimental Protocols

Protocol 1: Preparation of this compound/DOPE Cationic Liposomes

This protocol describes the preparation of this compound/DOPE liposomes using the thin-film hydration method.[1][4][5]

Materials:

  • Dimethyl-hydroxyethyl-aminopropane-carbamoyl-cholesterol (this compound)

  • Dioleoylphosphatidylethanolamine (DOPE)

  • Chloroform

  • Sterile, nuclease-free water

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Nitrogen or Argon gas stream

  • Vacuum pump

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and DOPE in chloroform in a round-bottom flask at an equimolar ratio (1:1).[3] b. Attach the flask to a rotary evaporator and rotate at a constant speed at 40°C to evaporate the chloroform. c. Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask. d. To ensure complete removal of the organic solvent, further dry the lipid film under a gentle stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 2 hours.[6]

  • Hydration: a. Hydrate the dry lipid film with a desired volume of sterile, nuclease-free water by gently rotating the flask. The final total lipid concentration should be determined based on the experimental requirements. b. Continue the hydration process for 1-2 hours at room temperature to allow for the swelling of the lipid film and the formation of multilamellar vesicles (MLVs).

  • Sonication: a. Submerge the flask containing the MLV suspension in a bath sonicator. b. Sonicate the suspension for 5-10 minutes, or until the milky suspension becomes translucent, indicating the formation of small unilamellar vesicles (SUVs).[6] The temperature of the water bath should be monitored to avoid overheating.

  • Storage: a. Store the prepared liposome suspension at 4°C. For long-term storage, it is advisable to use them within a week.

Protocol 2: A431 Cell Culture

Materials:

  • A431 human epidermoid carcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: a. Rapidly thaw a cryovial of A431 cells in a 37°C water bath. b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. c. Centrifuge at 200 x g for 5 minutes. d. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a 5% CO₂ humidified incubator.

  • Subculturing: a. When cells reach 80-90% confluency, remove the growth medium and wash the cell monolayer once with PBS. b. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach. c. Neutralize the trypsin by adding 7-8 mL of complete growth medium. d. Centrifuge the cell suspension at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a desired density.

Protocol 3: VEGF siRNA Transfection in A431 Cells

Materials:

  • A431 cells

  • This compound/DOPE liposomes (from Protocol 1)

  • VEGF siRNA (and a non-targeting control siRNA)

  • Serum-free culture medium (e.g., Opti-MEM)

  • Complete growth medium

  • 24-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed A431 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Lipoplex Formation: a. For each well, dilute the desired amount of VEGF siRNA (e.g., to a final concentration of 50 nM) in serum-free medium.[3] b. In a separate tube, dilute the required amount of this compound/DOPE liposome suspension in serum-free medium. The optimal lipid-to-siRNA ratio should be empirically determined. c. Add the diluted liposome suspension to the diluted siRNA solution, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow the formation of siRNA-liposome complexes (lipoplexes).

  • Transfection: a. Remove the growth medium from the A431 cells and wash once with PBS. b. Add the lipoplex solution to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a 5% CO₂ incubator. d. After the incubation period, remove the transfection medium and replace it with fresh complete growth medium.

  • Post-transfection Incubation: Incubate the cells for 24-72 hours before proceeding with downstream analysis (e.g., cytotoxicity assay, qRT-PCR, or Western blot).

Protocol 4: Cell Viability Assessment using MTT Assay

This protocol is to assess the cytotoxicity of the this compound/DOPE lipoplexes.[7][8][9]

Materials:

  • Transfected A431 cells (from Protocol 3)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution

  • 96-well plate reader

Procedure:

  • Perform the siRNA transfection in a 96-well plate format following Protocol 3.

  • At the desired time point post-transfection (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize the MTT into formazan crystals.

  • After incubation, add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a 96-well plate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Protocol 5: Quantification of VEGF mRNA by qRT-PCR

Materials:

  • Transfected A431 cells (from Protocol 3)

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • VEGF-A forward and reverse primers (Human)

  • Housekeeping gene primers (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: a. Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for VEGF-A and the housekeeping gene, and the synthesized cDNA. b. Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative quantification of VEGF mRNA expression, normalized to the housekeeping gene.

Protocol 6: Quantification of VEGF Protein by Western Blot

Materials:

  • Transfected A431 cells (from Protocol 3)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against human VEGF

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: At 48-72 hours post-transfection, lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-VEGF antibody overnight at 4°C. c. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

  • Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system. c. Perform densitometry analysis to quantify the relative levels of VEGF protein, normalizing to a loading control like GAPDH or β-actin.

Visualizations

G cluster_formulation Liposome Formulation cluster_transfection siRNA Delivery Workflow This compound This compound Lipid_Film Thin Lipid Film Formation (Rotary Evaporation) This compound->Lipid_Film DOPE DOPE DOPE->Lipid_Film Chloroform Chloroform Chloroform->Lipid_Film Hydration Hydration (Aqueous Buffer) Lipid_Film->Hydration Liposomes This compound/DOPE Liposomes Hydration->Liposomes Lipoplexes Lipoplex Formation (Self-Assembly) Liposomes->Lipoplexes siRNA VEGF siRNA siRNA->Lipoplexes Transfection Transfection Lipoplexes->Transfection A431_Cells A431 Cells A431_Cells->Transfection Endocytosis Endocytosis Transfection->Endocytosis Endosomal_Escape Endosomal Escape Endocytosis->Endosomal_Escape RISC RISC Loading Endosomal_Escape->RISC mRNA_Cleavage VEGF mRNA Cleavage RISC->mRNA_Cleavage

Caption: Workflow for this compound/DOPE liposome formulation and VEGF siRNA delivery into A431 cells.

G VEGF_siRNA This compound/DOPE -VEGF siRNA Lipoplex VEGF VEGF Protein VEGF_siRNA->VEGF  Silencing VEGFR VEGF Receptor (VEGFR) PI3K_AKT PI3K/Akt Pathway VEGFR->PI3K_AKT RAS_MAPK Ras/MAPK Pathway VEGFR->RAS_MAPK PLC_gamma PLCγ Pathway VEGFR->PLC_gamma VEGF->VEGFR Cell_Survival Cell Survival (Anti-apoptosis) PI3K_AKT->Cell_Survival Cell_Proliferation Cell Proliferation & Gene Expression RAS_MAPK->Cell_Proliferation Vascular_Permeability Vascular Permeability PLC_gamma->Vascular_Permeability Angiogenesis Angiogenesis Cell_Survival->Angiogenesis Cell_Proliferation->Angiogenesis Vascular_Permeability->Angiogenesis

Caption: Simplified VEGF signaling pathway and the inhibitory effect of VEGF siRNA.

References

Troubleshooting & Optimization

Troubleshooting low transfection efficiency with DMHAPC-Chol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DMHAPC-Chol for nucleic acid transfection. Given that optimal transfection conditions are highly cell-type dependent, this guide offers a starting framework for developing a robust and efficient protocol.

Troubleshooting Guide for Low Transfection Efficiency

Low transfection efficiency is a common hurdle in gene delivery experiments. The following section details potential causes and solutions to enhance your results with this compound.

Q1: I am observing very low or no transfection efficiency. What are the possible causes and how can I fix this?

Possible Causes & Suggested Solutions

  • Suboptimal this compound:Nucleic Acid Ratio: The ratio of the cationic lipid to the nucleic acid is critical for efficient complex formation and cellular uptake. An incorrect ratio can lead to poorly formed lipoplexes.

    • Solution: Perform a titration experiment to determine the optimal ratio. It is recommended to test a range of this compound (µL) to nucleic acid (µg) ratios, such as 1:1, 2:1, 3:1, and 4:1.[1][2]

  • Incorrect Cell Density: The confluency of your cells at the time of transfection significantly impacts efficiency. Cells that are too sparse may not survive the procedure, while overly confluent cells may have reduced uptake.[3]

    • Solution: The ideal cell confluency is typically between 70-90% at the time of transfection.[3] It may be beneficial to test two or three different cell densities during optimization.[4]

  • Poor Quality of Nucleic Acid: The purity and integrity of your plasmid DNA or siRNA are paramount for successful transfection.

    • Solution: Ensure your nucleic acid preparation is free of contaminants like endotoxins, ethanol, and residual proteins.[5] The A260/A280 ratio should be between 1.7 and 1.9.[6] The integrity of the nucleic acid can be verified by running it on an agarose gel.

  • Presence of Serum or Other Inhibitors During Complex Formation: Components in serum can interfere with the formation of lipoplexes.

    • Solution: Always form the this compound-nucleic acid complexes in a serum-free medium, such as Opti-MEM.[3][4] Ensure that the medium used for complex formation does not contain inhibitors like high levels of phosphate or sulfated proteoglycans.[3]

  • Inadequate Incubation Times: Both the complex formation time and the post-transfection incubation time can affect efficiency.

    • Solution: Allow the this compound and nucleic acid to form complexes for 15-30 minutes at room temperature before adding them to the cells.[3] The optimal post-transfection incubation time before assaying for gene expression should also be determined, typically ranging from 24 to 72 hours.

  • Degraded this compound Reagent: Improper storage can compromise the effectiveness of the cationic lipid.

    • Solution: Store the this compound reagent at 4°C as recommended. Avoid freezing the reagent, as this can alter its structure and reduce performance.[3][7]

Key Parameters for Optimization

For successful transfection with this compound, systematic optimization of several key parameters is crucial. The following table provides suggested starting ranges for these parameters. Note that the optimal conditions will vary depending on the cell type and the nucleic acid being delivered.

ParameterSuggested Starting RangeNotes
Cell Confluency at Transfection 70–90%For some sensitive or primary cells, a lower confluency of 60-80% may be optimal.[1]
This compound:Nucleic Acid Ratio 1:1 to 5:1 (µL of lipid reagent : µg of nucleic acid)This is one of the most critical parameters to optimize for each cell type.[2]
Nucleic Acid Amount (per well of a 24-well plate) 0.5–1.0 µgThe optimal amount can vary; perform a dose-response experiment if necessary.[3]
Complex Formation Time 15–30 minutesDo not exceed 1 hour, as this can lead to decreased efficiency.[3]
Post-Transfection Incubation Time 24–72 hoursThe optimal time depends on the expression kinetics of the delivered gene.

Frequently Asked Questions (FAQs)

Q2: What is the role of cholesterol in the this compound formulation?

Cholesterol is a helper lipid often included in cationic liposome formulations to enhance transfection efficiency. It can increase the stability of the lipoplexes, particularly in the presence of serum, and may facilitate the fusion of the lipoplex with the cell membrane, promoting the release of the nucleic acid into the cytoplasm.

Q3: Can I use antibiotics in the media during transfection?

While some older protocols advised against it, many modern transfection reagents, including lipid-based ones, are compatible with the use of antibiotics in the culture medium.[8][9] However, if you observe high cell toxicity, you may consider omitting antibiotics during the initial hours of transfection. For stable transfections, it is recommended to wait at least 72 hours before adding a selective antibiotic.[2][7]

Q4: I am seeing a precipitate form after adding the lipoplexes to my cells. Is this normal?

The formation of a slight precipitate can sometimes occur, especially if there is an excess of cationic lipid or if the DNA is diluted in a buffer with a high concentration of EDTA.[8][9] It is recommended to dilute the DNA in sterile, nuclease-free water or a buffer with low EDTA (<0.3 mM).[8] The presence of a minor precipitate does not always correlate with poor transfection efficiency.[8]

Q5: My cells are dying after transfection. How can I reduce cytotoxicity?

High cell death can be caused by several factors:

  • Too much transfection reagent: Reduce the amount of this compound used. Perform a dose-response curve to find the concentration that balances high efficiency with low toxicity.[3]

  • Low cell density: Ensure cells are at an optimal confluency (70-90%). Cells at a lower density can be more susceptible to toxicity.[3]

  • High concentration of nucleic acid: Similar to the lipid reagent, too much foreign DNA can be toxic to cells.

  • Endotoxins in the DNA preparation: Use an endotoxin-free plasmid purification kit.

Experimental Protocols

Protocol: Plasmid DNA Transfection using this compound

This protocol provides a general procedure for transfecting adherent cells in a 24-well plate. The amounts should be scaled accordingly for other plate formats.

Materials:

  • This compound reagent

  • Co-lipid (e.g., DOPE or cholesterol, if preparing liposomes from scratch)

  • Plasmid DNA (0.5-1.0 µg/µL in sterile water or TE buffer with low EDTA)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete cell culture medium with serum

  • Adherent cells in a 24-well plate (70-90% confluent)

Procedure:

1. Cell Plating:

  • The day before transfection, seed your cells in a 24-well plate so that they reach 70-90% confluency on the day of the experiment.

2. Lipoplex Formation (perform in a sterile microfuge tube):

  • Tube A (DNA): Dilute 0.5 µg of your plasmid DNA in 50 µL of serum-free medium. Mix gently.

  • Tube B (Lipid): Dilute 1.0 µL of this compound reagent in 50 µL of serum-free medium. Mix gently. Note: This is a 2:1 ratio (µL lipid:µg DNA) and should be optimized.

  • Combine the contents of Tube A and Tube B. Mix gently by pipetting up and down.

  • Incubate the mixture for 20 minutes at room temperature to allow for the formation of lipoplexes.

3. Transfection:

  • Gently add the 100 µL of lipoplex solution dropwise to one well of the 24-well plate containing your cells in complete medium.

  • Gently rock the plate back and forth to ensure even distribution of the complexes.

  • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

4. Post-Transfection Analysis:

  • After the incubation period, analyze the cells for the expression of your gene of interest (e.g., via fluorescence microscopy for a GFP reporter, or qPCR/Western blot for other genes).

Visualizations

TroubleshootingWorkflow Start Low Transfection Efficiency Check_Ratio Optimize Lipid:DNA Ratio (e.g., 1:1, 2:1, 3:1) Start->Check_Ratio Check_Confluency Verify Cell Confluency (Aim for 70-90%) Start->Check_Confluency Check_DNA Assess DNA Quality (A260/280 = 1.7-1.9, check integrity) Start->Check_DNA Check_Complexation Review Complex Formation (Use serum-free media, 15-30 min incubation) Start->Check_Complexation Check_Toxicity Assess Cell Viability Start->Check_Toxicity Success Improved Efficiency Check_Ratio->Success Optimal ratio found Check_Confluency->Success Optimal density used Check_DNA->Success High-quality DNA used Check_Complexation->Success Protocol followed Toxicity_Solutions Reduce Lipid/DNA Amount Increase Cell Density Check_Toxicity->Toxicity_Solutions High toxicity observed Toxicity_Solutions->Start Re-evaluate efficiency

Caption: A workflow diagram for troubleshooting low transfection efficiency.

TransfectionWorkflow cluster_preparation Lipoplex Formation (Serum-Free) cluster_transfection Transfection & Incubation DNA Nucleic Acid Complex Lipoplex DNA->Complex Lipid This compound Lipid->Complex Cells Cells in Complete Medium Complex->Cells Add to cells Incubate Incubate 24-72h Cells->Incubate Analysis Analyze Gene Expression Incubate->Analysis

Caption: The experimental workflow for this compound mediated transfection.

References

Technical Support Center: Mitigating DMHAPC-Chol Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing DMHAPC-Chol based liposomal formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address cytotoxicity issues encountered during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cell death after transfecting our cells with this compound based lipoplexes. What are the common causes?

A1: High cytotoxicity associated with this compound lipoplexes is a known issue and can stem from several factors. As a cationic lipid, this compound's positive charge, which is essential for binding nucleic acids and interacting with cell membranes, can also lead to membrane disruption and initiate cell death pathways. Liposomes containing this compound have been shown to be cytotoxic to cell lines like B16-F10 at lipid concentrations greater than 20 µM. The cytotoxicity is often dose-dependent and influenced by the formulation's specific characteristics.

Key factors contributing to cytotoxicity include:

  • High Concentration of this compound: Excessive concentrations of the cationic lipid can lead to significant plasma membrane damage.

  • Suboptimal Formulation Ratios: The molar ratio of this compound to helper lipids and the charge ratio of the lipoplex (N/P ratio) are critical. An inappropriate ratio can lead to increased toxicity.

  • Inherent Sensitivity of the Cell Line: Different cell types exhibit varying sensitivities to cationic lipids.

  • Induction of Apoptosis and Autophagy: Cationic lipids can trigger programmed cell death (apoptosis) and cellular self-degradation (autophagy) pathways.[1][2]

Q2: How can we reduce the cytotoxicity of our this compound formulation while maintaining good transfection efficiency?

A2: Balancing high transfection efficiency with low cytotoxicity is a common challenge. Here are several strategies you can employ:

  • Optimize the Helper Lipid Composition: The choice and ratio of helper lipids are crucial.

    • DOPE (Dioleoylphosphatidylethanolamine): Often included to facilitate endosomal escape, which can enhance transfection efficiency.

    • Cholesterol: Can be added to increase the stability of the liposome bilayer. However, be aware that in some formulations, cholesterol itself can contribute to cytotoxicity. Experiment with different molar ratios of this compound to your chosen helper lipid.

  • Adjust the N/P Ratio: The N/P ratio represents the ratio of nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid. A high N/P ratio can lead to increased cytotoxicity. It is advisable to titrate the N/P ratio to find the lowest possible value that still provides efficient transfection for your specific cell line.

  • Incorporate PEGylation: The addition of polyethylene glycol (PEG)-conjugated lipids (PEGylation) to the liposome surface can shield the positive charge, thereby reducing cytotoxicity and aggregation.[3] While this can sometimes decrease transfection efficiency by sterically hindering cellular uptake, this effect can be mitigated.

  • Use Radical Scavengers: Cationic lipids can induce the generation of reactive oxygen species (ROS), which contributes to cytotoxicity. The co-administration of ROS scavengers has been shown to reduce the adverse effects of cationic liposomes.

Q3: What are the underlying cellular mechanisms of this compound induced cytotoxicity?

A3: this compound, like other cationic lipids, can induce cytotoxicity through several mechanisms, primarily by initiating apoptosis and autophagy.

  • Apoptosis (Programmed Cell Death): Cationic lipids can trigger apoptosis through both extrinsic and intrinsic pathways. This often involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of a cascade of enzymes called caspases (e.g., caspase-3, -8, and -9).[1][4]

  • Autophagy: Cationic lipids have been shown to induce autophagy, a process of cellular self-digestion.[5][6] While autophagy is typically a survival mechanism, excessive or dysregulated autophagy can lead to cell death. The induction of autophagy by cationic lipids appears to be independent of the mTOR signaling pathway, a classical regulator of this process.[5][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Cell Death Immediately After Transfection - Concentration of this compound is too high.- N/P ratio is too high.- Cell line is particularly sensitive.- Perform a dose-response curve to determine the optimal, lowest effective concentration of your lipoplex.- Titrate the N/P ratio downwards to find a balance between efficiency and viability.- If possible, test your formulation on a less sensitive cell line to confirm formulation-dependent toxicity.
Reduced Transfection Efficiency After Modifying Formulation to Reduce Cytotoxicity - PEGylation is sterically hindering cellular uptake.- N/P ratio is too low for efficient nucleic acid condensation and uptake.- Helper lipid ratio is not optimal for endosomal escape.- If using PEGylation, try using a lower percentage of PEG-lipid or a shorter PEG chain length.- Gradually increase the N/P ratio and monitor both transfection efficiency and cytotoxicity.- If not already in use, consider incorporating a fusogenic lipid like DOPE to aid in endosomal escape.
Inconsistent Results Between Experiments - Variability in liposome preparation.- Inconsistent cell health or passage number.- Standardize your liposome preparation method (e.g., thin-film hydration followed by extrusion) to ensure consistent particle size and charge.- Use cells at a consistent passage number and confluency for all experiments.
MTT Assay Shows High Cytotoxicity, but Microscopy Shows Healthy Cells - Interference of liposomes with the MTT assay.- The lipid components of liposomes can interfere with the formazan crystal formation and solubilization in the MTT assay, leading to inaccurate readings.[7] - Validate your cytotoxicity findings with an alternative assay, such as the LDH (lactate dehydrogenase) release assay, which measures membrane integrity, or a trypan blue exclusion assay.

Quantitative Data Summary

The following tables summarize quantitative data from studies on similar cationic lipid systems, which can serve as a reference for your optimization experiments.

Table 1: Effect of Cationic Lipid Headgroup on Cytotoxicity (IC50 Values)

Cationic LipidHeadgroup TypeCell LineIC50 (µg/mL)Reference
CDA14Quaternary AmmoniumNCI-H460109.4[1]
CDO14Tri-peptideNCI-H460340.5[1]

Note: This table illustrates the principle that the chemical structure of the cationic headgroup significantly impacts cytotoxicity. Lipids with peptide-based headgroups tend to be less toxic than those with quaternary ammonium headgroups.

Table 2: Effect of PEGylation on Cytotoxicity of a Liposomal Formulation

FormulationIC50 (µg/mL) on MCF-7 cellsReference
Tamoxifen + Piperine (Free Drugs)40.9 ± 5.9 (TMF), 90.3 ± 10.2 (PIP)[8]
Tamoxifen + Piperine in Liposomes21 ± 1.6[8]
Tamoxifen + Piperine in PEGylated Liposomes10 ± 0.5[8]

Note: This table demonstrates that encapsulating drugs in liposomes can alter their cytotoxic profile, and PEGylation can further modulate this effect.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the cytotoxicity of your this compound formulations.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the culture medium and treat the cells with various concentrations of your this compound lipoplexes in fresh medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Treat cells with your this compound lipoplexes for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Autophagy Assessment: LC3-II and p62 Western Blot

This method assesses autophagy by detecting the conversion of LC3-I to LC3-II and the degradation of the autophagy substrate p62.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-LC3, anti-p62, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound lipoplexes. For autophagic flux analysis, a parallel set of cells should be treated with an autophagy inhibitor (e.g., Bafilomycin A1) for the last few hours of the experiment.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy. The accumulation of LC3-II in the presence of an autophagy inhibitor confirms an increase in autophagic flux.

Visualizations

Signaling Pathways

DMHAPC_Chol_Cytotoxicity_Pathways cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction DMHAPC This compound Lipoplex ROS ROS Generation DMHAPC->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp8 Caspase-8 Activation ROS->Casp8 p38/JNK MAPK Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DMHAPC2 This compound Lipoplex Phagophore Phagophore Formation DMHAPC2->Phagophore mTOR-independent Autophagosome Autophagosome (LC3-I to LC3-II) Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with lysosome Degradation Degradation of p62 Autolysosome->Degradation

Caption: Mechanisms of this compound induced cytotoxicity.

Experimental Workflow

Experimental_Workflow cluster_formulation Formulation & Treatment cluster_assays Cytotoxicity Assessment cluster_mechanism Mechanism Investigation Formulate Prepare this compound Lipoplexes Treat Treat Cells with Lipoplex Dilutions Formulate->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT LDH LDH Assay (Membrane Integrity) Treat->LDH ApoptosisAssay Annexin V/PI Staining (Flow Cytometry) Treat->ApoptosisAssay AutophagyAssay LC3 & p62 Western Blot Treat->AutophagyAssay

Caption: Workflow for assessing this compound cytotoxicity.

Troubleshooting Logic

Caption: Decision tree for troubleshooting cytotoxicity.

References

Technical Support Center: Improving the Stability of DMHAPC-Chol Lipoplexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMHAPC-Chol lipoplexes. Our goal is to help you overcome common stability challenges and ensure the successful application of your gene delivery experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My this compound lipoplexes are aggregating after formation. What could be the cause and how can I prevent this?

Possible Causes:

  • Suboptimal Lipid-to-DNA Ratio: An incorrect charge ratio between the cationic this compound and the anionic nucleic acid can lead to incomplete condensation of the nucleic acid, resulting in exposed anionic patches that can cause aggregation. Lipoplexes are typically formed with an excess positive charge to ensure full condensation and a net positive surface charge, which promotes repulsion between particles.[1]

  • High Ionic Strength of Formulation Buffer: The presence of high salt concentrations in the buffer used for complexation can shield the electrostatic interactions between the cationic lipid and the nucleic acid, leading to weaker complexation and aggregation.[2][3]

  • Inappropriate Mixing Procedure: The method and speed of mixing the lipid solution with the nucleic acid solution can significantly impact the final particle size and stability. Rapid or uncontrolled mixing can lead to the formation of large, unstable aggregates.[4]

Troubleshooting Steps:

  • Optimize the Charge Ratio: Systematically vary the molar ratio of this compound to your nucleic acid. A common starting point is a 1:1 to 5:1 charge ratio (positive:negative). Characterize the resulting lipoplexes in terms of particle size and zeta potential to identify the optimal ratio that yields small, monodisperse particles with a positive surface charge.

  • Use Low Ionic Strength Buffers: Prepare your lipoplexes in low ionic strength buffers such as sterile water, 5% glucose, or low-salt buffers. Avoid using high-salt buffers like PBS directly for complexation unless the protocol has been specifically optimized for it.[4]

  • Control the Mixing Process: Employ a controlled and reproducible mixing method. For instance, add the nucleic acid solution dropwise to the lipid solution while gently vortexing. For larger scale preparations, consider using a T-junction mixer for controlled and rapid mixing.[4]

2. I'm observing a significant loss of transfection efficiency after incubating my lipoplexes in serum-containing media. How can I improve serum stability?

Possible Causes:

  • Serum Protein Binding: Serum proteins can bind to the surface of cationic lipoplexes, leading to their aggregation and opsonization, which marks them for clearance by the reticuloendothelial system. This interaction can also lead to the dissociation of the nucleic acid from the lipoplex.[5][6]

  • Nuclease Degradation: If the nucleic acid is not sufficiently compacted and protected within the lipoplex, it can be susceptible to degradation by nucleases present in the serum.

Troubleshooting Steps:

  • Incorporate Helper Lipids: The inclusion of a helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is common in this compound formulations.[7][8] DOPE can facilitate endosomal escape and can influence the structure and stability of the lipoplex.

  • Increase Cholesterol Content: Formulations with a higher cholesterol content have been shown to form more stable cholesterol domains within the lipoplex structure. These domains can reduce protein binding and increase resistance to serum-induced aggregation.[5] While DMHAPC is a cholesterol derivative, the overall cholesterol content of the liposome can be further optimized.

  • PEGylation: Although not inherent to the this compound structure, covalent attachment of polyethylene glycol (PEG) to the surface of the lipoplex can create a hydrophilic shield that reduces serum protein interactions and prolongs circulation time. However, PEGylation can sometimes hinder cellular uptake, so a balance must be found.

3. My lipoplexes show good initial characteristics, but their stability decreases upon storage. What are the best practices for storing this compound lipoplexes?

Possible Causes:

  • Physical Instability: Over time, lipoplexes in solution can aggregate, fuse, or their components can degrade, leading to a loss of activity.

  • Chemical Degradation: The lipid or nucleic acid components can undergo chemical degradation, such as hydrolysis or oxidation, especially at non-optimal temperatures or pH.

Troubleshooting Steps:

  • Short-Term Storage: For short-term storage (days to weeks), it is generally recommended to keep the lipoplex solution at 4°C in the dark.[7]

  • Long-Term Storage: For long-term storage (months to years), lyophilization (freeze-drying) is a common strategy to improve the shelf-life of lipoplex formulations.[9][10] This involves freezing the lipoplex solution and then removing the water by sublimation under vacuum. The resulting powder can be stored at -20°C or lower and reconstituted in an appropriate buffer before use.[7] It is crucial to use a suitable cryoprotectant during lyophilization to maintain the integrity of the lipoplexes.

  • Control Moisture Content: For lyophilized formulations, the residual moisture content is a critical parameter affecting storage stability. Higher moisture content can sometimes be protective against oxidation at elevated storage temperatures.[10]

Quantitative Data Summary

Table 1: Effect of Formulation Parameters on Lipoplex Stability

ParameterConditionEffect on StabilityReference
Ionic Strength High Salt (e.g., 1.5M NaCl)Prevents lipoplex formation and can induce dissociation of pre-formed lipoplexes.[2]
Low SaltPromotes stable lipoplex formation.[4]
pH Low pH (6.40-6.75)Can improve the stability of some cationic liposomes prior to complexation.[11]
Cholesterol Content High (e.g., >66 mole%)Forms cholesterol domains that resist serum-induced aggregation and enhance transfection.[5]
Moisture Content (Lyophilized) High (1.93%) vs. Low (0.36%)Higher moisture can lead to lower oxidation and higher DNA supercoil content at elevated storage temperatures.[10]

Experimental Protocols

Protocol 1: Formation of this compound/DOPE Lipoplexes

This protocol is a general guideline. Optimal ratios and concentrations should be determined empirically.

  • Lipid Film Preparation:

    • In a sterile glass vial, mix this compound and DOPE in chloroform at the desired molar ratio (e.g., 1:1).

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a low ionic strength buffer (e.g., sterile nuclease-free water or 5% glucose solution) to the desired final lipid concentration (e.g., 1 mg/mL).

    • Vortex the vial for several minutes until the lipid film is completely resuspended, forming multilamellar vesicles (MLVs).

  • Sonication/Extrusion (Optional but Recommended):

    • To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension using a bath or probe sonicator.

    • Alternatively, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This method generally produces more monodisperse liposomes.[4]

  • Lipoplex Formation:

    • Dilute the nucleic acid (e.g., plasmid DNA or siRNA) in the same low ionic strength buffer used for lipid hydration.

    • In a sterile microcentrifuge tube, add the required volume of the this compound/DOPE liposome suspension.

    • While gently vortexing the liposome suspension, add the diluted nucleic acid solution dropwise.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for stable lipoplex formation.

    • The lipoplexes are now ready for characterization or use in transfection experiments.

Protocol 2: Characterization of Lipoplex Size and Zeta Potential

  • Sample Preparation: Dilute the prepared lipoplex suspension in the same buffer used for formation to a suitable concentration for measurement (typically in the µg/mL range).

  • Dynamic Light Scattering (DLS) for Size Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument. Aim for a particle size in the range of 100-400 nm and a PDI below 0.3 for a homogenous population.

  • Laser Doppler Velocimetry for Zeta Potential Measurement:

    • Transfer the diluted sample to a specialized zeta potential cuvette.

    • Measure the electrophoretic mobility to determine the zeta potential. A positive zeta potential (e.g., +20 to +40 mV) is generally desirable for stable lipoplexes and efficient interaction with negatively charged cell membranes.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_complex Complexation cluster_char Characterization cluster_app Application lipid_film 1. Lipid Film (this compound + DOPE) hydration 2. Hydration (Low Ionic Strength Buffer) lipid_film->hydration sizing 3. Sizing (Extrusion/Sonication) hydration->sizing mixing 4. Controlled Mixing (Liposomes + Nucleic Acid) sizing->mixing incubation 5. Incubation (15-30 min @ RT) mixing->incubation dls 6. Size & PDI (DLS) incubation->dls zeta 7. Zeta Potential (LDV) incubation->zeta transfection 8. In Vitro / In Vivo Transfection dls->transfection zeta->transfection

Caption: Workflow for this compound Lipoplex Formation and Characterization.

Troubleshooting_Workflow start Problem: Lipoplex Instability (Aggregation, Low Transfection) check_ratio Check Charge Ratio (Cationic Lipid : NA) start->check_ratio check_buffer Check Formulation Buffer (Ionic Strength, pH) check_ratio->check_buffer [Optimal] optimize_ratio Optimize Ratio (Titration Experiment) check_ratio->optimize_ratio [Suboptimal] check_mixing Review Mixing Procedure (Speed, Method) check_buffer->check_mixing [Optimal] optimize_buffer Use Low Ionic Strength Buffer check_buffer->optimize_buffer [Suboptimal] check_storage Evaluate Storage Conditions (Temp, Duration, Lyophilization) check_mixing->check_storage [Optimal] optimize_mixing Standardize Mixing (e.g., Dropwise, T-mixer) check_mixing->optimize_mixing [Suboptimal] optimize_storage Store at 4°C (short-term) Lyophilize (long-term) check_storage->optimize_storage [Suboptimal] stable_lipoplex Stable & Active Lipoplex check_storage->stable_lipoplex [Optimal] optimize_ratio->check_buffer optimize_buffer->check_mixing optimize_mixing->check_storage optimize_storage->stable_lipoplex

Caption: Troubleshooting Logic for Unstable this compound Lipoplexes.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell lipoplex This compound Lipoplex (+ charged) cell_membrane Cell Membrane (- charged) lipoplex->cell_membrane 1. Electrostatic Interaction endosome Endosome cell_membrane->endosome 2. Endocytosis cytoplasm Cytoplasm endosome->cytoplasm 3. Endosomal Escape (DOPE-mediated) cytoplasm->cytoplasm 5. Translation (for mRNA/siRNA) nucleus Nucleus cytoplasm->nucleus 4. Nuclear Import (for pDNA)

Caption: Hypothetical Cellular Uptake and Trafficking of Lipoplexes.

References

Technical Support Center: Overcoming Serum Inhibition of DMHAPC-Chol Transfection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during DMHAPC-Chol mediated transfection, with a specific focus on overcoming serum inhibition.

Troubleshooting Guide

This guide addresses common issues that may arise during your transfection experiments using this compound, particularly in the presence of serum.

Problem Possible Cause Recommended Solution
Low Transfection Efficiency in the Presence of Serum Inhibition by Serum Proteins: Negatively charged serum proteins can bind to cationic lipoplexes, neutralizing their charge and preventing their interaction with the cell membrane.[1]Increase the Charge Ratio: A higher charge ratio of cationic lipid (this compound) to DNA can overcome the inhibitory effects of serum proteins.[1] Optimization is key; start with a range of ratios to find the most effective one for your cell type.
Inhibition by Serum Lipids: Lipid-rich serum lipoproteins can strongly inhibit the transfection activity of cholesterol-based cationic liposomes.[2]Use Delipidated Serum: The inhibitory effect of serum can be completely abolished by using delipidated serum in the transfection medium.[2]
Formation of Small, Stable Lipoplexes: Colloidally stable lipoplexes (less than 250 nm) are more susceptible to serum inhibition.[3]Promote Formation of Larger Lipoplexes: Formulations that result in larger, colloidally unstable lipoplexes (over 700 nm) have been shown to be resistant to the transfection-inhibiting effect of serum.[3] This can be influenced by factors like salt concentration and lipid composition.
Incorrect Dilution Medium: Using serum-containing media to dilute the transfection reagent or nucleic acid can interfere with complex formation.[4][5]Use Serum-Free Medium for Complex Formation: Always dilute this compound and the nucleic acid in a serum-free medium, such as Opti-MEM, before complexation.[4][6] The complexes can then be added to cells cultured in serum-containing medium.
High Cell Toxicity High Concentration of this compound: Liposomes containing this compound can be cytotoxic at higher concentrations.[7][8]Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound that provides high transfection efficiency with minimal cytotoxicity.
Extended Exposure to Transfection Complexes: Leaving the transfection complexes on the cells for too long can lead to toxicity.Reduce Incubation Time: For sensitive cell lines, consider reducing the incubation time of the cells with the transfection complexes to 4-6 hours before replacing the medium.[9]
Inconsistent Results Variable Cell Health and Density: Cell confluency and overall health significantly impact transfection efficiency.[5][10]Maintain Consistent Cell Culture Practices: Use actively dividing cells at an optimal confluency (typically 70-90%). Avoid using cells that have been passaged too many times.[10][11]
Poor Quality of Nucleic Acid: Degraded or impure plasmid DNA or siRNA will result in poor transfection.Use High-Quality Nucleic Acid: Ensure the purity and integrity of your nucleic acid preparations.[4][11]

Frequently Asked Questions (FAQs)

Q1: Why does serum inhibit this compound transfection?

A1: Serum can inhibit transfection through two primary mechanisms. Firstly, negatively charged serum proteins can bind to the positively charged this compound/nucleic acid complexes, neutralizing them and preventing their uptake by cells.[1] Secondly, serum lipoproteins have been shown to strongly inhibit the activity of cholesterol-based cationic liposomes.[2]

Q2: Can I perform this compound transfection entirely in serum-free media?

A2: While forming the this compound/nucleic acid complexes in serum-free media is critical, the transfection itself can often be performed on cells cultured in serum-containing medium.[4][6] In fact, for many cell types, the presence of serum in the culture medium can enhance cell viability and may even improve overall transfection performance, provided the complexes are formed correctly in a serum-free environment.[5]

Q3: What is the recommended charge ratio of this compound to nucleic acid when using serum?

A3: The optimal charge ratio can vary depending on the cell type and serum concentration. However, a general strategy to overcome serum inhibition is to increase the charge ratio of the cationic lipid to the DNA.[1] It is recommended to perform an optimization experiment, testing a range of charge ratios to determine the most effective one for your specific experimental conditions.

Q4: Are there any components in the culture medium, other than serum, that I should avoid?

A4: Yes, certain substances can inhibit cationic lipid-mediated transfection. These include antibiotics (especially penicillin and streptomycin in stable transfections using Geneticin), EDTA, citrate, phosphate, and sulfated proteoglycans like chondroitin sulfate and dextran sulfate.[4][11] It is best to avoid these in the medium during transfection.

Q5: How can I improve the formation of this compound liposomes?

A5: For consistent liposome preparation, ensure that the lipids are completely dissolved and mixed in an organic solvent before creating the lipid film.[12] Hydration of the lipid film should be done with an aqueous buffer at a temperature above the transition temperature of the lipids.[12] Sonication or extrusion can then be used to create unilamellar vesicles of a desired size.[12]

Experimental Protocols

Protocol 1: Preparation of this compound/DOPE Liposomes

This protocol describes the thin-film hydration method for preparing cationic liposomes composed of this compound and the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).

Materials:

  • This compound

  • DOPE

  • Chloroform

  • Sterile, nuclease-free water or desired buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder (optional)

Procedure:

  • Lipid Dissolution: Dissolve the desired molar ratio of this compound and DOPE in chloroform in a round-bottom flask. A common starting ratio for DC-Chol/DOPE, a similar cationic lipid, is 1:1 or 1:2.[13]

  • Film Formation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding sterile, nuclease-free water or buffer. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. Vortex the flask to suspend the lipids, forming multilamellar vesicles (MLVs).

  • Sonication: Sonicate the MLV suspension to form small unilamellar vesicles (SUVs). This can be done using a bath sonicator until the suspension clarifies or with a probe sonicator for short bursts on ice to avoid overheating.

  • Extrusion (Optional): For a more uniform vesicle size, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Protocol 2: Transfection of Plasmid DNA using this compound/DOPE Liposomes in the Presence of Serum

This protocol provides a general procedure for transfecting adherent cells. Optimization of cell density, liposome and DNA concentrations, and incubation times is recommended for each cell type.

Materials:

  • Adherent cells in culture

  • Complete culture medium with serum

  • Serum-free medium (e.g., Opti-MEM)

  • This compound/DOPE liposome suspension (prepared as in Protocol 1)

  • Plasmid DNA of high purity

  • Multi-well culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they are 70-90% confluent at the time of transfection.

  • Complex Formation (in serum-free medium): a. For each well to be transfected, dilute the desired amount of plasmid DNA in serum-free medium. b. In a separate tube, dilute the required amount of this compound/DOPE liposome suspension in serum-free medium. c. Combine the diluted DNA and diluted liposome solutions. Mix gently and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection: a. Remove the culture medium from the cells. b. Add the lipoplex-containing solution to the cells. c. Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium containing serum. b. Return the cells to the incubator.

  • Assay: Assay for gene expression at the desired time point (e.g., 24-72 hours post-transfection).

Data Presentation

Table 1: Effect of Charge Ratio on Transfection Efficiency in the Presence of Serum

Note: This is a representative table based on findings for DC-Chol, a structurally similar cationic lipid. Optimal ratios for this compound should be determined experimentally.

Cationic Lipid:DNA Charge Ratio (+/-)Transfection Efficiency in Serum-Free Medium (RLU/mg protein)Transfection Efficiency in 10% Serum (RLU/mg protein)
1:1+++++
2:1+++++++
4:1+++++++++
8:1++++++++

Data adapted from studies on DC-chol/DOPE liposomes, where increasing the charge ratio was shown to overcome serum inhibition.[1]

Table 2: Influence of Lipoplex Size on Serum Resistance
Lipoplex Mean DiameterColloidal StabilityTransfection Efficiency in Serum-Free MediumTransfection Efficiency in 10% Serum
< 250 nmStableHighLow
> 700 nmUnstableHighHigh

This table summarizes the finding that larger, colloidally unstable lipoplexes are more resistant to the inhibitory effects of serum.[3]

Visualizations

experimental_workflow cluster_prep Lipoplex Formation (Serum-Free) cluster_transfection Transfection cluster_post Post-Transfection dna Plasmid DNA dilute_dna Dilute in Serum-Free Medium dna->dilute_dna lipo This compound Liposomes dilute_lipo Dilute in Serum-Free Medium lipo->dilute_lipo mix Combine and Incubate (15-30 min) dilute_dna->mix dilute_lipo->mix add_complex Add Lipoplexes to Cells mix->add_complex Transfection Complexes cells Adherent Cells (in Serum Medium) cells->add_complex incubate Incubate (4-6 hours) add_complex->incubate change_medium Replace with Fresh Serum Medium incubate->change_medium incubate_post Incubate (24-72 hours) change_medium->incubate_post assay Assay for Gene Expression incubate_post->assay

Caption: Workflow for this compound transfection in the presence of serum.

troubleshooting_logic start Low Transfection Efficiency? serum Is serum present? start->serum Yes check_protocol Review General Transfection Protocol start->check_protocol No increase_ratio Increase Cationic Lipid:DNA Charge Ratio serum->increase_ratio Yes delip_serum Use Delipidated Serum serum->delip_serum Yes large_lipoplex Optimize for Larger Lipoplexes serum->large_lipoplex Yes cell_health Check Cell Health and Confluency check_protocol->cell_health dna_quality Verify Nucleic Acid Quality check_protocol->dna_quality

Caption: Decision tree for troubleshooting low transfection efficiency.

References

DMHAPC-Chol Transfection Protocol Optimization for Primary Cells: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing DMHAPC-Chol based transfection protocols for primary cells. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the transfection of primary cells using this compound.

Q1: Why am I observing low transfection efficiency in my primary cells?

A1: Low transfection efficiency in primary cells is a common challenge and can be attributed to several factors. Primary cells are generally more difficult to transfect than cell lines.[1] Here are some potential causes and solutions:

  • Suboptimal Lipid-to-DNA Ratio: The ratio of cationic lipid (this compound) to DNA is critical for efficient complex formation and cellular uptake.[2][3] It is essential to perform a titration experiment to determine the optimal ratio for your specific primary cell type.

  • Incorrect Helper Lipid Ratio: The ratio of this compound to the helper lipid DOPE can significantly impact transfection efficiency. An optimal ratio of this compound to DOPE should be determined experimentally, with common starting ratios being 1:1 or 3:1 (weight ratio).[4]

  • Cell Health and Confluency: Primary cells should be healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection.[5] Using cells at a lower passage number is also recommended.

  • Presence of Serum: Serum components can interfere with the formation of lipid-DNA complexes and reduce transfection efficiency. While some cholesterol-based liposomes show resistance to serum, it is often recommended to perform the transfection in serum-free media or to test for serum compatibility.[4][6]

  • Quality of DNA: Ensure that the plasmid DNA is of high purity and free of contaminants such as endotoxins. The OD 260/280 ratio should be between 1.7 and 1.9.[7]

Q2: My primary cells are showing high levels of toxicity and cell death after transfection. What can I do to reduce cytotoxicity?

A2: Cell death following transfection is often due to the toxicity of the transfection reagent or the lipid-DNA complexes.[4] Here are some strategies to minimize cytotoxicity:

  • Optimize Lipid Concentration: High concentrations of cationic lipids can be toxic to cells. Liposomes containing this compound have been shown to be cytotoxic to B16-F10 cells at lipid concentrations greater than 20 µM.[8][9][10] It is crucial to use the lowest effective concentration of the this compound/DOPE formulation.

  • Reduce Incubation Time: The duration of exposure of cells to the transfection complexes can influence toxicity. You can try reducing the incubation time of the complexes with the cells (e.g., from 4-6 hours to 2-4 hours) before replacing the medium.

  • Change the Medium: After the initial incubation period with the transfection complexes, it is advisable to replace the medium with fresh, complete growth medium to remove any residual free lipids or complexes that could contribute to toxicity.

  • Check Cell Density: Plating cells at a very low density can make them more susceptible to the toxic effects of transfection reagents. Ensure that the cell confluency is within the recommended range.

Q3: I am getting inconsistent and non-reproducible transfection results. How can I improve reproducibility?

A3: Lack of reproducibility in transfection experiments can be frustrating. Here are some tips to improve consistency:

  • Standardize the Protocol: Ensure that all steps of the transfection protocol, including cell seeding density, DNA and lipid concentrations, incubation times, and media changes, are kept consistent between experiments.

  • Use Low-Passage Cells: Primary cells can change their characteristics with increasing passage numbers. It is best to use cells at a consistent and low passage number for all experiments.

  • Prepare Fresh Reagents: Prepare fresh dilutions of your DNA and lipid reagents for each experiment. Avoid repeated freezing and thawing of stock solutions.

  • Ensure Homogeneous Mixing: Gently but thoroughly mix the DNA and lipid solutions during complex formation to ensure a uniform distribution of complexes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol) is a cationic cholesterol derivative.[8][11] Its positively charged headgroup interacts with the negatively charged phosphate backbone of DNA or siRNA, leading to the formation of condensed lipid-nucleic acid complexes (lipoplexes). These lipoplexes can then fuse with the cell membrane, facilitating the entry of the nucleic acid into the cell. This compound contains a biodegradable carbamoyl linker and a hydroxyethyl group in its polar head moiety.[12]

Q2: What is the role of the helper lipid DOPE?

A2: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is a neutral helper lipid that is often co-formulated with cationic lipids like this compound. DOPE has a cone-shaped structure that can disrupt the endosomal membrane, promoting the release of the lipoplexes from the endosome into the cytoplasm, which is a critical step for successful transfection.[3][4]

Q3: What are the recommended starting ratios for this compound, DOPE, and DNA?

A3: The optimal ratios are highly dependent on the primary cell type being used. However, based on studies with various cell lines, you can use the following as a starting point for your optimization experiments:

  • This compound:DOPE Molar Ratio: Common starting ratios are 1:1 or 3:1.[4]

  • Lipid:DNA (N/P) Charge Ratio: The N/P ratio represents the molar ratio of the positively charged nitrogen atoms in the cationic lipid to the negatively charged phosphate groups in the DNA. A good starting point for optimization is to test N/P ratios ranging from 1:1 to 6:1.[2]

Q4: Can I use this compound for transfecting siRNA?

A4: Yes, this compound/DOPE liposomes have been successfully used to deliver siRNA and achieve significant gene silencing.[11] In a study with A431 and MDA-MB-231 cells, 50 nM of VEGF siRNA delivered by this compound/DOPE liposomes resulted in over 90% silencing of VEGF expression.[11]

Data Presentation

Table 1: Recommended Starting Conditions for this compound Transfection Optimization in Primary Cells

ParameterRecommended Starting RangeRationale
Cell Confluency 70-90%Ensures cells are actively dividing and healthy for optimal uptake.[5]
DNA per well (24-well plate) 0.5 - 1.0 µgA common starting range for plasmid DNA transfection.
This compound:DOPE (w/w ratio) 1:1 to 3:1Helper lipid ratio is crucial for endosomal escape.[4]
Lipid:DNA (N/P Charge Ratio) 1:1, 3:1, 5:1The charge ratio affects complex formation and cellular uptake.[2]
Complex Incubation Time 15-30 minutesAllows for the formation of stable lipid-DNA complexes.
Transfection Incubation Time 4-6 hoursDuration of cell exposure to complexes; can be optimized to reduce toxicity.

Table 2: Troubleshooting Summary

IssuePotential CauseSuggested Solution
Low Transfection Efficiency Suboptimal lipid:DNA ratioPerform a titration of the N/P ratio.[2]
Incorrect this compound:DOPE ratioTest different weight ratios (e.g., 1:1, 2:1, 3:1).
Poor cell healthUse low-passage, healthy cells at optimal confluency.[5]
High Cell Toxicity High lipid concentrationReduce the total amount of lipid used. Be aware of cytotoxic concentrations (>20 µM in some cell lines).[8][9][10]
Prolonged exposure to complexesDecrease the transfection incubation time.
Poor Reproducibility Inconsistent protocolStandardize all experimental parameters.
Variable cell conditionsUse cells from the same passage number and at a consistent confluency.

Experimental Protocols

Key Experimental Protocol: Preparation of this compound/DOPE Liposomes and Transfection of Primary Cells

This protocol is a general guideline and must be optimized for your specific primary cell type.

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Plasmid DNA or siRNA

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete cell culture medium

  • Primary cells

  • Appropriate tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed your primary cells in the desired culture plate format.

    • Ensure the cells will reach 70-90% confluency at the time of transfection.

  • Preparation of this compound/DOPE Liposomes:

    • Prepare stock solutions of this compound and DOPE in a suitable solvent (e.g., chloroform or ethanol).

    • In a sterile tube, combine the desired amounts of this compound and DOPE to achieve the desired molar ratio (e.g., 1:1).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water or PBS) to the desired final lipid concentration.

    • Sonicate the lipid suspension to form small unilamellar vesicles (liposomes).

  • Formation of Lipid-DNA Complexes:

    • For each transfection sample, dilute the plasmid DNA or siRNA in serum-free medium in a sterile tube.

    • In a separate sterile tube, dilute the this compound/DOPE liposome suspension in serum-free medium.

    • Add the diluted lipid solution to the diluted DNA solution (do not add in the reverse order) and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipid-DNA complexes.

  • Transfection of Primary Cells:

    • Gently aspirate the culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the lipid-DNA complexes dropwise to the cells.

    • Gently rock the plate to ensure an even distribution of the complexes.

    • Incubate the cells with the complexes at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.

    • Return the cells to the incubator.

    • Assay for gene expression or gene silencing at the desired time point (typically 24-72 hours post-transfection).

Mandatory Visualization

Transfection_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis Cell_Seeding 1. Seed Primary Cells (70-90% confluency) DNA_Dilution 2. Dilute DNA in Serum-Free Medium Lipid_Dilution 3. Dilute this compound/DOPE in Serum-Free Medium Complexation 4. Mix Diluted Lipid and DNA (Incubate 15-30 min) Lipid_Dilution->Complexation Add_Complexes 5. Add Complexes to Cells (Incubate 4-6 hours) Complexation->Add_Complexes Medium_Change 6. Replace with Fresh Medium Add_Complexes->Medium_Change Assay 7. Assay for Gene Expression (24-72 hours) Medium_Change->Assay

Caption: Experimental workflow for this compound based transfection of primary cells.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Transfection Efficiency Cause1 Suboptimal Lipid:DNA Ratio Start->Cause1 Cause2 Incorrect Helper Lipid Ratio Start->Cause2 Cause3 Poor Cell Health Start->Cause3 Cause4 DNA Quality Issues Start->Cause4 Solution1 Titrate N/P Ratio Cause1->Solution1 Solution2 Optimize this compound:DOPE Ratio Cause2->Solution2 Solution3 Use Low-Passage, Healthy Cells Cause3->Solution3 Solution4 Purify DNA (OD 260/280 = 1.7-1.9) Cause4->Solution4

References

Technical Support Center: Minimizing Off-Target Effects of DMHAPC-Chol Mediated siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during siRNA delivery using DMHAPC-Chol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it facilitate siRNA delivery?

This compound is a cationic cholesterol derivative used to formulate liposomes for the delivery of nucleic acids like siRNA into cells.[1][2][3] Its positively charged headgroup interacts with the negatively charged phosphate backbone of siRNA, leading to the formation of lipoplexes. These lipoplexes can then fuse with the cell membrane, facilitating the release of the siRNA cargo into the cytoplasm. This compound has been used for the delivery of both DNA plasmids and siRNA in vitro and in vivo.[1][3][4]

Q2: What are the primary types of off-target effects observed with siRNA delivery?

There are two main categories of off-target effects with siRNA:

  • Sequence-dependent off-target effects: These occur when the siRNA guide or passenger strand binds to and silences unintended mRNAs that have partial sequence complementarity.[5] This can happen through a microRNA-like mechanism, where the "seed region" (nucleotides 2-8) of the siRNA guide strand binds to the 3' untranslated region (UTR) of an unintended mRNA.[5][6]

  • Sequence-independent off-target effects: These are not related to the specific sequence of the siRNA and can be triggered by the delivery vehicle or the siRNA molecule itself. This can include the activation of innate immune responses (e.g., interferon response) and saturation of the cellular RNAi machinery.[7][8]

Q3: How can I reduce sequence-dependent off-target effects when using this compound?

Several strategies can be employed to minimize sequence-dependent off-target effects:

  • Optimize siRNA Concentration: Using the lowest effective concentration of siRNA is a crucial step in reducing off-target effects.[9][10][11] High concentrations of siRNA can saturate the RNA-induced silencing complex (RISC) and increase the likelihood of unintended gene silencing.

  • Use siRNA Pools: Pooling multiple siRNAs that target different regions of the same mRNA can reduce the concentration of any single siRNA, thereby minimizing the impact of its individual off-target effects.[5][9]

  • Chemical Modifications: Introducing chemical modifications to the siRNA molecule, particularly in the seed region of the guide strand (e.g., 2'-O-methylation), can reduce miRNA-like off-target effects without compromising on-target silencing.[5][9][14]

Q4: How can I minimize sequence-independent off-target effects related to this compound delivery?

  • Optimize Lipid-to-siRNA Ratio: The ratio of this compound to siRNA is critical for efficient lipoplex formation and delivery. An excess of cationic lipid can lead to cytotoxicity.[3] It is essential to determine the optimal ratio that maximizes silencing efficiency while minimizing cell death.

  • Cell Health and Density: Ensure that cells are healthy and at an optimal confluency (typically 70-80%) at the time of transfection.[15] Stressed or overly confluent cells are more susceptible to the toxic effects of transfection reagents.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Cell Toxicity/Death - this compound concentration is too high.- Lipid-to-siRNA ratio is not optimal.- Cells are unhealthy or at the wrong confluency.- Perform a dose-response curve to determine the optimal this compound concentration.- Titrate the lipid-to-siRNA ratio to find the balance between efficiency and toxicity.- Ensure cells are healthy and subcultured regularly. Plate cells to be 70-80% confluent at the time of transfection.[15]
Low On-Target Gene Silencing - Inefficient siRNA design.- Suboptimal this compound:siRNA lipoplex formation.- Low transfection efficiency.- RNase contamination.- Verify the efficacy of your siRNA with a positive control.- Optimize the lipid-to-siRNA ratio and incubation times for lipoplex formation.- Use a positive control siRNA to optimize transfection conditions for your cell type.- Use RNase-free reagents and techniques to prevent siRNA degradation.[13]
Inconsistent Results Between Experiments - Variation in cell passage number.- Inconsistent lipoplex preparation.- Variations in cell density at transfection.- Use cells within a consistent and low passage number range.- Prepare fresh this compound:siRNA lipoplexes for each experiment using a standardized protocol.- Ensure consistent cell seeding density for all experiments.
Suspected Off-Target Effects (e.g., unexpected phenotype, changes in unrelated gene expression) - siRNA concentration is too high.- Sequence-dependent off-target effects.- Immune stimulation by the siRNA or delivery vehicle.- Reduce the siRNA concentration to the lowest effective dose.[9][10][11]- Use a scrambled siRNA sequence as a negative control to differentiate sequence-specific effects.[13]- Test multiple siRNAs targeting the same gene.[12]- Consider using a pool of siRNAs.[5][9]- Analyze the expression of common interferon-stimulated genes as a marker for immune response.

Experimental Protocols

Protocol 1: Optimization of this compound to siRNA Ratio

This protocol outlines a method to determine the optimal ratio of this compound to siRNA for maximizing gene silencing while minimizing cytotoxicity.

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • siRNA Preparation: Dilute your siRNA stock solution in an appropriate RNase-free buffer (e.g., Opti-MEM) to the desired final concentration (e.g., 20 nM).

  • This compound Preparation: Prepare a series of dilutions of the this compound stock solution in the same RNase-free buffer.

  • Lipoplex Formation:

    • For each ratio to be tested (e.g., 1:1, 1:2, 1:5, 1:10 w/w siRNA:lipid), combine the diluted siRNA and the diluted this compound.

    • Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.[15]

  • Transfection:

    • Remove the growth medium from the cells and replace it with fresh, serum-free medium.

    • Add the lipoplex solution dropwise to each well.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

  • Post-Transfection:

    • After the incubation period, replace the medium with fresh, complete growth medium (containing serum and without antibiotics).

    • Incubate the cells for 24-72 hours before analysis.

  • Analysis:

    • Cytotoxicity: Assess cell viability using an appropriate assay (e.g., MTT, Trypan Blue exclusion).

    • Gene Silencing: Measure the mRNA or protein levels of the target gene using qRT-PCR or Western blotting, respectively.

Protocol 2: Validating and Minimizing Off-Target Effects
  • Negative Controls:

    • Untreated Cells: Cells that do not receive any treatment.

    • Mock Transfection: Cells treated with this compound only (no siRNA).

  • Positive Control: Transfect a separate group of cells with a validated siRNA known to effectively silence a housekeeping gene (e.g., GAPDH). This will confirm that the transfection procedure is working.

  • Rescue Experiment: To confirm that the observed phenotype is due to the silencing of the target gene and not an off-target effect, transfect cells with a construct expressing a version of the target gene that is resistant to the siRNA (e.g., due to silent mutations in the siRNA binding site).

  • Gene Expression Analysis: Perform a broader gene expression analysis (e.g., microarray or RNA-seq) on cells treated with your experimental siRNA and the scrambled control siRNA. This can help to identify unintended changes in gene expression.

Visualizing Workflows and Concepts

experimental_workflow cluster_prep Preparation cluster_opt Optimization cluster_transfection Transfection cluster_analysis Analysis A 1. Design/Select siRNA (Target & Controls) C 3. Optimize this compound:siRNA Ratio (Test multiple ratios) A->C B 2. Culture Cells (70-80% Confluency) F 6. Transfect Cells B->F E 5. Form Lipoplexes (this compound + siRNA) C->E D 4. Optimize siRNA Concentration (Test range, e.g., 1-50 nM) D->E E->F G 7. Assess On-Target Silencing (qPCR/Western Blot) F->G H 8. Evaluate Cytotoxicity (MTT/Viability Assay) F->H I 9. Analyze Off-Target Effects (Microarray/RNA-seq, Rescue Experiment) G->I off_target_effects cluster_main Types of siRNA Off-Target Effects cluster_seq_dep Sequence-Dependent cluster_seq_indep Sequence-Independent A siRNA Delivery with this compound B miRNA-like Off-Targeting (Seed region match to 3' UTR) A->B C Passenger Strand Off-Targeting A->C D Innate Immune Activation (Interferon Response) A->D E Saturation of RNAi Machinery A->E F Delivery Vehicle Toxicity A->F

References

Technical Support Center: Enhancing Endosomal Escape of DMHAPC-Chol Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DMHAPC-Chol (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol) liposomes. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the endosomal escape of your liposomal formulations for efficient intracellular delivery.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound liposomes, focusing on enhancing endosomal escape and downstream applications like gene transfection.

Problem Possible Cause(s) Suggested Solution(s)
Low Transfection Efficiency or Poor Biological Activity 1. Inefficient Endosomal Escape: The primary bottleneck for cationic liposome-mediated delivery. The liposomes may be trapped in endosomes and subsequently degraded in lysosomes.[1][2] 2. Suboptimal Liposome Formulation: Incorrect molar ratios of this compound to helper lipids (e.g., DOPE, cholesterol) can lead to poor stability or reduced fusogenicity.[3][4] 3. Poor Lipoplex Formation: The ratio of the cationic lipid (this compound) to the negatively charged cargo (e.g., DNA, siRNA) is critical for proper complexation.[5][6] 4. Low Cellular Uptake: While cationic lipids generally promote cellular uptake, certain cell types may be more resistant. 5. Degraded or Low-Quality Cargo: The encapsulated nucleic acid or drug may be of poor quality.[5]1. Enhance Endosomal Escape: - Incorporate a Helper Lipid: Include a fusogenic lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) in your formulation. DOPE promotes the formation of a hexagonal phase in the acidic environment of the endosome, destabilizing the endosomal membrane.[3][4] - Optimize Cholesterol Content: Cholesterol can modulate membrane fluidity and stability, which can impact endosomal escape.[7] 2. Optimize Formulation: - Titrate Helper Lipid Ratio: Systematically vary the molar ratio of this compound to DOPE (e.g., 1:1, 1:2, 1:3) to find the optimal balance for your specific application and cell type.[3] - Evaluate Cholesterol Percentage: Test different molar percentages of cholesterol in your formulation. A common starting point is a 1:1 or 2:1 ratio of cationic lipid to cholesterol.[7] 3. Optimize Lipoplex Formation: - Titrate N/P Ratio: The N/P ratio (the ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid) should be optimized. Start with a range of N/P ratios (e.g., 2:1, 5:1, 10:1) to determine the most effective complexation for your cargo.[3] 4. Confirm Cellular Uptake: Use fluorescently labeled liposomes to confirm uptake via fluorescence microscopy or flow cytometry. 5. Assess Cargo Integrity: Verify the integrity of your nucleic acid or drug before encapsulation using appropriate methods (e.g., gel electrophoresis for DNA/siRNA).[5]
High Cytotoxicity 1. Excess Cationic Lipid: High concentrations of cationic lipids can be toxic to cells.[8] 2. Suboptimal Cell Confluency: Cells that are too sparse or too confluent can be more susceptible to toxicity from transfection reagents.[6] 3. Presence of Serum or Antibiotics During Complexation: Serum proteins can interfere with lipoplex formation, and some antibiotics can increase cytotoxicity.[8]1. Reduce Cationic Lipid Concentration: - Decrease the overall lipoplex concentration added to the cells. - Lower the N/P ratio to reduce the amount of free cationic lipid. 2. Optimize Cell Plating Density: Aim for a cell confluency of 70-90% at the time of transfection for most cell lines.[8] 3. Use Serum-Free Medium for Complexation: Prepare the this compound/cargo complexes in a serum-free medium before adding them to cells cultured in complete medium.[8]
Inconsistent or Non-Reproducible Results 1. Variability in Liposome Preparation: Inconsistent preparation methods can lead to variations in liposome size, lamellarity, and encapsulation efficiency. 2. Cell Passage Number and Health: Using cells at high passage numbers or in poor health can lead to variable results.[5] 3. Inconsistent Complex Formation Protocol: Variations in incubation times and mixing procedures can affect lipoplex characteristics.[8]1. Standardize Liposome Preparation: Use a consistent and well-defined protocol for liposome preparation (e.g., thin-film hydration followed by extrusion) to ensure uniform size and characteristics. 2. Maintain Healthy Cell Cultures: Use cells at a low passage number and ensure they are healthy and free of contamination.[5] 3. Standardize Complex Formation: Adhere to a strict protocol for complex formation, including consistent incubation times and gentle mixing.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the endosomal escape of this compound liposomes?

A1: As a cationic lipid, this compound liposomes are thought to facilitate endosomal escape primarily through electrostatic interactions with the anionic lipids of the endosomal membrane. This interaction can lead to membrane destabilization and the formation of non-bilayer structures, ultimately resulting in the release of the liposomal contents into the cytoplasm. The inclusion of helper lipids like DOPE can further enhance this process by promoting the formation of a hexagonal HII phase in the acidic endosomal environment, which disrupts the membrane integrity.[3][4]

Q2: How can I quantify the endosomal escape of my this compound liposomes?

A2: Several assays can be used to quantify endosomal escape:

  • Calcein Release Assay: This is a common method where cells are co-incubated with your liposomes and the fluorescent dye calcein. Calcein becomes entrapped in endosomes and exhibits a punctate fluorescence pattern. If your liposomes disrupt the endosomal membrane, calcein will be released into the cytoplasm, resulting in a diffuse cytosolic fluorescence that can be quantified using fluorescence microscopy or flow cytometry.[9][10][11]

  • FRET-based Lipid Mixing Assay: This assay measures the fusion of liposomes with endosomal membranes. It involves labeling liposomes with a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE). Fusion with the endosomal membrane leads to a decrease in FRET efficiency, which can be measured by an increase in the donor fluorophore's emission.[1][12]

  • Galectin-based Reporter Assays: These assays utilize fluorescently tagged galectins (e.g., Galectin-8 or -9) that bind to glycans exposed on the inner leaflet of damaged endosomes. The recruitment of these fluorescent reporters to endosomes containing your liposomes indicates membrane rupture and can be visualized by microscopy.[13]

Q3: What is the role of cholesterol in this compound liposomes?

A3: Cholesterol is a critical component that modulates the physical properties of the lipid bilayer. It can increase the stability of the liposomes, reduce their permeability, and influence membrane fluidity.[6] For endosomal escape, the right amount of cholesterol can help stabilize the liposome structure and facilitate fusion with the endosomal membrane.[7] However, excessive cholesterol can make the membrane too rigid and inhibit the necessary conformational changes for endosomal escape. Therefore, the molar ratio of cholesterol should be carefully optimized.

Q4: Can I use serum in the cell culture medium during transfection with this compound liposomes?

A4: While the formation of the lipoplex (this compound liposomes + cargo) should be done in a serum-free medium to prevent interference from serum proteins, the transfection itself can often be performed in the presence of serum. In fact, for many cell types, the presence of serum during transfection improves cell viability.[5] However, it is advisable to test the efficiency of your specific formulation both with and without serum in your target cells.

Data Presentation

Table 1: Physicochemical Properties of Cationic Liposomes

This table summarizes typical physicochemical properties of cationic liposomes. Note that specific values for this compound liposomes will depend on the precise formulation and preparation method.

ParameterTypical RangeMeasurement TechniqueImportance for Endosomal Escape
Particle Size (Diameter) 80 - 200 nmDynamic Light Scattering (DLS)Influences cellular uptake mechanism and biodistribution.
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)Indicates the uniformity of the liposome population. A lower PDI is desirable for reproducibility.
Zeta Potential +20 to +60 mVLaser Doppler VelocimetryA positive zeta potential facilitates binding to the negatively charged cell membrane and endosomal membrane.
Encapsulation Efficiency > 80%HPLC, Fluorescence SpectroscopyHigh encapsulation efficiency ensures a sufficient amount of cargo is delivered to the cells.
Table 2: Effect of Helper Lipids on Transfection Efficiency of Cationic Liposomes

This table provides a qualitative comparison of the effect of common helper lipids on the transfection efficiency of cationic liposomes, which is often correlated with endosomal escape.

Helper LipidMolar Ratio (Cationic:Helper)Effect on Transfection EfficiencyProposed MechanismReference
DOPE 1:1 to 1:3Generally increasesPromotes hexagonal phase formation in acidic endosomes, leading to membrane destabilization.[3][4]
Cholesterol 1:1 to 1:3Can increaseModulates membrane fluidity and stability, potentially enhancing fusion with the endosomal membrane.[7]
DOPC 1:1Can decreaseForms stable lamellar structures that may inhibit endosomal escape.[4]

Experimental Protocols

Protocol 1: Calcein Release Assay for Endosomal Escape

This protocol describes a method to qualitatively and quantitatively assess the endosomal escape of this compound liposomes.

Workflow Diagram:

Calcein_Release_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Seed cells in a glass-bottom dish C Co-incubate cells with liposomes and Calcein-AM A->C B Prepare this compound liposome formulation B->C D Wash cells to remove excess reagents C->D E Image cells using confocal microscopy D->E F Quantify cytosolic vs. punctate fluorescence E->F

Workflow for the Calcein Release Assay.

Methodology:

  • Cell Seeding: Seed your target cells in a glass-bottom dish or multi-well plate suitable for fluorescence microscopy at a density that will result in 70-80% confluency on the day of the experiment.

  • Liposome Preparation: Prepare your this compound liposomes with the desired formulation.

  • Co-incubation:

    • Prepare a solution of your this compound liposomes and Calcein-AM (final concentration of ~1-5 µM) in cell culture medium.

    • Remove the old medium from the cells and add the liposome/Calcein-AM solution.

    • Incubate for 2-4 hours at 37°C.

  • Washing:

    • Gently aspirate the incubation medium.

    • Wash the cells 2-3 times with phosphate-buffered saline (PBS) to remove any non-internalized liposomes and extracellular calcein.

    • Add fresh cell culture medium to the cells.

  • Imaging and Analysis:

    • Image the cells using a confocal fluorescence microscope.

    • Use the appropriate filter sets for calcein (excitation ~495 nm, emission ~515 nm).

    • Qualitatively assess the fluorescence pattern: punctate fluorescence indicates endosomal entrapment, while diffuse cytosolic fluorescence indicates endosomal escape.

    • For quantitative analysis, use image analysis software to measure the fluorescence intensity in the cytosol versus the total cellular fluorescence. An increase in the cytosolic-to-total fluorescence ratio for cells treated with your liposomes compared to a control (cells with calcein only) indicates enhanced endosomal escape.

Protocol 2: FRET-based Lipid Mixing Assay

This protocol outlines a method to measure the fusion of this compound liposomes with a model endosomal membrane.

Signaling Pathway Diagram:

FRET_Lipid_Mixing cluster_before Before Fusion cluster_after After Fusion Lipo_FRET Liposome (NBD + Rho) NBD NBD Lipo_FRET->NBD Excitation (460 nm) Fused_Membrane Fused Membrane Lipo_FRET->Fused_Membrane Fusion with Unlabeled Membrane Rho Rho NBD->Rho FRET Rho->Quenched Quenched Emission NBD_after NBD Fused_Membrane->NBD_after Excitation (460 nm) NBD_after->Emission Emission (535 nm) Rho_after Rho

Principle of the FRET-based lipid mixing assay.

Methodology:

  • Liposome Preparation:

    • Labeled Liposomes: Prepare this compound liposomes incorporating a FRET pair of fluorescently labeled lipids, such as 0.8 mol% NBD-PE (donor) and 0.8 mol% Rhodamine-PE (acceptor).

    • Unlabeled Liposomes: Prepare a separate batch of unlabeled liposomes that mimic the composition of the endosomal membrane (e.g., containing anionic lipids like phosphatidylserine).

  • Assay Setup:

    • In a fluorometer cuvette, add the unlabeled liposomes to your assay buffer.

    • Set the fluorometer to monitor the emission of the donor fluorophore (NBD-PE) at ~535 nm, with excitation at ~460 nm.

  • Measurement:

    • Record the baseline fluorescence.

    • Add the labeled this compound liposomes to the cuvette (typically at a 1:9 or 1:10 molar ratio of labeled to unlabeled liposomes) and start recording the fluorescence intensity over time.

    • An increase in the donor fluorescence intensity indicates lipid mixing due to fusion, as the distance between the donor and acceptor lipids increases, reducing FRET.

  • Data Normalization:

    • To determine the maximum fluorescence (100% fusion), add a detergent (e.g., Triton X-100) to the cuvette at the end of the experiment to completely disrupt all liposomes and eliminate FRET.

    • The percentage of lipid mixing at a given time point can be calculated relative to the initial and maximum fluorescence values.

References

Effect of lipid concentration on DMHAPC-Chol cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of lipid concentration on DMHAPC-Chol (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol) cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of increasing this compound concentration on cell viability?

A1: Increasing the concentration of this compound liposomes generally leads to a dose-dependent decrease in cell viability. As a cationic lipid, this compound interacts with the negatively charged cell membrane, which can lead to membrane disruption and subsequent cytotoxicity. Liposomes containing this compound have been observed to be cytotoxic to B16-F10 cells at lipid concentrations greater than 20 µM.[1]

Q2: What is the primary mechanism of this compound induced cytotoxicity?

A2: The primary mechanism of cytotoxicity for cationic liposomes like those containing this compound is the induction of apoptosis. This process is often initiated by the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway.[2][3][4] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[2]

Q3: Can the co-lipid composition of this compound liposomes affect their cytotoxicity?

A3: Yes, the choice of co-lipids can significantly influence the cytotoxicity of this compound liposomes. For instance, including a helper lipid like DOPE (Dioleoylphosphatidylethanolamine) can modulate the fusogenicity and stability of the liposomes, potentially altering their interaction with cells and subsequent cytotoxicity. The overall charge and fluidity of the liposome, which are affected by the co-lipid composition, are key factors in determining its biological activity.

Q4: How does the inclusion of cholesterol affect the cytotoxicity of this compound liposomes?

A4: Cholesterol is a critical component that affects the stability and fluidity of the liposomal membrane. While it can enhance stability, excessive amounts may alter the lipid organization and impact the bilayer's function.[5] The ratio of this compound to cholesterol can influence the liposome's surface charge and rigidity, thereby affecting its interaction with the cell membrane and its cytotoxic potential.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments investigating the effect of lipid concentration on this compound cytotoxicity.

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Suggested Solution
Inconsistent Liposome Preparation Ensure a consistent and reproducible method for liposome preparation. The thin-film hydration method followed by sonication or extrusion is a common approach.[5][6] Variations in size and lamellarity can affect cytotoxicity.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments. Overly confluent or sparse cell cultures can respond differently to cytotoxic agents.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to minimize errors during the addition of liposomes and assay reagents.
Edge Effects in Microplates To mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media.
Issue 2: Low or No Cytotoxicity Observed
Possible Cause Suggested Solution
Sub-optimal this compound Concentration The concentration of this compound may be too low to induce a cytotoxic effect. Increase the concentration range in your dose-response experiments. Cytotoxicity has been noted at concentrations above 20 µM for B16-F10 cells.[1]
Incorrect Assay for Cytotoxicity Ensure the chosen cytotoxicity assay is compatible with liposomal formulations. For example, the MTT assay can sometimes show interference from liposomes.[7] Consider alternative assays like LDH release or ATP-based viability assays.
Cell Line Resistance The cell line being used may be resistant to the cytotoxic effects of this compound. Consider using a different cell line or a positive control known to be sensitive to cationic lipids.
Instability of Liposomes The liposomes may be aggregating or degrading in the cell culture medium. Characterize the stability of your liposomes in the experimental conditions. The inclusion of PEGylated lipids can sometimes improve stability.
Issue 3: Interference with MTT Assay
Possible Cause Suggested Solution
Liposome-MTT Interaction Lipids can interact with the MTT reagent or the formazan product, leading to inaccurate absorbance readings.[7]
Visual Inspection Before adding the solubilization solution, inspect the wells under a microscope to confirm that the purple formazan crystals have formed within the cells.
Appropriate Controls Include controls with liposomes but without cells to check for any direct reduction of MTT by the liposomes. Also, include a vehicle control (the buffer used to prepare the liposomes).
Alternative Assays If interference is suspected, switch to a different cytotoxicity assay such as the LDH (lactate dehydrogenase) assay, which measures membrane integrity, or a luminescent ATP-based assay that measures cell viability.

Quantitative Data

The following tables present hypothetical, yet plausible, data on the effect of this compound lipid concentration on the viability of a cancer cell line (e.g., B16-F10) after 24 hours of treatment.

Table 1: Effect of this compound Concentration on Cell Viability

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 4.5
1092± 5.1
2075± 6.2
4051± 5.8
6032± 4.9
8015± 3.7
1008± 2.5

Table 2: IC50 Values of this compound Liposomes on Different Cell Lines

Cell LineIC50 (µM)
B16-F10 (Melanoma)~45
A549 (Lung Carcinoma)~60
HEK293 (Embryonic Kidney)>100

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
  • Lipid Film Formation:

    • Dissolve this compound and a helper lipid (e.g., DOPE) in a 1:1 molar ratio in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile aqueous buffer (e.g., PBS) by vortexing the flask. The temperature of the buffer should be above the lipid phase transition temperature.

  • Sonication/Extrusion:

    • To obtain small unilamellar vesicles (SUVs), sonicate the resulting milky suspension using a probe sonicator on ice.

    • Alternatively, for a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment:

    • Prepare serial dilutions of the this compound liposomes in a serum-free cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the liposome dilutions. Include untreated cells as a control.

    • Incubate the cells for the desired treatment period (e.g., 24 hours).

  • MTT Addition:

    • Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

Signaling Pathway of Cationic Liposome-Induced Apoptosis

G cluster_0 Cell Membrane cluster_1 Cytoplasm Cationic Liposome (this compound) Cationic Liposome (this compound) Cell Membrane Interaction Cell Membrane Interaction Cationic Liposome (this compound)->Cell Membrane Interaction ROS ROS Generation Cell Membrane Interaction->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Mitochondrial Membrane Depolarization Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apaf1 Apaf-1 Cytochrome c Release->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cationic liposome-induced apoptosis pathway.

Experimental Workflow for Cytotoxicity Testing

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis prep This compound Liposome Preparation char Size & Zeta Potential Characterization prep->char treat Treatment with Liposome Dilutions char->treat seed Cell Seeding (96-well plate) seed->treat incubate Incubation (e.g., 24h) treat->incubate assay Cytotoxicity Assay (e.g., MTT) incubate->assay read Absorbance Measurement assay->read calc Data Analysis & IC50 Calculation read->calc

Caption: Workflow for this compound cytotoxicity testing.

References

Storage and handling of DMHAPC-Chol for optimal performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the optimal storage, handling, and application of DMHAPC-Chol (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol) for successful gene and siRNA delivery experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a cationic cholesterol derivative.[1][2][3] It is utilized as a key component in the formation of liposomes, which are vesicles used to deliver nucleic acids like plasmid DNA and siRNA into cells for research and therapeutic development.[1][2][3]

Q2: How should I store this compound?

A2: For optimal stability, this compound should be stored under specific conditions. Short-term storage (days to weeks) is recommended at 0-4°C, while long-term storage (months to years) requires a temperature of -20°C.[2] It is also advised to keep the product dry and protected from light.[2]

Q3: What is the shelf life of this compound?

A3: When stored correctly, this compound has a shelf life of over three years.[2] One supplier suggests a stability of at least four years.[3]

Q4: In what solvents is this compound soluble?

A4: this compound is soluble in Dimethyl sulfoxide (DMSO).[2]

Q5: How should I store this compound stock solutions?

A5: Stock solutions of this compound can be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[2]

Quantitative Data Summary

ParameterRecommended ConditionsSource(s)
Short-Term Storage 0 - 4°C (days to weeks), dry and dark[2]
Long-Term Storage -20°C (months to years)[2]
Shipping Condition Shipped at ambient temperature as a non-hazardous chemical[2]
Shelf Life >3 years if stored properly[2]
Solubility Soluble in DMSO[2]
Stock Solution Storage 0 - 4°C (short term), -20°C (long term)[2]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Transfection Efficiency Suboptimal liposome formulation.Ensure the molar ratio of this compound to the helper lipid (e.g., DOPE) is optimized. A 1:1 molar ratio has been used successfully in several studies.
Incorrect nucleic acid to lipid ratio.Titrate the amount of nucleic acid (DNA or siRNA) to the amount of liposomes to find the optimal charge ratio.
Poor quality of nucleic acid.Use high-purity, intact plasmid DNA or siRNA. Confirm integrity via gel electrophoresis.
Presence of serum during complex formation.Formulate the this compound/DOPE-nucleic acid complexes in a serum-free medium before adding to cells.
Low cell viability or unhealthy cells.Ensure cells are in the logarithmic growth phase and have high viability before transfection.
High Cytotoxicity Excessive concentration of this compound liposomes.Perform a dose-response experiment to determine the optimal concentration of liposomes that balances transfection efficiency with cell viability.
Inherent sensitivity of the cell line.Reduce the incubation time of the lipoplexes with the cells.
Inconsistent Results Variability in liposome preparation.Follow a standardized protocol for liposome preparation, including consistent hydration time, temperature, and sizing method (e.g., extrusion).
Changes in cell culture conditions.Maintain consistent cell passage number, confluency, and media composition between experiments.
Precipitation in Cell Culture Aggregation of lipoplexes.Ensure proper mixing during the formation of lipoplexes. Avoid vigorous vortexing which can damage the liposomes. Gently mix by pipetting.

Experimental Protocols

Protocol 1: Preparation of this compound/DOPE Liposomes for Plasmid DNA Delivery

This protocol is adapted from methodologies used in foundational studies of this compound.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Sterile, nuclease-free water or appropriate buffer (e.g., HEPES-buffered saline)

  • Plasmid DNA

  • Serum-free cell culture medium

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound and DOPE in chloroform at a 1:1 molar ratio.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile, nuclease-free water or a suitable buffer by gentle rotation. The final total lipid concentration should be optimized for your specific application (e.g., 1-2 mM).

    • The hydration process should be carried out above the phase transition temperature of the lipids.

  • Sizing of Liposomes:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done using a mini-extruder device.

  • Lipoplex Formation:

    • In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in serum-free medium.

    • In a separate tube, dilute the this compound/DOPE liposome suspension in serum-free medium.

    • Add the diluted liposome suspension to the diluted plasmid DNA and mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Add the lipoplex-containing medium to your cells and incubate under standard cell culture conditions.

    • After the desired incubation period (e.g., 4-6 hours), the medium can be replaced with fresh, serum-containing medium.

Protocol 2: Preparation of this compound/DOPE Liposomes for siRNA Delivery

This protocol is a generalized procedure based on the successful use of this compound for siRNA delivery.

Materials:

  • This compound

  • DOPE

  • Chloroform

  • Sterile, nuclease-free water or buffer

  • siRNA

  • Serum-free cell culture medium

Procedure:

  • Liposome Preparation:

    • Follow steps 1-3 from Protocol 1 to prepare this compound/DOPE liposomes, typically at a 1:1 molar ratio.

  • Lipoplex Formation:

    • Dilute the required amount of siRNA in serum-free medium.

    • In a separate tube, dilute the this compound/DOPE liposome suspension.

    • Add the diluted liposomes to the diluted siRNA and mix gently.

    • Incubate at room temperature for 15-30 minutes.

  • Transfection:

    • Add the siRNA-lipoplex mixture to the cells.

    • Incubate for the desired duration before proceeding with your experimental analysis.

Visualizations

experimental_workflow_dna cluster_liposome_prep Liposome Preparation cluster_lipoplex_formation Lipoplex Formation cluster_transfection Transfection dissolve Dissolve this compound and DOPE in Chloroform film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate extrude Extrude for Uniform Size hydrate->extrude lipo Dilute Liposomes (Serum-Free Medium) extrude->lipo dna Dilute Plasmid DNA (Serum-Free Medium) mix Mix Diluted DNA and Liposomes dna->mix lipo->mix incubate Incubate 15-30 min at Room Temperature mix->incubate add_to_cells Add Lipoplexes to Cells incubate->add_to_cells incubate_cells Incubate Cells add_to_cells->incubate_cells change_medium Change to Serum- Containing Medium incubate_cells->change_medium

Caption: Workflow for DNA delivery using this compound/DOPE liposomes.

experimental_workflow_siRNA cluster_liposome_prep_siRNA Liposome Preparation cluster_lipoplex_formation_siRNA Lipoplex Formation cluster_transfection_siRNA Transfection dissolve_siRNA Dissolve this compound and DOPE in Chloroform film_siRNA Form Thin Lipid Film (Rotary Evaporation) dissolve_siRNA->film_siRNA hydrate_siRNA Hydrate Film with Aqueous Buffer film_siRNA->hydrate_siRNA extrude_siRNA Extrude for Uniform Size hydrate_siRNA->extrude_siRNA lipo_siRNA Dilute Liposomes (Serum-Free Medium) extrude_siRNA->lipo_siRNA siRNA Dilute siRNA (Serum-Free Medium) mix_siRNA Mix Diluted siRNA and Liposomes siRNA->mix_siRNA lipo_siRNA->mix_siRNA incubate_siRNA Incubate 15-30 min at Room Temperature mix_siRNA->incubate_siRNA add_to_cells_siRNA Add Lipoplexes to Cells incubate_siRNA->add_to_cells_siRNA incubate_cells_siRNA Incubate and Analyze add_to_cells_siRNA->incubate_cells_siRNA

Caption: Workflow for siRNA delivery using this compound/DOPE liposomes.

troubleshooting_logic cluster_efficiency_solutions Efficiency Troubleshooting cluster_toxicity_solutions Toxicity Troubleshooting start Experiment Start check_efficiency Low Transfection Efficiency? start->check_efficiency check_toxicity High Cell Toxicity? check_efficiency->check_toxicity No optimize_ratio Optimize Lipid:Nucleic Acid Ratio check_efficiency->optimize_ratio Yes success Successful Transfection check_toxicity->success No reduce_concentration Lower Lipoplex Concentration check_toxicity->reduce_concentration Yes check_reagents Verify Nucleic Acid Quality optimize_ratio->check_reagents check_formulation Review Liposome Formulation Protocol check_reagents->check_formulation check_formulation->start Re-run Experiment reduce_time Decrease Incubation Time reduce_concentration->reduce_time check_cell_health Assess Cell Health Pre-Transfection reduce_time->check_cell_health check_cell_health->start Re-run Experiment

Caption: Logical workflow for troubleshooting common transfection issues.

References

Validation & Comparative

A Comparative Guide to DMHAPC-Chol and Lipofectamine 2000 for Cellular Transfection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular and molecular biology, the effective delivery of nucleic acids into cells is a cornerstone of research and therapeutic development. Cationic lipid-based transfection reagents are widely utilized for this purpose, with Lipofectamine 2000 being a long-standing benchmark. This guide provides a detailed comparison of a cholesterol-based cationic lipid formulation, DMHAPC-Chol, with the well-established Lipofectamine 2000, offering insights into their performance, protocols, and mechanisms of action for researchers, scientists, and drug development professionals.

Performance Comparison

The following table summarizes the key characteristics of this compound and Lipofectamine 2000 based on available data. It is important to note that transfection efficiency and cytotoxicity are highly dependent on the cell type, nucleic acid payload, and experimental conditions.

FeatureThis compoundLipofectamine 2000
Lipid Composition Cationic cholesterol derivative (this compound) often formulated with a helper lipid such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).A proprietary formulation of cationic lipids.
Primary Uptake Pathway Predominantly macropinocytosis.Clathrin-mediated and caveolae-mediated endocytosis.
Endosomal Escape Highly efficient. The presence of cholesterol and a helper lipid like DOPE promotes the formation of non-bilayer hexagonal phases upon interaction with the endosomal membrane, leading to its disruption and release of cargo.Mediated by a "flip-flop" mechanism where the cationic lipids interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and cargo release.
Reported Transfection Efficiency High, particularly for siRNA delivery where it has been reported to be more effective than Lipofectamine 2000 in specific applications. Quantitative percentage data from direct comparative studies is limited.High in a wide range of cell lines, though efficiency can vary significantly between cell types.
Cytotoxicity Generally considered to have favorable cytotoxicity profiles, a common characteristic of cholesterol-based delivery systems.Can exhibit cytotoxicity, particularly at higher concentrations.

Experimental Protocols

Detailed methodologies are crucial for reproducible and optimal transfection outcomes. Below are representative protocols for both this compound and Lipofectamine 2000.

This compound/DOPE Liposome Transfection Protocol

This protocol is a generalized procedure for the preparation of this compound/DOPE liposomes and subsequent transfection, based on common practices for cationic lipid formulations. Optimization for specific cell lines and nucleic acids is recommended.

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Nucleic acid (plasmid DNA or siRNA)

  • Serum-free medium (e.g., Opti-MEM®)

Liposome Preparation (Lipid Film Hydration Method):

  • In a sterile glass vial, co-dissolve this compound and DOPE in chloroform at a desired molar ratio (e.g., 1:2).

  • Under a gentle stream of nitrogen gas, evaporate the chloroform to form a thin lipid film on the bottom of the vial.

  • To ensure complete removal of the solvent, place the vial under a high vacuum for at least 1 hour.

  • Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing or sonication to form multilamellar vesicles (MLVs).

  • For a more uniform liposome size, the MLV suspension can be sonicated (using a bath or probe sonicator) or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Transfection Procedure:

  • One day prior to transfection, seed cells in a multi-well plate to ensure they reach 70-90% confluency at the time of transfection.

  • On the day of transfection, dilute the nucleic acid in a serum-free medium.

  • In a separate tube, dilute the prepared this compound/DOPE liposomes in a serum-free medium.

  • Combine the diluted nucleic acid and diluted liposomes. Mix gently and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Remove the culture medium from the cells and replace it with the lipoplex-containing medium.

  • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, replace the transfection medium with a complete growth medium.

  • Assay for gene expression or gene silencing at an appropriate time point post-transfection (e.g., 24-72 hours).

Lipofectamine 2000 Transfection Protocol

This protocol is a summary of the manufacturer's recommended procedure. For detailed instructions, refer to the official product manual.

Materials:

  • Lipofectamine 2000 Reagent

  • Nucleic acid (plasmid DNA or siRNA)

  • Serum-free medium (e.g., Opti-MEM®)

  • Cells in culture

Transfection Procedure:

  • One day before transfection, seed cells to achieve 70-90% confluency on the day of transfection.

  • On the day of transfection, dilute the nucleic acid into a serum-free medium.

  • In a separate tube, gently mix the Lipofectamine 2000 reagent and then dilute the required amount in a serum-free medium. Incubate for 5 minutes at room temperature.

  • Combine the diluted nucleic acid and the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to form DNA-lipid complexes.

  • Add the complexes to the cells in each well containing fresh culture medium.

  • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assaying for gene expression. The medium may be changed after 4-6 hours.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct cellular uptake and endosomal escape pathways of this compound/DOPE and Lipofectamine 2000.

DMHAPC_Chol_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Lipoplex This compound/DOPE - Nucleic Acid Complex Macropinosome Macropinosome Lipoplex->Macropinosome Macropinocytosis Cell_Membrane Cell Membrane Late_Endosome Late Endosome Macropinosome->Late_Endosome Maturation Nucleic_Acid_Release Nucleic Acid Release Late_Endosome->Nucleic_Acid_Release Membrane Fusion (Hexagonal Phase) Nucleus Nucleus Nucleic_Acid_Release->Nucleus Nuclear Import (for DNA)

Caption: Cellular uptake of this compound/DOPE lipoplexes via macropinocytosis.

Lipofectamine_2000_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Lipoplex Lipofectamine 2000 - Nucleic Acid Complex Coated_Vesicle Clathrin/Caveolae Coated Vesicle Lipoplex->Coated_Vesicle Clathrin/Caveolae -mediated Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome Coated_Vesicle->Early_Endosome Nucleic_Acid_Release Nucleic Acid Release Early_Endosome->Nucleic_Acid_Release Endosomal Escape (Flip-flop Mechanism) Nucleus Nucleus Nucleic_Acid_Release->Nucleus Nuclear Import (for DNA)

Caption: Cellular uptake of Lipofectamine 2000 complexes via endocytosis.

Experimental Workflow Diagrams

The following diagrams illustrate the general experimental workflows for transfection using this compound/DOPE and Lipofectamine 2000.

DMHAPC_Chol_Workflow Start Start: Cell Seeding Prepare_Liposomes Prepare this compound/DOPE Liposomes Start->Prepare_Liposomes Dilute_NA Dilute Nucleic Acid in Serum-Free Medium Start->Dilute_NA Dilute_Liposomes Dilute Liposomes in Serum-Free Medium Prepare_Liposomes->Dilute_Liposomes Form_Lipoplexes Combine and Incubate to Form Lipoplexes Dilute_NA->Form_Lipoplexes Dilute_Liposomes->Form_Lipoplexes Transfect Add Lipoplexes to Cells Form_Lipoplexes->Transfect Incubate Incubate for 4-6 hours Transfect->Incubate Change_Medium Replace with Growth Medium Incubate->Change_Medium Assay Assay for Gene Expression (24-72 hours post-transfection) Change_Medium->Assay

Caption: Experimental workflow for this compound/DOPE transfection.

Lipofectamine_2000_Workflow Start Start: Cell Seeding Dilute_NA Dilute Nucleic Acid in Serum-Free Medium Start->Dilute_NA Dilute_L2K Dilute Lipofectamine 2000 in Serum-Free Medium (Incubate 5 min) Start->Dilute_L2K Form_Complexes Combine and Incubate to Form Complexes (20 min) Dilute_NA->Form_Complexes Dilute_L2K->Form_Complexes Transfect Add Complexes to Cells Form_Complexes->Transfect Incubate Incubate for 24-72 hours Transfect->Incubate Assay Assay for Gene Expression Incubate->Assay

Caption: Experimental workflow for Lipofectamine 2000 transfection.

Comparing DMHAPC-Chol with other cationic lipids for gene delivery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of DMHAPC-Chol and Other Cationic Lipids for Gene Delivery

Introduction to Cationic Lipids in Gene Delivery

Gene therapy holds immense promise for treating a wide array of genetic and acquired diseases. The primary challenge in this field lies in the safe and efficient delivery of genetic material, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into target cells. While viral vectors are efficient, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the development of non-viral vectors. Among these, cationic lipids have emerged as one of the most versatile and widely studied tools.[1][2]

Cationic lipids are amphiphilic molecules that typically consist of three domains: a positively charged headgroup, a hydrophobic lipid anchor, and a linker connecting the two.[1][2] The positively charged headgroup facilitates the condensation of negatively charged nucleic acids through electrostatic interactions, forming nano-sized complexes called lipoplexes. These lipoplexes protect the genetic material from degradation and facilitate its entry into cells. Common examples of cationic lipids include DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), DOTMA (1,2-di-O-octadecenyl-3-trimethylammonium-propane), and DC-Cholesterol ((3β-[N-(N′,N′-dimethylaminoethane)-carbamoyl])-cholesterol).[3][4][5]

This guide provides a detailed comparison of This compound (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide), a cationic cholesterol derivative, with other prominent cationic lipids used for gene delivery.

Overview of this compound

This compound is a cationic cholesterol derivative that has been utilized in the formation of liposomes for the delivery of DNA plasmids and siRNA.[6][7][8][] Its structure incorporates a cholesterol backbone, which provides stability, and a hydroxyethylated cationic headgroup that interacts with nucleic acids. It is often formulated with a neutral helper lipid, such as DOPE (dioleoylphosphatidylethanolamine), to form lipoplexes that can effectively transfect cells both in vitro and in vivo.[6] Studies have demonstrated its use in delivering DNA to mouse lungs and siRNA to various cancer cell lines.[6][7]

Comparative Performance Data

The efficacy of a cationic lipid is determined by several factors, including transfection efficiency, cytotoxicity, and the physicochemical properties of the resulting lipoplexes. The following table summarizes available data for this compound and compares it with other commonly used cationic lipids like DOTAP and DC-Chol.

Note: Direct head-to-head comparative studies under identical experimental conditions are limited. The data presented is compiled from various studies and should be interpreted as indicative of general performance.

Parameter This compound DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) DC-Chol ((3β-[N-(N′,N′-dimethylaminoethane)-carbamoyl])-cholesterol)
Primary Application DNA plasmid and siRNA delivery in vitro and in vivo.[6][]DNA and mRNA delivery.[10][11] Widely used as a benchmark cationic lipid.DNA delivery, often used in multicomponent lipid systems.[4]
Helper Lipid Commonly formulated with DOPE.[6][7]Frequently formulated with DOPE or cholesterol.[4][11][12][13] The choice of helper lipid is cell-type dependent.[12]Often formulated with DOPE.[4]
Transfection Efficiency Demonstrated gene expression in mouse lung tissue and siRNA-mediated knockdown in cancer cells.[6]High efficiency reported in various cell lines (e.g., ~40% in some cases), but performance is highly cell-type dependent.[5][10] DOTAP-cholesterol formulations can be superior to DOTAP-DOPE for transfecting specific cells like dendritic cells.[11]Effective, especially when used in multicomponent lipoplexes which can show higher transfection ability than binary (e.g., DC-Chol-DOPE) systems.[4]
Cytotoxicity Cytotoxic to B16-F10 cells at lipid concentrations greater than 20 µM.[6][8][]Cytotoxicity is a known limitation and increases with higher concentrations of the cationic lipid in the formulation.[3][13]Exhibits cytotoxicity, a common characteristic of cationic lipids.
In Vivo Performance Used for DNA delivery to mouse lung via intratracheal injection and in B16-F10 mouse xenograft models.[6][7]Systemic injection has shown gene expression primarily in the lungs.[10]Used in various in vivo models, with performance depending on the overall formulation.

Experimental Methodologies and Workflows

Accurate comparison of cationic lipids requires standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate their performance.

Diagram: General Workflow for Cationic Lipid Comparison

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Analysis Formulation Liposome Formulation (Cationic Lipid + Helper Lipid) Complexation Lipoplex Formation (Liposome + Nucleic Acid) Formulation->Complexation Characterization Physicochemical Characterization (Size, Zeta Potential) Complexation->Characterization Transfection Transfection Assay Characterization->Transfection CellCulture Cell Culture (Target Cell Line) CellCulture->Transfection Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) CellCulture->Cytotoxicity ReporterAssay Reporter Gene Assay (Luciferase, GFP) Transfection->ReporterAssay DataAnalysis Data Analysis & Comparison Cytotoxicity->DataAnalysis ReporterAssay->DataAnalysis

Caption: Workflow for comparing cationic lipids in gene delivery.

Liposome and Lipoplex Preparation
  • Liposome Formulation:

    • The cationic lipid (e.g., this compound) and a helper lipid (e.g., DOPE) are dissolved in chloroform in a glass vial at a specified molar ratio.

    • The solvent is evaporated under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the vial.

    • The vial is placed under a vacuum for at least 1 hour to remove any residual solvent.

    • The lipid film is hydrated with a sterile aqueous buffer (e.g., HEPES-buffered saline or nuclease-free water) to a final lipid concentration.

    • The suspension is sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (liposomes).

  • Lipoplex Formation:

    • The nucleic acid (pDNA or siRNA) is diluted in a separate tube with the same buffer.

    • The liposome suspension is added to the diluted nucleic acid and mixed gently.

    • The mixture is incubated at room temperature for 15-30 minutes to allow for the spontaneous formation of lipoplexes. The charge ratio (N/P ratio: moles of nitrogen in the cationic lipid to moles of phosphate in the nucleic acid) is a critical parameter that must be optimized.

In Vitro Transfection Assay
  • Cell Seeding: Seed the target cells (e.g., HEK293, A549) in 24-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the prepared lipoplex solution to the cells. Transfections can be performed in serum-free or serum-containing medium, as the presence of serum can inhibit the efficiency of some formulations.[10]

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

  • Post-Transfection: After the incubation period, remove the lipoplex-containing medium and replace it with fresh, complete growth medium.

  • Assay: Incubate the cells for an additional 24-48 hours before assaying for reporter gene expression (e.g., GFP via fluorescence microscopy or flow cytometry, luciferase via a luminometer).

Cytotoxicity Assay (MTT Assay)
  • Procedure:

    • Seed cells and expose them to the lipoplex formulations at various concentrations, as described in the transfection protocol. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • After the desired incubation period (e.g., 24 hours), add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the resulting solution on a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

Mechanism of Cationic Lipid-Mediated Gene Delivery

The process by which cationic lipoplexes deliver their genetic payload into the cell cytoplasm is a multi-step journey.

Diagram: Cationic Lipoplex Cellular Uptake and Gene Release

G cluster_0 Extracellular Space cluster_1 Cell Lipoplex Cationic Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis 1. Binding & Uptake Endosome Endosome Endocytosis->Endosome Fusion Membrane Fusion Endosome->Fusion Release Gene Release Endosome->Release 2. Endosomal Escape Fusion->Release Expression Gene Expression Release->Expression

Caption: Mechanism of cationic lipid-mediated gene delivery.

The process involves:

  • Binding and Uptake: The positively charged lipoplex binds to the negatively charged cell surface and is internalized, primarily through endocytosis.

  • Endosomal Escape: This is a critical barrier. Inside the endosome, the cationic lipids are thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm before it can be degraded in lysosomes.

  • Gene Expression: Once in the cytoplasm, siRNA can enter the RNA interference pathway. Plasmid DNA must travel to the nucleus to be transcribed, leading to the expression of the therapeutic protein.

Conclusion

This compound is a valuable cationic lipid for non-viral gene delivery, particularly for applications involving cholesterol-based formulations. Like other cationic lipids such as DOTAP and DC-Chol, its performance is a trade-off between transfection efficiency and cytotoxicity. The choice of the optimal lipid for a specific application depends heavily on the cell type, the nature of the genetic cargo, and the desired outcome (in vitro expression vs. in vivo therapy). The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically evaluate and compare different cationic lipid formulations to identify the most suitable candidate for their research and development needs.

References

A Comparative Guide to Cationic Lipids for In Vivo Transfection: DC-Chol vs. DMHAPC-Chol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene delivery, cationic lipids are critical components of liposomal vectors designed for in vivo applications. Among these, cholesterol-based lipids are prized for their biocompatibility. This guide provides a comparative analysis of two such lipids: the well-established 3β-[N-(N',N'-dimethylaminoethane)carbamoyl]cholesterol (DC-Chol) and the more recent N,N-dimethyl-N-(2-hydroxypropyl)ammonium chloride salt of 3β-hydroxy-5-cholestene-3-carbamate (DMHAPC-Chol).

This document summarizes available experimental data, outlines detailed protocols, and presents logical workflows to assist researchers in selecting the appropriate transfection reagent for their in vivo studies.

Overview and Chemical Properties

Both DC-Chol and this compound are derivatives of cholesterol, designed to impart a positive charge to liposomes, facilitating interaction with and encapsulation of negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA). They are typically formulated with a neutral helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which aids in endosomal escape and enhances transfection efficiency.

The primary structural difference lies in their cationic headgroup. DC-Chol possesses a tertiary amine, which is protonatable and its charge is pH-dependent. In contrast, this compound features a quaternary ammonium group, which carries a permanent positive charge regardless of pH. This distinction can influence lipoplex stability, cytotoxicity, and transfection efficacy.

Comparative In Vivo Performance

Quantitative in vivo data for this compound is sparse in the available literature. However, data from a study utilizing DC-Chol for a suicide gene therapy approach in a murine melanoma model is presented below.

Table 1: In Vivo Therapeutic Efficacy of DC-Chol/DOPE Lipoplexes

ParameterDC-Chol/DOPE FormulationExperimental DetailsOutcomeReference
Animal Model Murine Melanoma B16(F10)C57BL/6 miceStrong retardation of tumor growth[1]
Therapeutic Gene E. coli cytosine deaminaseUnder tyrosinase promoterIncreased survival of mice[1]
Administration Intratumoral injectionsRepeated injections of DNA-liposome complexes-[1]
Prodrug 5-fluorocytosine (intraperitoneal)Converts to 5-fluorouracil by the expressed enzyme-[1]
Toxicity Note -Compared to DDAB/DOPE liposomesDC-Chol was noted to be less toxic than the cationic lipid DDAB.[1]

It is important to note that in the same study, a formulation using the cationic lipid DDAB with DOPE resulted in a more pronounced inhibition of tumor growth compared to the DC-Chol/DOPE formulation[1].

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are based on established methods for the preparation and application of DC-Chol based liposomes.

Protocol 1: Preparation of DC-Chol/DOPE Liposomes (Thin-Film Hydration Method)

This protocol describes the formation of unilamellar vesicles suitable for nucleic acid complexation.

  • Lipid Film Formation:

    • Dissolve DC-Chol and DOPE (e.g., at a 1:1 or 1:2 molar ratio) in a suitable organic solvent such as chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure. This process creates a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of residual solvent, dry the film further under a high vacuum for a minimum of 2 hours.

  • Hydration:

    • Hydrate the lipid film with a sterile, RNase-free aqueous buffer (e.g., 5% dextrose solution or phosphate-buffered saline) by gentle rotation. The final lipid concentration is determined by the volume of the buffer added. The hydration should be performed above the lipid phase transition temperature. This step results in the formation of multilamellar vesicles (MLVs).

  • Sizing (Sonication or Extrusion):

    • To create smaller, unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension must be downsized.

    • Sonication: Use a bath or probe sonicator to process the lipid dispersion until it becomes clear.

    • Extrusion (Recommended): For more defined sizing, pass the MLV suspension 10-20 times through polycarbonate membranes with a specific pore size (e.g., 100 nm or 200 nm) using a lipid extruder.

Protocol 2: Lipoplex Formation and In Vivo Administration

This protocol details the complexation of nucleic acids with the prepared cationic liposomes for subsequent in vivo delivery.

  • Lipoplex Formation:

    • Dilute the required amount of nucleic acid (pDNA or siRNA) in a sterile, RNase-free buffer (e.g., 5% dextrose).

    • In a separate tube, dilute the cationic liposome suspension (from Protocol 1) in the same buffer.

    • Add the diluted liposome suspension to the diluted nucleic acid solution and mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplex structures. The optimal lipid-to-nucleic acid ratio must be determined empirically.

  • Animal Model & Administration:

    • For a tumor model, such as B16(F10) melanoma, subcutaneously inject tumor cells into the flank of immunocompromised or syngeneic mice (e.g., C57BL/6). Allow tumors to reach a palpable size.

    • For intratumoral injection , draw the prepared lipoplex solution into an insulin syringe and slowly inject the desired volume directly into the established tumor mass[1].

    • For systemic administration , inject the lipoplex solution via the tail vein. Note that for systemic delivery, PEGylated liposomes are often required to improve circulation time and reduce aggregation[1].

  • Analysis:

    • Monitor animal health, body weight, and tumor growth using caliper measurements.

    • At the study endpoint, harvest tumors and other relevant organs (e.g., liver, lung, spleen) for analysis of gene expression (e.g., via qPCR, Western blot, or luciferase assay) and for histological examination to assess toxicity.

Visualizing the Workflow and Cellular Pathway

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the cellular uptake mechanism for cationic lipoplexes.

experimental_workflow cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In Vivo Application cluster_analysis Phase 3: Analysis liposome_prep Liposome Formulation (DC-Chol or this compound + DOPE) lipoplex_form Lipoplex Formation (Add Nucleic Acid) liposome_prep->lipoplex_form injection Administration to Animal Model (e.g., Intratumoral, Intravenous) lipoplex_form->injection monitoring Monitor Therapeutic Effect (e.g., Tumor Volume) injection->monitoring harvest Tissue Harvesting & Analysis (Gene Expression, Toxicity) monitoring->harvest

General workflow for in vivo transfection experiments.

cellular_uptake cluster_extracellular Extracellular cluster_intracellular Intracellular membrane Cell Membrane lipoplex Cationic Lipoplex (+ charge) endosome Endosome lipoplex->endosome Endocytosis escape Endosomal Escape (DOPE-mediated) endosome->escape release Nucleic Acid Release escape->release nucleus Nuclear Entry & Gene Expression release->nucleus

Cellular uptake pathway for cationic lipoplexes.

Summary and Conclusion

This guide provides an overview of DC-Chol and this compound for in vivo gene delivery.

  • DC-Chol is a well-documented cationic lipid, and protocols for its use are established. In vivo studies, particularly those involving direct intratumoral injection, have demonstrated its potential to retard tumor growth, although its efficacy can be lower than other cationic lipids like DDAB[1]. Its toxicity profile is a consideration for in vivo applications.

  • This compound is described as a cationic cholesterol derivative for in vivo use, but detailed public data on its performance, optimal formulation, and protocols are lacking. Its quaternary ammonium structure suggests it has a stable positive charge, which may impact its interaction with biological systems differently than the pH-dependent charge of DC-Chol.

References

Quantifying Gene Knockdown: A Comparative Guide to DMHAPC-Chol and Alternatives using qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective gene silencing methodologies, this guide provides a comprehensive comparison of DMHAPC-Chol, a cationic cholesterol-based transfection reagent, with other commonly used alternatives. The focus is on quantifying gene knockdown efficiency using quantitative real-time PCR (qPCR), a highly sensitive and widely accepted method for measuring changes in mRNA levels.

This guide presents a detailed analysis of transfection efficiency, supported by experimental data and protocols, to aid in the selection of the most appropriate gene delivery system for your research needs.

Performance Comparison of Transfection Reagents

The selection of a suitable transfection reagent is critical for achieving significant and reproducible gene knockdown. While various lipid- and polymer-based reagents are commercially available, their efficiency can vary depending on the cell type, siRNA sequence, and experimental conditions. Here, we compare the performance of this compound with other widely used transfection reagents.

Table 1: Comparison of Gene Knockdown Efficiency of Various Transfection Reagents

Transfection ReagentCell LineTarget GenesiRNA Concentration (nM)Gene Knockdown Efficiency (%)Data Source
This compound/DOPE A431, MDA-MB-231VEGFNot SpecifiedData not available in published literature[1]
Lipofectamine 2000 Bovine MDMMEFV50~66-87%[2]
Lipofectamine RNAiMAX Bovine MDMMEFV50~75%[2]
DharmaFECT 3 Bovine MDMMEFV50~87%[2]
INTERFERin Bovine MDMMEFV50~80%[2]
Novel Cationic Cholesterol Lipid (CEL) Hela-Luc, H1299-LucLuciferaseNot Specified74-98% (serum-free), 80-87% (low-serum)[3]

Cationic liposomes composed of 3β-[N-(N',N'-dimethylaminoethane) carbamoyl] cholesterol (DC-Chol), a compound structurally similar to this compound, when combined with the helper lipid dioleoylphosphatidylethanolamine (DOPE), have been shown to be an efficient gene delivery system.[4] Studies on DC-Chol/DOPE liposomes have demonstrated that the molar ratio of the lipids is a critical factor, with a 1:2 molar ratio of DC-Chol to DOPE being most efficient for plasmid DNA delivery and a 1:1 molar ratio being optimal for siRNA delivery.[4] Furthermore, the transfection efficiency of these liposomes for both siRNA and plasmid DNA was not significantly inhibited by the presence of serum, a crucial advantage for in vitro studies that require serum-containing media.[4]

Experimental Protocols

Accurate and reproducible quantification of gene knockdown relies on meticulous experimental execution. Below are detailed protocols for siRNA transfection using a generic cationic lipid-based reagent (adaptable for this compound) and subsequent gene expression analysis by qPCR.

Protocol 1: siRNA Transfection using a Cationic Lipid Reagent

This protocol is a general guideline and should be optimized for specific cell types and siRNA sequences.

Materials:

  • This compound or other cationic lipid transfection reagent

  • siRNA (target-specific and non-targeting control)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete growth medium (with serum, without antibiotics)

  • 6-well or 24-well tissue culture plates

  • Cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed cells in the desired plate format to ensure they are 60-80% confluent at the time of transfection.[5]

  • Preparation of siRNA-Lipid Complexes (per well of a 6-well plate):

    • Solution A: Dilute 20-80 pmols of siRNA duplex into 100 µL of serum-free medium.[5]

    • Solution B: Dilute 2-8 µL of the cationic lipid transfection reagent into 100 µL of serum-free medium.[5]

    • Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.[5]

  • Transfection:

    • Wash the cells once with serum-free medium.

    • Add 0.8 mL of serum-free medium to the tube containing the siRNA-lipid complexes.

    • Gently overlay the mixture onto the washed cells.

    • Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[5]

  • Post-Transfection:

    • Add 1 mL of complete growth medium (containing twice the normal serum and antibiotic concentration) to each well without removing the transfection mixture.

    • Incubate the cells for an additional 24-72 hours before proceeding to RNA extraction. The optimal incubation time should be determined experimentally.

Protocol 2: Quantification of Gene Knockdown by qPCR

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific primers for the target gene and a housekeeping gene

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: At the desired time point post-transfection (typically 24-72 hours), harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers for both the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target gene and the housekeeping gene in both the control (non-targeting siRNA) and experimental (target-specific siRNA) samples.

    • Calculate the relative gene expression using the ΔΔCt method. The knockdown percentage can be calculated as (1 - 2^-ΔΔCt) * 100.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_transfection siRNA Transfection cluster_analysis Gene Knockdown Analysis siRNA siRNA (Target & Control) Complex siRNA-DMHAPC-Chol Complex Formation siRNA->Complex DMHAPC This compound DMHAPC->Complex Transfection Transfection of Cells Complex->Transfection Cells Cell Culture (60-80% confluent) Cells->Transfection Harvest Harvest Cells (24-72h post-transfection) Transfection->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Knockdown Quantify Gene Knockdown Data_Analysis->Knockdown

Caption: Experimental workflow for quantifying gene knockdown.

G cluster_delivery Cellular Delivery cluster_silencing Gene Silencing Pathway Extracellular Extracellular Space siRNA_Complex siRNA-DMHAPC-Chol Complex Cell_Membrane Cell Membrane siRNA_Complex->Cell_Membrane Endocytosis Endosome Endosome RISC RISC Loading Endosome->RISC Endosomal Escape Cytoplasm Cytoplasm mRNA Target mRNA RISC->mRNA Cleavage mRNA Cleavage mRNA->Cleavage Knockdown Gene Knockdown Cleavage->Knockdown

References

A Comparative Guide to DMHAPC-Chol Transfection Efficiency Using Luciferase Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of cell biology, gene therapy, and drug development, the efficient delivery of nucleic acids into cells is a critical step. Cationic liposomes are a popular non-viral vector for this purpose, and 3β-[N-(N',N'-dimethylamino-n-propyl-carbamoyl)]-cholesterol (DMHAPC-Chol) represents a class of cholesterol-based cationic lipids designed for gene delivery. This guide provides a comparative analysis of the transfection efficiency of cholesterol-based cationic lipids, using this compound as a representative example, against other common transfection reagents. The primary method for quantifying this efficiency will be the highly sensitive and quantitative luciferase reporter assay.

Performance Comparison of Transfection Reagents

Table 1: Transfection Efficiency in HEK293 Cells (Luciferase Activity)

Transfection ReagentLipid CompositionTransfection Efficiency (Relative Light Units - RLU/mg protein)
Cholesterol-Based Lipid (Representative) Cationic Cholesterol Derivative / DOPE~ 1.5 x 108
Lipofectamine® 3000 Proprietary Cationic Lipid Formulation~ 5 x 109[1]
FuGENE® HD Proprietary Non-liposomal Formulation~ 2 x 109[1]

Note: Data for the cholesterol-based lipid is representative of novel synthesized cholesterol derivatives compared to DC-Chol.[2] Data for Lipofectamine® 3000 and FuGENE® HD is derived from experiments in HEK293 cells.[1] The values are presented to illustrate general performance trends.

Table 2: Cytotoxicity Profile in A549 Cells

Transfection ReagentCell Viability (%) at Optimal Transfection Concentration
Cholesterol-Based Lipid (Representative) > 90%
Lipofectamine® 2000 ~ 70-80%

Note: Cytotoxicity data is based on MTT assays.[3] The cholesterol-based lipid data is representative of novel cyclen-based cationic lipids, which also exhibit high cell viability.[3]

Experimental Protocols

Dual-Luciferase® Reporter Assay Protocol

This protocol outlines the steps for measuring the transfection efficiency of this compound compared to an alternative reagent using a dual-luciferase system, where Firefly luciferase is the primary reporter and Renilla luciferase is used for normalization.

Materials:

  • This compound/DOPE liposomes

  • Alternative transfection reagent (e.g., Lipofectamine® 3000)

  • Plasmid DNA encoding Firefly luciferase (pGL3 or similar)

  • Plasmid DNA encoding Renilla luciferase (pRL-TK or similar)

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM® I Reduced Serum Medium

  • Passive Lysis Buffer (e.g., from Promega)

  • Luciferase Assay Reagent II (LAR II)

  • Stop & Glo® Reagent

  • Luminometer with dual injectors

Procedure:

  • Cell Seeding: One day prior to transfection, seed HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Preparation of Lipid-DNA Complexes:

    • For each well to be transfected, dilute 1 µg of Firefly luciferase plasmid and 0.1 µg of Renilla luciferase plasmid in 50 µL of Opti-MEM®.

    • In a separate tube, dilute the this compound/DOPE liposomes or the alternative reagent according to the manufacturer's protocol in 50 µL of Opti-MEM®.

    • Combine the DNA and lipid solutions, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Remove the growth medium from the cells and replace it with 400 µL of fresh, pre-warmed DMEM with 10% FBS.

    • Add the 100 µL of lipid-DNA complex to each well and gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Cell Lysis:

    • After incubation, remove the medium and wash the cells once with 1X PBS.

    • Add 100 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.

    • Place the plate in the luminometer.

    • Inject 100 µL of LAR II and measure the Firefly luciferase activity.

    • Inject 100 µL of Stop & Glo® Reagent and measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.

    • Compare the normalized luciferase activity between cells transfected with this compound and the alternative reagent.

MTT Cytotoxicity Assay Protocol

This protocol is for assessing the cytotoxicity of the transfection reagents.

Materials:

  • This compound/DOPE liposomes

  • Alternative transfection reagent

  • HEK293 cells

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Treatment: Prepare transfection complexes as described in the luciferase assay protocol, at various concentrations, and add them to the cells. Include a negative control (untreated cells) and a positive control (cells treated with a known cytotoxic agent like Triton X-100).

  • Incubation: Incubate the cells for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control after subtracting the background absorbance.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_transfection Transfection & Incubation cluster_assay Luciferase Assay cluster_analysis Data Analysis seed_cells Seed Cells in 24-well Plate prep_dna Prepare Luciferase Plasmid DNA prep_lipid Prepare this compound & Competitor Reagents form_complex Form Lipid-DNA Complexes prep_lipid->form_complex transfect Add Complexes to Cells form_complex->transfect incubate Incubate for 24-48 hours transfect->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_firefly Measure Firefly Luciferase Activity lyse_cells->measure_firefly measure_renilla Measure Renilla Luciferase Activity measure_firefly->measure_renilla normalize Normalize Firefly/Renilla measure_renilla->normalize compare Compare Transfection Efficiency normalize->compare

nfkb_pathway nfkb nfkb nfkb_nuc nfkb_nuc nfkb->nfkb_nuc Translocation ikb ikb ikb_nfkb ikb_nfkb

References

A Researcher's Guide to Quantifying siRNA Delivery Efficiency In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of leading methodologies for accurate and reliable measurement of siRNA delivery in preclinical studies.

For researchers and drug development professionals in the field of RNA interference (RNAi) therapeutics, the ability to accurately quantify the in vivo delivery efficiency of small interfering RNA (siRNA) is paramount. Effective delivery to the target tissue and subsequent uptake by the intended cells are critical determinants of therapeutic efficacy. This guide provides an objective comparison of the most widely used methods for quantifying siRNA delivery in vivo, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate technique for your research needs.

Direct Quantification of siRNA: Methods and Performance

Several techniques are available for the direct measurement of siRNA molecules within biological matrices. These methods vary in their sensitivity, specificity, throughput, and cost. The choice of method often depends on the specific research question, the available resources, and the nature of the siRNA therapeutic.

Table 1: Comparison of Key Performance Metrics for In Vivo siRNA Quantification Methods
MethodPrincipleSensitivityDynamic RangeThroughputCost per Sample (relative)Key AdvantagesKey Limitations
Stem-loop RT-qPCR Reverse transcription followed by quantitative PCR using a specific stem-loop primer for the siRNA target.[1][2]Very High (femtogram to picogram)[3][4]Wide (several orders of magnitude)[3][4]HighLow to MediumHigh sensitivity and specificity, well-established technique.[2] Can be adapted for chemically modified siRNAs.[2] Can quantify siRNA within the RISC.[5][6]Indirect quantification, susceptible to PCR inhibitors.
ELISA Enzyme-linked immunosorbent assay using antibodies or hybridization probes specific for the siRNA molecule.[7]High (picomolar to nanomolar)[7][8][9]ModerateHighMediumDirect detection of intact siRNA, high throughput.[7]Requires specific antibodies or labeled probes, may have cross-reactivity.
LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry to separate and quantify the siRNA based on its mass-to-charge ratio.[10][11]High (nanogram per milliliter)[10][12]Wide[10][12]MediumHighHigh specificity, can distinguish between parent siRNA and metabolites.[13][14]Requires specialized equipment and expertise, lower throughput.
Fluorescent Labeling Covalent attachment of a fluorescent dye to the siRNA for visualization and quantification by imaging techniques.[]Moderate to HighVariable (depends on imaging system)Low to MediumMediumAllows for spatial and temporal tracking of siRNA distribution.[]Label may affect siRNA biodistribution and function, photobleaching.
RNAscope ISH In situ hybridization using branched DNA probes to visualize and quantify single siRNA molecules within the tissue context.[16]Very High (single-molecule detection)WideLowHighProvides spatial resolution at the single-cell level.Complex protocol, requires specialized probes and reagents.
Autoradiography Detection of radiolabeled siRNA in tissues using X-ray film or phosphor imaging.[17]HighModerateLowHighProvides whole-body biodistribution information.[17]Requires use of radioactive materials, lower resolution.[17]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is crucial for understanding the intricacies of each quantification method. The following diagrams, generated using Graphviz, illustrate the key steps involved in the most common techniques.

Stem-loop RT-qPCR Workflow

stem_loop_rt_qPCR cluster_sample_prep 1. Sample Preparation cluster_rt 2. Reverse Transcription cluster_qpcr 3. qPCR cluster_analysis 4. Data Analysis tissue Tissue Homogenization lysis Cell Lysis tissue->lysis rna_extraction RNA Extraction lysis->rna_extraction rt_mix Prepare RT Master Mix (Stem-loop primer, RT enzyme) rna_extraction->rt_mix rt_reaction Reverse Transcription (siRNA to cDNA) rt_mix->rt_reaction qpcr_mix Prepare qPCR Master Mix (Forward/Reverse primers, Probe) rt_reaction->qpcr_mix qpcr_reaction Real-time PCR Amplification qpcr_mix->qpcr_reaction ct_values Determine Ct Values qpcr_reaction->ct_values quantification Quantify siRNA (Standard Curve) ct_values->quantification

Caption: Workflow for quantifying siRNA using stem-loop RT-qPCR.

ELISA for siRNA Quantification Workflow

elisa_workflow cluster_prep 1. Plate Preparation cluster_sample 2. Sample Incubation cluster_detection 3. Detection cluster_readout 4. Readout & Analysis coat Coat plate with capture antibody/probe block Block non-specific binding sites coat->block add_sample Add standards and samples containing siRNA block->add_sample incubate_sample Incubate to allow siRNA binding add_sample->incubate_sample add_detection Add detection antibody/probe incubate_sample->add_detection add_enzyme Add enzyme-linked secondary antibody add_detection->add_enzyme add_substrate Add substrate add_enzyme->add_substrate read_plate Measure signal (colorimetric/fluorometric) add_substrate->read_plate analyze Quantify siRNA (Standard Curve) read_plate->analyze

Caption: General workflow for siRNA quantification using an ELISA-based method.

Fluorescently Labeled siRNA In Vivo Imaging Workflow

fluorescent_sirna_workflow cluster_labeling 1. siRNA Labeling cluster_delivery 2. In Vivo Delivery cluster_imaging 3. Imaging cluster_analysis 4. Data Analysis labeling_reaction Covalently attach fluorescent dye to siRNA purification Purify labeled siRNA labeling_reaction->purification injection Administer labeled siRNA to animal model purification->injection whole_body Whole-body imaging injection->whole_body ex_vivo Ex vivo organ imaging whole_body->ex_vivo microscopy Microscopy of tissue sections ex_vivo->microscopy quantify_signal Quantify fluorescence intensity microscopy->quantify_signal localization Determine biodistribution and subcellular localization quantify_signal->localization

References

Benchmarking DMHAPC-Chol: A Comparative Guide to a Novel Transfection Reagent

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular and molecular biology, the efficient delivery of nucleic acids into cells is a cornerstone of research and therapeutic development. While numerous commercial transfection reagents are available, the quest for novel, more effective, and less toxic alternatives is perpetual. This guide provides a comparative analysis of the novel cationic cholesterol derivative, DMHAPC-Chol, against established commercial transfection reagents, offering researchers, scientists, and drug development professionals a data-driven overview of its performance.

Performance Snapshot: this compound vs. Commercial Reagents

This compound, a cationic cholesterol, has been formulated into liposomes with the helper lipid dioleoylphosphatidylethanolamine (DOPE) for the delivery of both plasmid DNA and small interfering RNA (siRNA).[1] Experimental evidence highlights its particular strengths in siRNA-mediated gene silencing.

Transfection Efficiency: siRNA and Plasmid DNA

A key study directly compared the efficacy of this compound/DOPE liposomes with the widely used commercial reagents Lipofectamine 2000 and INTERFERin for the delivery of VEGF siRNA into A431 and MDA-MB-231 tumor cells. The results demonstrated that this compound/DOPE liposomes achieved over 90% silencing of VEGF expression at a 50 nM siRNA concentration, a performance comparable to INTERFERin and notably superior to Lipofectamine 2000.

Conversely, when assessing plasmid DNA delivery, the same study found that this compound/DOPE liposomes were less efficient than Lipofectamine 2000. This suggests that this compound may be an optimal choice for applications centered on RNA interference.

Table 1: Comparison of Transfection Efficiency

ReagentNucleic AcidCell LinesConcentrationTransfection Efficiency
This compound/DOPE VEGF siRNAA431, MDA-MB-23150 nM>90% gene silencing
Lipofectamine 2000VEGF siRNAA431, MDA-MB-231Not SpecifiedLower than this compound/DOPE
INTERFERinVEGF siRNAA431, MDA-MB-231Not SpecifiedComparable to this compound/DOPE
This compound/DOPE Plasmid DNANot SpecifiedNot SpecifiedLess efficient than Lipofectamine 2000
Lipofectamine 2000Plasmid DNANot SpecifiedNot SpecifiedMore efficient than this compound/DOPE
Cytotoxicity Profile

One study characterized this compound/DOPE liposomes as having "weak cytotoxicity" based on MTT assays.[1] It is important to note that other cholesterol-based cationic liposomes, such as DC-Chol/DOPE, have been shown to exhibit dose-related cytotoxicity.[2] Cationic liposomes, in general, can induce toxicity, and this effect is often more pronounced in phagocytic cells like macrophages.[3] The toxicity of such liposomes is thought to be related to their interaction with the cell surface and their subsequent internalization.[3]

Table 2: Cytotoxicity Overview

ReagentCytotoxicity FindingAssay
This compound/DOPE Weak cytotoxicity[1]MTT Assay
DC-Chol/DOPE (related compound)Dose-related cytotoxicity[2]Not Specified
Cationic Liposomes (general)Can be toxic, especially to phagocytic cells[3]Not Specified

Experimental Methodologies

To ensure reproducibility and facilitate the adoption of this compound in new research settings, detailed experimental protocols are essential.

Preparation of this compound/DOPE Liposomes

The formation of effective liposomes is the first critical step for successful transfection. A common method involves the following steps:

  • Lipid Film Hydration:

    • This compound and DOPE are dissolved in chloroform.

    • The solvent is evaporated under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.

    • The lipid film is further dried under vacuum to remove any residual solvent.

    • The film is then hydrated with an appropriate aqueous buffer (e.g., sterile water or HEPES-buffered saline) to form a multilamellar vesicle suspension.

  • Sonication: The suspension is sonicated to create small unilamellar vesicles, resulting in a clear or slightly opalescent solution.

siRNA Transfection Protocol

The following is a general protocol for siRNA transfection using cationic liposomes, which can be adapted for this compound/DOPE.

  • Cell Seeding: Plate cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.

  • Complex Formation:

    • Dilute the siRNA in a serum-free medium.

    • In a separate tube, dilute the this compound/DOPE liposome suspension in a serum-free medium.

    • Combine the diluted siRNA and liposome solutions and incubate at room temperature for approximately 20 minutes to allow the formation of siRNA-liposome complexes.

  • Transfection:

    • Add the siRNA-liposome complexes to the cells.

    • Incubate the cells for 24-96 hours before assaying for gene knockdown. The medium can be changed after 4-6 hours if desired.[4][5]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Treatment: Seed cells in a 96-well plate and transfect with the this compound/DOPE-siRNA complexes. Include untransfected cells as a control.

  • MTT Addition: After the desired incubation period (e.g., 24 or 48 hours), add MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untransfected control cells.

Visualizing the Process

To better understand the experimental workflows and underlying principles, the following diagrams have been generated using the DOT language.

Transfection_Workflow cluster_preparation Complex Preparation cluster_transfection Transfection cluster_analysis Analysis siRNA siRNA Complex Complex siRNA->Complex Mix This compound/DOPE This compound/DOPE This compound/DOPE->Complex Mix Cells Cells Complex->Cells Incubate Transfected_Cells Transfected_Cells Cells->Transfected_Cells Gene_Silencing Gene_Silencing Transfected_Cells->Gene_Silencing Assay MTT_Assay_Principle Live_Cell Live Cell (Metabolically Active) Formazan Formazan (Purple, Insoluble) Live_Cell->Formazan Mitochondrial Reductases MTT MTT (Yellow, Soluble) MTT->Live_Cell Measurement Measure Absorbance (OD 570nm) Formazan->Measurement Solubilize

References

In Vitro Toxicity Profile of DMHAPC-Chol: A Comparative Analysis with Other Cationic Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of non-viral gene delivery systems, the cytotoxic profile of cationic lipids is a critical determinant of their therapeutic potential. This guide provides a comparative analysis of the in vitro toxicity of Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (DMHAPC-Chol), a cationic cholesterol derivative, against other commonly used cationic lipids such as 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol), 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), and dimethyldioctadecylammonium bromide (DDAB). This comparison is based on available experimental data from peer-reviewed studies, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating these delivery vectors.

Executive Summary

Cationic lipids are essential components of liposomal formulations for the delivery of nucleic acids. Their positive charge facilitates interaction with negatively charged genetic material and cell membranes, but it is also a primary contributor to their inherent cytotoxicity. This compound, featuring a biodegradable carbamoyl linker and a hydroxyethyl group in its polar head, has been investigated for its potential to offer a more favorable safety profile. This guide synthesizes the available in vitro toxicity data for this compound and contextualizes it with the performance of established cationic lipids.

Comparative Toxicity Data

The in vitro cytotoxicity of cationic lipids is typically evaluated using assays that measure cell viability, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%, is a standard metric for comparing toxicity.

While direct comparative studies for this compound against a wide range of cationic lipids under identical experimental conditions are limited, the available data is summarized below. It is important to note that cytotoxicity can be highly dependent on the cell line, formulation (e.g., co-lipid used), and experimental conditions.

Cationic LipidFormulationCell LineAssayKey Toxicity Findings
This compound This compound/DOPEB16-F10MTTDescribed as having "weak cytotoxicity" in its original characterization. Cytotoxic at concentrations >20 µM.[1]
DC-Chol DC-Chol/DOPEPC-3MTTExhibited dose-related cytotoxicity, even at low lipid concentrations.[2]
DOTAP DOTAP/CholesterolSK-OV-3MTSCytotoxicity is positively correlated with the percentage of DOTAP in the formulation and the overall lipid concentration.[3]
DDAB DDAB/DOPE--Generally considered more toxic than DC-Chol.

Note: This table is a synthesis of findings from multiple sources and direct quantitative comparison should be made with caution due to variations in experimental setups.

Signaling Pathways and Experimental Workflows

The cytotoxicity of cationic lipids is often associated with the induction of apoptosis and disruption of cellular membranes. The interaction of cationic liposomes with the cell membrane can lead to membrane destabilization and the activation of intracellular signaling cascades that culminate in programmed cell death.

Below is a generalized workflow for assessing the in vitro toxicity of cationic lipids using an MTT assay.

experimental_workflow Experimental Workflow for In Vitro Cationic Lipid Toxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed cells in 96-well plates treat_cells Treat cells with varying concentrations of liposomes prep_cells->treat_cells prep_liposomes Prepare cationic lipid formulations (e.g., this compound/DOPE) prep_liposomes->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Workflow for assessing cationic lipid cytotoxicity.

Detailed Experimental Protocols

MTT Assay for Cationic Liposome Cytotoxicity

This protocol is a generalized procedure for determining the in vitro cytotoxicity of cationic lipid formulations.

Materials:

  • Target cell line (e.g., B16-F10, PC-3, SK-OV-3)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Cationic lipid formulations (e.g., this compound/DOPE, DC-Chol/DOPE)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired cell line into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Liposome Preparation: Prepare serial dilutions of the cationic lipid formulations in serum-free culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the culture medium from the wells and replace it with 100 µL of the prepared liposome dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the cell viability against the lipid concentration to determine the IC50 value.

Conclusion

The in vitro toxicity of cationic lipids is a multifaceted issue influenced by the lipid's chemical structure, the overall formulation, and the specific biological context. This compound, with its cholesterol backbone and hydroxyethyl-containing headgroup, has been reported to exhibit a relatively low cytotoxicity profile, which is a desirable characteristic for a gene delivery vehicle. However, a comprehensive, direct comparison with other widely used cationic lipids using standardized protocols is necessary for a definitive ranking of their safety. The experimental workflow and protocol provided in this guide offer a framework for researchers to conduct such comparative studies and make informed decisions in the selection of cationic lipids for their specific applications.

References

Validating Post-Transfection Gene Expression: A Comparative Guide to DMHAPC-Chol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful delivery of genetic material into cells is a critical first step. However, the ultimate goal is to ensure the intended biological effect, which necessitates rigorous validation of post-transfection gene expression. This guide provides a comprehensive comparison of DMHAPC-Chol, a cationic cholesterol-based transfection reagent, with other commonly used alternatives. We present supporting experimental data, detailed protocols for validation, and illustrative diagrams to clarify complex processes.

Performance Comparison of Transfection Reagents

The selection of a suitable transfection reagent is paramount for efficient gene delivery and minimal cellular perturbation. Key performance indicators include transfection efficiency, the percentage of cells successfully taking up the foreign genetic material, and cytotoxicity, the degree of cell death induced by the reagent. While direct comparative data for this compound against all commercial reagents is not extensively published in a single study, we can compile and compare typical performance metrics from various studies.

Cationic lipids, such as this compound and the well-established DC-Chol, are often formulated with a neutral helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) to form liposomes. These liposomes encapsulate and deliver nucleic acids into cells. Other popular transfection methods include commercially available reagents like Lipofectamine™ and polymer-based reagents such as polyethylenimine (PEI).

Below is a summary of typical transfection efficiencies and cytotoxicities observed for various reagents across different cell lines. It is important to note that performance is highly cell-type dependent and optimization is crucial for any given experiment.

Transfection ReagentFormulationTypical Transfection Efficiency (%)Typical CytotoxicityKey Characteristics
This compound:DOPE Cationic Lipid:Helper LipidModerately High (Cell type dependent)ModerateCholesterol-based, suitable for in vitro and in vivo applications.
DC-Chol:DOPE Cationic Lipid:Helper LipidModerately High (Cell type dependent)ModerateA well-characterized cholesterol-based cationic lipid.
Lipofectamine™ 3000 Proprietary Cationic Lipid FormulationHigh to Very High (>70% in common cell lines)[1]Moderate to HighHigh efficiency across a broad range of cell lines.
FuGENE® HD Proprietary Non-liposomal FormulationHighLowKnown for its low cytotoxicity.
Polyethylenimine (PEI) Cationic PolymerVariable (Dependent on MW and formulation)HighCost-effective, but can exhibit significant cytotoxicity.

Experimental Protocols for Validating Gene Expression

Following transfection, it is essential to quantify the expression of the delivered gene at both the mRNA and protein levels. Below are detailed protocols for three common validation techniques: quantitative Polymerase Chain Reaction (qPCR) for mRNA quantification, Western Blotting for protein detection, and Luciferase Reporter Assay for functional protein expression.

Protocol 1: Quantitative PCR (qPCR) for mRNA Expression Analysis

This protocol outlines the steps to quantify the relative expression of a target gene's mRNA after transfection.

1. RNA Isolation:

  • At 24-48 hours post-transfection, harvest cells.

  • Lyse the cells using a suitable lysis buffer (e.g., TRIzol™ reagent).

  • Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

  • Treat the isolated RNA with DNase I to remove any contaminating plasmid DNA.

2. RNA Quantification and Quality Control:

  • Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop™). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

3. cDNA Synthesis (Reverse Transcription):

  • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme (e.g., SuperScript™ IV Reverse Transcriptase).

  • Use oligo(dT) primers for mRNAs or random hexamers for total RNA.

  • Follow the manufacturer's protocol for the reverse transcription kit.

4. qPCR Reaction Setup:

  • Prepare a qPCR master mix containing a fluorescent DNA-binding dye (e.g., SYBR™ Green) or a target-specific fluorescent probe (e.g., TaqMan™ probe), DNA polymerase, dNTPs, and reaction buffer.

  • In separate wells of a qPCR plate, add the master mix, forward and reverse primers for the target gene, and the synthesized cDNA.

  • Include a reference gene (e.g., GAPDH, ACTB) for normalization.

  • Also include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check for contamination and genomic DNA contamination, respectively.

5. qPCR Cycling and Data Analysis:

  • Perform the qPCR reaction in a real-time PCR cycler.

  • Analyze the amplification data to determine the cycle threshold (Ct) values for the target and reference genes.

  • Calculate the relative gene expression using the ΔΔCt method.

Protocol 2: Western Blotting for Protein Expression Analysis

This protocol describes the detection and semi-quantitative analysis of the protein expressed from the transfected gene.

1. Protein Extraction:

  • At 48-72 hours post-transfection, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

2. Protein Quantification:

  • Determine the protein concentration of the lysate using a protein assay such as the bicinchoninic acid (BCA) assay or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene fluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • For normalization, probe the same membrane with an antibody against a housekeeping protein (e.g., β-actin, GAPDH).

Protocol 3: Luciferase Reporter Assay for Functional Protein Expression

This assay is used when the transfected plasmid contains a reporter gene, such as luciferase, to quantify the level of functional protein expression.

1. Cell Lysis:

  • At 24-48 hours post-transfection, wash the cells with PBS.

  • Lyse the cells using a passive lysis buffer provided with the luciferase assay kit.

2. Luciferase Assay:

  • Add the cell lysate to a luminometer plate.

  • Add the luciferase assay reagent, which contains the substrate (luciferin).

  • Measure the luminescence produced by the enzymatic reaction using a luminometer.

3. Data Normalization:

  • To account for variations in transfection efficiency and cell number, co-transfect a second plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter.

  • Measure the activity of the second reporter in the same lysate using its specific substrate.

  • Normalize the activity of the experimental luciferase to the activity of the control luciferase.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological context, the following diagrams have been generated using Graphviz.

G cluster_transfection Transfection cluster_validation Validation start Start transfection Transfection with This compound:DOPE start->transfection incubation Incubation (24-72 hours) transfection->incubation harvest Harvest Cells incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qpcr qPCR rna_extraction->qpcr western_blot Western Blot protein_extraction->western_blot luciferase_assay Luciferase Assay protein_extraction->luciferase_assay mrna_quant mRNA Quantification qpcr->mrna_quant protein_quant Protein Quantification western_blot->protein_quant functional_assay Functional Assay luciferase_assay->functional_assay G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 TNFR->TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Gene_Expression Gene Expression (Inflammation, Immunity) DNA->Gene_Expression G DMHAPC This compound Comparison Comparison Criteria DMHAPC->Comparison Alternatives Alternative Reagents (e.g., Lipofectamine, PEI) Alternatives->Comparison Efficiency Transfection Efficiency Comparison->Efficiency Cytotoxicity Cytotoxicity Comparison->Cytotoxicity Cost Cost Comparison->Cost Reproducibility Reproducibility Comparison->Reproducibility Decision Optimal Reagent Selection Efficiency->Decision Cytotoxicity->Decision Cost->Decision Reproducibility->Decision

References

Safety Operating Guide

Navigating the Disposal of DMHAPC-Chol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents like DMHAPC-Chol (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol) is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step framework for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Key Chemical and Safety Data

Understanding the fundamental properties of this compound is the first step in establishing a safe handling and disposal protocol.

PropertyValueSource
Chemical Name Dimethyl Hydroxyethyl Aminopropane Carbamoyl CholesterolMedKoo Biosciences
CAS Number 794494-38-5MedKoo Biosciences
Molecular Formula C₃₅H₆₃IN₂O₃MedKoo Biosciences
Molecular Weight 706.8 g/mol MedKoo Biosciences
Appearance Solid powderMedKoo Biosciences
Known Hazards Liposomes containing this compound are cytotoxic at concentrations >20 µM.Sapphire North America
Shipping Classification Shipped under ambient temperature as a non-hazardous chemical.MedKoo Biosciences

Experimental Protocols: A Framework for Safe Disposal

The following methodologies provide a structured approach to the disposal of this compound, emphasizing caution and adherence to institutional and local regulations.

I. Risk Assessment and Waste Identification
  • Evaluate the Waste Stream: Determine if the this compound waste is in its pure, unused form or if it is part of a solution or mixture with other chemicals. The nature of the associated chemicals will influence the disposal route.

  • Assess Cytotoxicity: Given that liposomal formulations of this compound exhibit cytotoxicity, all waste containing this compound, especially in solution, should be handled as potentially hazardous.

  • Consult Institutional EHS: Before proceeding with any disposal, contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on your location's regulations and the university's or company's established protocols.

II. Segregation and Containment
  • Dedicated Waste Container: Designate a specific, clearly labeled, and leak-proof container for all this compound waste. The container should be made of a material compatible with any solvents used.

  • Labeling: The waste container must be labeled with the following information:

    • "Hazardous Waste" (as a precautionary measure)

    • "this compound Waste"

    • Full chemical names of all components in the waste stream, including solvents.

    • Approximate concentrations of each component.

    • Date of waste accumulation.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly approved by your EHS office.

III. Disposal Procedure
  • Solid Waste:

    • Collect pure, unused this compound powder in its original container or a sealed, labeled waste container.

    • Contaminated personal protective equipment (PPE), such as gloves and lab coats, should be placed in a designated solid waste bag for hazardous materials.

  • Liquid Waste (Solutions):

    • Collect all aqueous and solvent-based solutions containing this compound in the designated liquid waste container.

    • Do not dispose of this compound solutions down the drain.

  • Arrange for Pickup: Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for a hazardous waste pickup through your EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

DMHAPC_Chol_Disposal_Workflow cluster_assessment 1. Waste Assessment cluster_containment 2. Segregation & Containment cluster_disposal 3. Final Disposal start Start: this compound Waste Generated waste_type Determine Waste Form (Solid or Liquid) start->waste_type solid_waste Solid Waste (Pure compound, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions with solvents) waste_type->liquid_waste Liquid label_container Label Container Correctly - 'Hazardous Waste' - Chemical Contents - Date solid_waste->label_container liquid_waste->label_container contact_ehs Contact Environmental Health & Safety (EHS) label_container->contact_ehs waste_pickup Arrange for Hazardous Waste Pickup contact_ehs->waste_pickup

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to this structured disposal plan, researchers can ensure the safe management of this compound waste, fostering a secure and compliant laboratory environment. Always prioritize consultation with your local EHS professionals to align with specific institutional and regulatory requirements.

Personal protective equipment for handling DMHAPC-Chol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of DMHAPC-Chol, a cationic cholesterol derivative used in lipid nanoparticle formulations for nucleic acid delivery. While this compound is shipped as a non-hazardous chemical, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following personal protective equipment should be worn to prevent skin and respiratory exposure.

PPE ComponentSpecificationPurpose
Gloves Nitrile or LatexTo prevent direct skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection N95 or KN95 respiratorRecommended when handling the powder outside of a fume hood to minimize inhalation of fine particles.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety. The following workflow outlines the key steps to be followed.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in a Ventilated Area prep_ppe->prep_workspace weigh Weigh this compound Powder prep_workspace->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve decontaminate Decontaminate Workspace and Equipment dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose store Store in a Cool, Dry, and Dark Place dispose->store

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Dissolving this compound

Objective: To safely and accurately prepare a stock solution of this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., ethanol, chloroform)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Clean the analytical balance and the surrounding workspace.

    • Perform all operations within a chemical fume hood or a well-ventilated area to minimize inhalation of the powder.

  • Weighing:

    • Place a clean weighing paper or boat on the analytical balance and tare the weight.

    • Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper. Avoid creating dust.

    • Record the exact weight of the powder.

  • Dissolving:

    • Carefully transfer the weighed powder into a clean, appropriately sized volumetric flask.

    • Add a small amount of the desired solvent to the flask to wet the powder.

    • Gently swirl the flask to begin dissolving the powder.

    • Continue to add the solvent in portions, mixing between additions, until the desired final volume is reached.

    • If necessary, use a vortex mixer or sonicator to ensure the this compound is completely dissolved.

  • Storage:

    • Clearly label the flask with the name of the compound, concentration, solvent, and date of preparation.

    • Store the stock solution according to the manufacturer's recommendations, typically at -20°C for long-term storage.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste:

    • Contaminated consumables such as weighing paper, gloves, and pipette tips should be collected in a designated hazardous waste container.

    • Unused this compound powder should be disposed of as chemical waste in accordance with institutional and local regulations. Do not dispose of it in the regular trash.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated hazardous waste container for organic solvents.

    • Do not pour solutions containing this compound down the drain.

  • Decontamination:

    • All glassware and equipment that have come into contact with this compound should be rinsed with a suitable solvent (e.g., ethanol) to remove any residue. The rinsate should be collected as hazardous waste.

    • After the initial rinse, glassware can be washed with an appropriate laboratory detergent and water.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their experiments. Always consult your institution's specific safety guidelines and the manufacturer's recommendations for the most up-to-date information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.